molecular formula C8H5BrN2O B1336182 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 59938-40-8

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1336182
CAS No.: 59938-40-8
M. Wt: 225.04 g/mol
InChI Key: VNMNVHMREWEMQR-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a versatile and high-value chemical building block in organic synthesis and medicinal chemistry. Its structure, featuring both an aldehyde and a bromine substituent on the imidazopyridine core, makes it a privileged precursor for constructing diverse compound libraries via cross-coupling reactions and further functionalization . This compound serves as a crucial common intermediate in the synthesis of phosphonocarboxylates, which are investigated as potential inhibitors of therapeutically important enzymes such as Rab geranylgeranyl transferase (RGGT) . The bromine atom allows for efficient late-stage functionalization of the heterocyclic scaffold using modern catalytic methods like the Mizoroki-Heck reaction, enabling rapid exploration of structure-activity relationships . Furthermore, the imidazo[1,2-a]pyridine scaffold is a prominent motif in the development of pharmaceuticals and functional materials, with some derivatives exhibiting interesting magnetic and photoluminescence properties in the solid state . For safe handling, please note that this compound is associated with health hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . It is recommended to store under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMNVHMREWEMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372744
Record name 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID50372744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59938-40-8
Record name 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted synthesis of specifically functionalized derivatives is therefore of paramount importance for the development of novel pharmaceuticals. This in-depth technical guide provides a detailed, mechanistically-driven exposition of a robust synthetic pathway to 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a versatile building block for drug discovery, commencing from the readily available starting material, 2-aminopyridine. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering not just a protocol, but a foundational understanding of the strategic chemical principles at play.

Strategic Overview and Rationale

The direct synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde from 2-aminopyridine presents a significant regiochemical challenge. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system dictate that electrophilic substitution, such as bromination and Vilsmeier-Haack formylation, preferentially occurs at the C3 position due to its higher electron density. A linear approach of forming the bicyclic system followed by sequential formylation and bromination would therefore not yield the desired 2,3-disubstituted isomer.

To overcome this, a strategic, three-step synthetic sequence is employed. This pathway leverages the predictable reactivity of the starting materials and intermediates to install the desired functionalities at the C2 and C3 positions with high regioselectivity. The overall strategy is as follows:

  • Step 1: Construction of the Imidazo[1,2-a]pyridine Core. Synthesis of 2-methylimidazo[1,2-a]pyridine via the condensation of 2-aminopyridine with an α-haloketone. This establishes the core heterocyclic structure and installs a methyl group at the C2 position, which will serve as a precursor to the carbaldehyde.

  • Step 2: Oxidation of the C2-Methyl Group. Selective oxidation of the 2-methyl group to a 2-formyl group using selenium dioxide (SeO₂), yielding imidazo[1,2-a]pyridine-2-carbaldehyde.

  • Step 3: Regioselective Bromination at C3. Introduction of a bromine atom at the C3 position via electrophilic substitution, facilitated by the directing effect of the existing C2-carbaldehyde.

This methodical approach ensures the precise placement of the substituents, providing a reliable and scalable route to the target molecule.

Synthetic_Pathway cluster_0 Step 1: Core Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Bromination 2-Aminopyridine 2-Aminopyridine 2-Methylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine 2-Aminopyridine->2-Methylimidazo[1,2-a]pyridine Condensation alpha-Haloketone α-Haloketone (e.g., Chloroacetone) alpha-Haloketone->2-Methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine-2-carbaldehyde Imidazo[1,2-a]pyridine-2-carbaldehyde 2-Methylimidazo[1,2-a]pyridine->Imidazo[1,2-a]pyridine-2-carbaldehyde SeO₂ Oxidation 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Imidazo[1,2-a]pyridine-2-carbaldehyde->3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde NBS Bromination

Figure 1: Overall synthetic workflow from 2-aminopyridine to the target compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

The foundational step in this synthesis is the construction of the imidazo[1,2-a]pyridine core. This is reliably achieved through the cyclocondensation of 2-aminopyridine with an appropriate α-haloketone, in this case, chloroacetone or bromoacetone.[2][3] This reaction, a variation of the Tschitschibabin reaction, is a robust and widely employed method for the synthesis of this heterocyclic system.

Mechanism: The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, displacing the halide from the α-haloketone. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal intermediate leads to the aromatic imidazo[1,2-a]pyridine ring system.

Step1_Mechanism Mechanism of 2-Methylimidazo[1,2-a]pyridine Formation Start 2-Aminopyridine + Chloroacetone Intermediate1 Sɴ2 Adduct Start->Intermediate1 Nucleophilic Attack (exocyclic N on α-carbon) Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization (endocyclic N on carbonyl C) Product 2-Methylimidazo[1,2-a]pyridine Intermediate2->Product Dehydration

Figure 2: Simplified mechanism for the formation of the imidazo[1,2-a]pyridine core.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq.).

  • Dissolve the 2-aminopyridine in a suitable solvent such as ethanol or isopropanol.

  • Add chloroacetone (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methylimidazo[1,2-a]pyridine as a solid.

Expert Insights: The choice of an α-haloketone is critical for this step. Chloroacetone is often preferred due to its lower cost and sufficient reactivity. The reaction is typically carried out under reflux conditions to ensure a reasonable reaction rate. The basic workup is necessary to neutralize any hydrohalic acid formed during the reaction and to facilitate the extraction of the product.

Step 2: Oxidation to Imidazo[1,2-a]pyridine-2-carbaldehyde

With the 2-methyl substituted core synthesized, the next step is the selective oxidation of the methyl group to a carbaldehyde. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, a classic method known as the Riley oxidation.[4] This reagent displays excellent chemoselectivity for the oxidation of activated methyl groups, such as those adjacent to an aromatic or heteroaromatic ring, to the corresponding carbonyl compound.[4][5]

Mechanism: The oxidation with SeO₂ is thought to proceed through an ene reaction, followed by a[1][6]-sigmatropic rearrangement. The initial step involves the reaction of the methyl group with SeO₂ to form an allylic seleninic acid intermediate. This intermediate then undergoes a rearrangement to form a selenium(II) ester, which subsequently hydrolyzes to yield the aldehyde and elemental selenium.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent, such as dioxane or a mixture of dioxane and water.

  • Add selenium dioxide (1.1 - 1.2 eq.) to the solution. The reaction is often exothermic, so controlled addition may be necessary.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated black selenium metal.

  • The filtrate is then concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain imidazo[1,2-a]pyridine-2-carbaldehyde.

Expert Insights: Selenium dioxide and its byproducts are toxic; therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of a slight excess of SeO₂ ensures complete conversion of the starting material. The choice of solvent is important; dioxane is commonly used due to its high boiling point and ability to dissolve both the organic substrate and SeO₂.

Step 3: Bromination to 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

The final step is the regioselective bromination of imidazo[1,2-a]pyridine-2-carbaldehyde at the C3 position. The presence of the electron-withdrawing carbaldehyde group at C2 deactivates the ring towards electrophilic substitution to some extent. However, the C3 position remains the most nucleophilic site in the imidazole ring, thus directing the incoming electrophile (bromonium ion) to this position. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation.[7]

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. NBS, in the presence of a suitable solvent, generates a source of electrophilic bromine. The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the electrophilic bromine, forming a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-bromo substituted product.

Step3_Mechanism Mechanism of C3 Bromination Start Imidazo[1,2-a]pyridine-2-carbaldehyde + NBS Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (C3 on Br⁺ source) Product 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Intermediate->Product Deprotonation & Aromatization

Figure 3: Simplified mechanism for the electrophilic bromination at the C3 position.

Experimental Protocol:

  • Dissolve imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with the solvent and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Expert Insights: The reaction with NBS is typically rapid and proceeds under mild conditions. It is important to use a slight excess of NBS to ensure complete bromination. The workup with sodium thiosulfate is a critical step to remove any unreacted bromine or succinimide byproducts, which can complicate purification.

Quantitative Data Summary

StepReactantsKey ReagentsSolvent(s)Typical Yield (%)
12-Aminopyridine, Chloroacetone-Ethanol75-85
22-Methylimidazo[1,2-a]pyridineSelenium DioxideDioxane/Water60-70
3Imidazo[1,2-a]pyridine-2-carbaldehydeN-BromosuccinimideChloroform80-90

Table 1: Summary of reaction parameters and typical yields for the synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Conclusion

The synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde from 2-aminopyridine is a prime example of strategic synthetic planning to achieve a specific, functionalized heterocyclic target. By employing a logical three-step sequence of core formation, oxidation, and regioselective bromination, the inherent reactivity of the imidazo[1,2-a]pyridine system is effectively harnessed to produce the desired isomer in good overall yield. The detailed protocols and mechanistic discussions provided in this guide offer a comprehensive resource for researchers and drug development professionals, enabling the reliable synthesis of this valuable building block for further elaboration in medicinal chemistry programs.

References

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  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Publications. Available at: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. Available at: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • Selenium containing imidazo[1,2‐α]pyridine structure. ResearchGate. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. ResearchGate. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]

  • Using SeO2 as a selenium source to make RSe-substituted aniline and imidazo[1,2-a]pyridine derivatives. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. Available at: [Link]

  • Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journals. Available at: [Link]

  • ChemInform Abstract: Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-Bridged Imidazo[1,5-a]pyridine Derivatives. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

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Sources

An In-Depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important intermediate, with a particular focus on its role in the development of kinase inhibitors and antimicrobial agents.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in biologically active compounds and marketed pharmaceuticals. This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, exhibits a wide spectrum of pharmacological activities, including anxiolytic, sedative, anticancer, and antimicrobial effects. The strategic placement of functional groups on this scaffold allows for the fine-tuning of its biological and physical properties. 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, with its bromine atom and aldehyde functionality, serves as a key intermediate, offering multiple points for molecular elaboration and diversification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.04 g/mol [1]
Melting Point 123-125 °C[1]
Appearance Not specified (typically a solid)
Density (Predicted) 1.73 ± 0.1 g/cm³[1]
Solubility Information not available

Spectroscopic Data:

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings, as well as a characteristic downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).

  • ¹³C NMR: The carbon spectrum will display signals for the eight carbon atoms, with the carbonyl carbon of the aldehyde appearing significantly downfield (typically δ 180-190 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

The synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can be approached through several synthetic strategies. A common and effective method involves the bromination of an imidazo[1,2-a]pyridine precursor followed by formylation, or vice versa.

General Synthetic Approach: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of synthesizing the title compound, this reaction is typically performed on a pre-brominated imidazo[1,2-a]pyridine scaffold.


Substrate [label="2-Aminopyridine"]; Intermediate1 [label="Imidazo[1,2-a]pyridine"]; Intermediate2 [label="3-Bromoimidazo[1,2-a]pyridine"]; Product [label="3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde"]; VilsmeierReagent [label="Vilsmeier Reagent\n(POCl₃, DMF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Intermediate1 [label="Cyclization\n(e.g., with α-haloketone)"]; Intermediate1 -> Intermediate2 [label="Bromination\n(e.g., NBS)"]; Intermediate2 -> Product [label="Formylation"]; VilsmeierReagent -> Product [style=dashed]; }

Figure 1: General synthetic strategy for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde via Vilsmeier-Haack formylation.

Experimental Protocol (Illustrative):

Causality: The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic iminium species (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The electron-rich imidazo[1,2-a]pyridine ring then attacks this electrophile, leading to the introduction of the formyl group. The bromination step, often carried out with N-bromosuccinimide (NBS), introduces the bromine atom at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring. The order of these steps can sometimes be reversed.

Step 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine (This is a precursor to the final product)

  • To a solution of imidazo[1,2-a]pyridine in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 3-Bromoimidazo[1,2-a]pyridine

  • To a cooled (0 °C) solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-Bromoimidazo[1,2-a]pyridine in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to afford the crude 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

  • Recrystallize or purify by column chromatography to obtain the pure product.

Chemical Reactivity and Synthetic Utility

The dual functionality of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde makes it a versatile intermediate for a variety of chemical transformations.

Reactions at the Aldehyde Group

The aldehyde group is a versatile handle for chain extension and the introduction of new functional groups.


Aldehyde [label="3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde"]; Alkene [label="α,β-Unsaturated Ester/Nitrile"]; Amine [label="Substituted Amine"]; Alcohol [label="Secondary Alcohol"];

Aldehyde -> Alkene [label="Wittig / Horner-Wadsworth-Emmons\nReaction"]; Aldehyde -> Amine [label="Reductive Amination"]; Aldehyde -> Alcohol [label="Reduction\n(e.g., NaBH₄)"]; }

Figure 2: Key reactions involving the aldehyde functionality.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are staples for the formation of carbon-carbon double bonds. Reacting the aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (Horner-Wadsworth-Emmons) provides access to a wide range of α,β-unsaturated derivatives, which are themselves valuable synthetic intermediates.

  • Reductive Amination: The aldehyde can be converted to a primary or secondary amine through reductive amination. This involves the formation of an imine with an amine, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This is a crucial transformation for introducing nitrogen-containing functionalities.

  • Reduction to an Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol using a variety of reducing agents, such as sodium borohydride (NaBH₄). This alcohol can then be further functionalized.

Reactions at the Bromo Group: Cross-Coupling Reactions

The bromine atom at the 3-position is well-suited for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.


Bromoaldehyde [label="3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde"]; Aryl_Derivative [label="3-Aryl-imidazo[1,2-a]pyridine-2-carbaldehyde"]; Alkynyl_Derivative [label="3-Alkynyl-imidazo[1,2-a]pyridine-2-carbaldehyde"];

Bromoaldehyde -> Aryl_Derivative [label="Suzuki / Stille Coupling\n(Pd catalyst, base)"]; Bromoaldehyde -> Alkynyl_Derivative [label="Sonogashira Coupling\n(Pd/Cu catalyst, base)"]; }

Figure 3: Important cross-coupling reactions of the bromo-substituent.

  • Suzuki Coupling: This palladium-catalyzed reaction with a boronic acid or ester is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position, which is a common strategy in drug discovery to explore structure-activity relationships.

  • Sonogashira Coupling: This reaction, which couples the aryl bromide with a terminal alkyne using a palladium and copper co-catalyst system, is an efficient method for introducing alkynyl moieties. These can be further elaborated or may themselves be important for biological activity.

  • Heck Coupling: The Heck reaction allows for the coupling of the bromo-derivative with an alkene, providing access to substituted styrenyl and other alkenyl derivatives.

Applications in Drug Discovery and Materials Science

The synthetic versatility of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde has led to its use in the development of a range of functional molecules.

Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. The ability to functionalize both the 2- and 3-positions of the ring system allows for the creation of libraries of compounds that can be screened for inhibitory activity against various kinases, which are important targets in cancer therapy. The aldehyde can be used as a point of attachment for side chains that interact with specific residues in the kinase active site, while the 3-position can be modified via cross-coupling to modulate potency and selectivity.

Antimicrobial Agents

Derivatives of imidazo[1,2-a]pyridine have shown promising activity against a range of microbial pathogens. The aldehyde functionality can be transformed into various pharmacophores known to be important for antimicrobial activity, such as Schiff bases, hydrazones, and other heterocyclic systems. The bromo-substituent can be used to introduce lipophilic groups that may enhance membrane permeability and overall efficacy.

Fluorescent Probes and Optoelectronic Materials

The extended π-system of the imidazo[1,2-a]pyridine ring system imparts it with interesting photophysical properties. By strategically introducing electron-donating and -accepting groups through reactions at the aldehyde and bromo positions, molecules with tailored fluorescence and electronic properties can be synthesized for use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Safety and Handling

As with all chemical reagents, 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Specific toxicity data for this compound is not widely available, but it should be treated as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecules with diverse applications. Its importance in the synthesis of kinase inhibitors and antimicrobial agents highlights its significance in modern drug discovery. Further exploration of the reactivity and applications of this compound is likely to lead to the development of new and improved therapeutic agents and functional materials.

References

  • MySkinRecipes. 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. [Link][1]

Sources

The Strategic Intermediate: A Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure that imparts a wide spectrum of pharmacological activities.[1] Within this versatile class of compounds, 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a strategically significant intermediate. Its unique arrangement of a reactive aldehyde and a synthetically versatile bromine atom on the imidazo[1,2-a]pyridine core provides a powerful platform for the construction of diverse and complex molecular architectures. This guide offers a comprehensive technical overview of this valuable building block, from its fundamental properties and synthesis to its critical applications in the pursuit of novel therapeutics.

Core Compound Profile

Chemical Identity and Physicochemical Properties

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a crystalline solid at room temperature. A summary of its key identifiers and physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 59938-40-8[2][3][4]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [2]
Melting Point 123-125 °C[2]
Appearance Solid
Purity ≥95% (Commercially available)[2][4]

Structural Elucidation

The structure of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, featuring a fused bicyclic system with a bromine atom at the 3-position and a carbaldehyde group at the 2-position of the imidazo[1,2-a]pyridine ring, is a key determinant of its reactivity and utility.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the fused imidazole ring and the bromine substituent. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm).

  • ¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (around δ 180-190 ppm) and the carbons of the heterocyclic rings. The carbon bearing the bromine atom (C3) will also have a distinct chemical shift.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Mechanism

The synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can be approached through a multi-step process, typically involving the initial formation of the imidazo[1,2-a]pyridine core followed by functionalization. A plausible and efficient synthetic strategy involves a one-pot tandem cyclization and bromination, followed by formylation.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclization/Bromination cluster_1 Step 2: Formylation 2-Aminopyridine 2-Aminopyridine Imidazo_Pyridine 3-Bromoimidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo_Pyridine TBHP, Ethyl Acetate, 90°C alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Imidazo_Pyridine Target_Compound 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Imidazo_Pyridine->Target_Compound Vilsmeier-Haack Reagent (POCl₃, DMF) Reactivity_Diagram cluster_bromo Reactions at C3-Br cluster_aldehyde Reactions at C2-CHO Start 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Heck Heck Reaction (Alkene, Pd catalyst, Base) Start->Heck Oxidation Oxidation ([O]) Start->Oxidation Reduction Reduction ([H]) Start->Reduction Wittig Wittig Reaction (Phosphorus ylide) Start->Wittig Condensation Condensation (e.g., with amines) Start->Condensation Suzuki_Product 3-Aryl-imidazo[1,2-a]pyridine-2-carbaldehyde Suzuki->Suzuki_Product Heck_Product 3-Vinyl-imidazo[1,2-a]pyridine-2-carbaldehyde Heck->Heck_Product Oxidation_Product 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Oxidation->Oxidation_Product Reduction_Product (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Reduction->Reduction_Product Wittig_Product Alkene derivatives Wittig->Wittig_Product Condensation_Product Imine/Schiff base derivatives Condensation->Condensation_Product

Sources

Spectroscopic Data of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and photophysical properties associated with the imidazo[1,2-a]pyridine scaffold. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

The imidazo[1,2-a]pyridine ring system is a planar, aromatic, 10-π electron entity, and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 3-position and a carbaldehyde group at the 2-position significantly modulates the electronic properties and reactivity of the core structure, making its precise characterization essential.

Molecular Structure and Numbering

The structural framework of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, with the conventional numbering of the bicyclic system, is depicted below. This numbering is crucial for the correct assignment of signals in the NMR spectra.

A simplified representation of the molecular structure of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Spectroscopic Data Summary

Spectroscopic Technique Expected Features
¹H NMR Aldehyde proton (CHO) singlet around δ 9.8-10.2 ppm. Aromatic protons on the pyridine ring (H5, H6, H7, H8) in the range of δ 7.0-9.0 ppm, with characteristic coupling patterns.
¹³C NMR Carbonyl carbon (C=O) signal between δ 180-190 ppm. Signals for the imidazo[1,2-a]pyridine core in the aromatic region (δ 110-150 ppm). The C3 carbon bearing the bromine atom is expected to be significantly shielded.
IR Spectroscopy Strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton around 2720-2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-Br stretching vibration in the fingerprint region.
Mass Spectrometry A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of C₈H₅BrN₂O (225.04 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).[1][2]

Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, the following proton signals are anticipated, with chemical shifts reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-CHO9.8 - 10.2Singlet (s)-The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic system.
H5~8.5 - 8.8Doublet (d)~7.0H5 is adjacent to the bridgehead nitrogen (N4) and is typically the most deshielded proton of the pyridine ring.
H8~7.8 - 8.1Doublet (d)~9.0H8 is ortho to the fused imidazole ring and experiences deshielding.
H7~7.4 - 7.7Triplet of doublets (td) or multiplet (m)J ≈ 7.0, 1.5H7 is coupled to both H6 and H8, leading to a more complex splitting pattern.
H6~7.0 - 7.3Triplet of doublets (td) or multiplet (m)J ≈ 7.0, 1.5H6 is generally the most shielded proton of the pyridine ring.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used for analysis.

The predicted chemical shifts are based on data from analogous compounds such as 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde and other substituted imidazo[1,2-a]pyridines.[3] The electron-withdrawing nature of the 2-carbaldehyde group is expected to deshield all protons on the pyridine ring compared to the unsubstituted parent compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are presented below.

Table 2: Predicted ¹³C NMR Data for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O180 - 190The carbonyl carbon of the aldehyde is characteristically found in this downfield region.[4]
C8a~145 - 148The bridgehead carbon C8a is a quaternary carbon and is typically deshielded.
C2~140 - 145The C2 carbon is attached to the electron-withdrawing carbaldehyde group, leading to a downfield shift.
C5~128 - 132Aromatic CH carbon in the pyridine ring.
C7~125 - 128Aromatic CH carbon in the pyridine ring.
C6~115 - 118Aromatic CH carbon in the pyridine ring.
C8~112 - 115Aromatic CH carbon in the pyridine ring.
C3~105 - 110The C3 carbon is directly attached to the bromine atom, which causes a significant upfield (shielding) shift due to the heavy atom effect.

Note: The assignments are predictive and should be confirmed by 2D NMR techniques such as HSQC and HMBC.

The predicted values are extrapolated from known data for various imidazo[1,2-a]pyridine derivatives.[4][5] The most notable feature is the expected upfield shift of the C3 carbon due to the direct attachment of the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies expected for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are listed below.

Table 3: Predicted IR Absorption Bands for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Frequency (cm⁻¹) Vibration Intensity
~3100-3000Aromatic C-H stretchMedium
~2820 and ~2720Aldehyde C-H stretch (Fermi doublet)Weak to Medium
~1695Aldehyde C=O stretchStrong
~1630, 1580, 1470Aromatic C=C and C=N stretchingMedium to Strong
Below 800C-Br stretchMedium to Strong

The strong absorption band around 1695 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The presence of the two weak to medium bands in the 2720-2820 cm⁻¹ region is characteristic of the C-H stretch of an aldehyde proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

For 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (C₈H₅BrN₂O), the following is expected in an electron impact (EI) or electrospray ionization (ESI) mass spectrum:

  • Molecular Ion Peak (M⁺): A pair of peaks at m/z 224 and 226, with nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Protonated Molecular Ion ([M+H]⁺): In ESI-MS, a pair of peaks at m/z 225 and 227 would be observed.[6]

  • Fragmentation: Common fragmentation pathways would involve the loss of the aldehyde group (CHO, 29 Da) or the bromine atom (Br, 79/81 Da).

Experimental Protocols

The synthesis and spectroscopic characterization of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde would typically follow a well-established synthetic route for this class of compounds, followed by standard analytical techniques.

Synthesis Workflow

A common method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] For the target molecule, a plausible synthetic route is the reaction of 2-aminopyridine with a 2,3-dihalopropanal derivative.

G reagents 2-Aminopyridine + α,β-dihalopropionaldehyde reaction Cyclocondensation reagents->reaction product 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde reaction->product purification Purification (Column Chromatography) product->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis

A generalized workflow for the synthesis and analysis of the target compound.

Step-by-Step Synthesis Protocol (Illustrative):

  • Reaction Setup: To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of 2,3-dibromopropanal.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using ESI-MS in positive ion mode to observe the [M+H]⁺ ion.

Conclusion

The spectroscopic data of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, while not extensively documented, can be reliably predicted based on the well-understood spectroscopic properties of the imidazo[1,2-a]pyridine scaffold and the influence of its substituents. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra provide a unique fingerprint for this molecule, enabling its unambiguous identification and characterization. This technical guide serves as a valuable resource for researchers working with this and related heterocyclic compounds, providing a solid foundation for their synthetic and analytical endeavors.

References

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - NIH. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - NIH. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. Available at: [Link]

  • Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. - ResearchGate. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. Available at: [Link]

  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 3-Pyridinecarboxaldehyde - the NIST WebBook. Available at: [Link]

  • Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - ResearchGate. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde - PubChemLite. Available at: [Link]

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A Technical Guide to Determining the Solubility of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1] The solubility of this intermediate is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation development. Poorly understood solubility can lead to failed reactions, inefficient processes, and challenges in downstream applications. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in a range of organic solvents. We will delve into the theoretical principles governing its solubility based on its molecular structure, present a logical workflow for solubility screening, and provide detailed, field-proven protocols for quantitative analysis using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gravimetric methods.

Part 1: Physicochemical Profile of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.[2] The "like dissolves like" principle, which states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another, is the guiding concept.[3][4]

Molecular Structure and Properties:

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde possesses a fused bicyclic heteroaromatic core. Its structure features several key functional groups that influence its polarity and potential for intermolecular interactions:

  • Imidazo[1,2-a]pyridine Core: A relatively large, aromatic system that contributes to its nonpolar character.

  • Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

  • Pyridine Nitrogen: A nitrogen atom within the ring system that is also a hydrogen bond acceptor.

  • Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and has a minor impact on polarity.

The molecule lacks hydrogen bond donors, which limits its ability to form strong hydrogen-bonding networks with protic solvents.[5]

Key Physicochemical Data:

PropertyValueSource
CAS Number 59938-40-8
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.04 g/mol
Melting Point 123-125 °C[1]
Topological Polar Surface Area (TPSA) 34.37 Ų[5]
Calculated logP 1.9093[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]

Expert Interpretation: The calculated logP of ~1.9 suggests a moderate lipophilic character, indicating that the compound will likely favor organic solvents over water. The TPSA of 34.37 Ų points to a degree of polarity, suggesting that it will not be exclusively soluble in nonpolar hydrocarbons but will likely show good solubility in moderately polar to polar aprotic solvents. The relatively high melting point suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Part 2: A Systematic Workflow for Solubility Assessment

A multi-step approach, beginning with qualitative screening and progressing to precise quantitative measurement, is the most efficient strategy for characterizing solubility. This workflow ensures that time and resources are used effectively.

Solubility_Workflow cluster_prep Phase 1: Preparation & Screening cluster_quant Phase 2: Quantitative Determination cluster_methods Analytical Methods cluster_analysis Phase 3: Data Analysis start Start: Obtain Pure Compound select_solvents Solvent Selection (Polar Protic, Polar Aprotic, Nonpolar) start->select_solvents qual_test Qualitative 'Eyeball' Test (e.g., 1 mg in 1 mL) select_solvents->qual_test prep_sat Prepare Saturated Solution (Shake-Flask Method, 24h @ 25°C) qual_test->prep_sat separate Phase Separation (Centrifugation / Filtration) prep_sat->separate hplc HPLC Analysis separate->hplc uv_vis UV-Vis Analysis separate->uv_vis grav Gravimetric Analysis separate->grav calculate Calculate Concentration (mg/mL or mol/L) hplc->calculate uv_vis->calculate grav->calculate report Tabulate & Report Results calculate->report

Caption: A systematic workflow for determining the solubility of a target compound.

Part 3: Quantitative Experimental Protocols

For accurate and reproducible data, standardized protocols are essential. The following methods are presented in order of increasing sensitivity and complexity.

Method A: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for solubility determination, offering high sensitivity, specificity, and the ability to separate the analyte from potential impurities.[6] This method is particularly valuable for compounds with low solubility or for analysis in complex matrices.[7]

Protocol:

  • Instrumentation & Column:

    • An HPLC system with a UV detector (e.g., Agilent 1100).[8]

    • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Rationale: A C18 column is a robust, versatile choice for moderately polar compounds like the target analyte.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). Adjust as needed for optimal retention time (typically 3-7 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of the compound by scanning a dilute solution (e.g., in acetonitrile) from 200-400 nm.

    • Injection Volume: 10 µL.

  • Preparation of Calibration Standards:

    • Accurately prepare a primary stock solution of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in a solvent where it is freely soluble (e.g., Acetonitrile or DMSO) at a concentration of 1 mg/mL.[6]

    • Perform serial dilutions from the stock solution to create a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Rationale: A multi-point calibration curve ensures linearity and accuracy over a range of concentrations.

  • Generation of the Calibration Curve:

    • Inject each standard in triplicate and record the peak area.

    • Plot a graph of average peak area versus concentration.

    • Trustworthiness: The system is self-validating. A valid calibration curve must have a correlation coefficient (R²) of ≥ 0.999.

  • Preparation of Saturated Solutions (Shake-Flask Method): [7][9]

    • Add an excess of the solid compound (e.g., ~10 mg) to a 2 mL glass vial.

    • Add 1 mL of the desired organic solvent to be tested.

    • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours.

    • Rationale: 24 hours is typically sufficient to ensure equilibrium is reached between the dissolved and undissolved solid.[7] Visually confirm that excess solid remains.[9]

  • Sample Analysis:

    • After 24 hours, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents).

    • Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

    • Inject the diluted sample in triplicate and determine the average peak area.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility in mg/mL.

Method B: UV-Vis Spectrophotometry

Expertise & Experience: This method is rapid and requires less specialized equipment than HPLC.[10] It is suitable for pure compounds in non-absorbing solvents. However, its accuracy can be compromised by any impurities that absorb at the same wavelength.[11]

Protocol:

  • Wavelength (λmax) Determination: Scan a dilute solution of the compound in a suitable solvent (e.g., ethanol) to find the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standards in the chosen analytical solvent and measure the absorbance of each at λmax. Plot absorbance vs. concentration to generate a Beer-Lambert law calibration curve. A linear fit with R² ≥ 0.99 is required for accuracy.[12][13]

  • Saturated Solution Preparation: Follow the same shake-flask method as described in the HPLC protocol (Part 3, Method A, Step 5).

  • Sample Analysis:

    • After equilibration, centrifuge and filter the saturated solution as in the HPLC protocol.

    • Dilute the clear supernatant with the analytical solvent to bring the absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU).

  • Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor.

Method C: Gravimetric Analysis

Expertise & Experience: The gravimetric method is a fundamental, absolute technique that does not rely on a calibration curve.[14][15] While simple, it is less sensitive and more labor-intensive than spectroscopic methods and is best suited for compounds with moderate to high solubility.[16][17]

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution using the shake-flask method, ensuring a significant amount of excess solid remains.

  • Sample Preparation:

    • Allow the excess solid to settle.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.[14][15]

  • Solvent Evaporation:

    • Gently evaporate the solvent in a fume hood, potentially using a hot plate at low heat or a rotary evaporator.

    • Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[15]

    • Rationale: Drying to a constant weight ensures all residual solvent has been removed, which is critical for accuracy.

  • Calculation:

    • Weight of Solute = (Weight of dish + dry solute) - (Weight of empty dish).

    • Solubility (mg/mL) = (Weight of Solute in mg) / (Volume of supernatant taken in mL).

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Pharma Spark. (n.d.). Determination of Solubility by Gravimetric Method.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Al-Ghamdi, S. N., Al-Harbi, L. M., & Al-Amri, A. M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Lin, Y., et al. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Scribd. (n.d.). GRAVIMETRIC.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
  • MySkinRecipes. (n.d.). 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • MSE Supplies LLC. (2025). Gravimetric Analysis General Guide.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • Guidechem. (n.d.). IMidazo[1,2-a]pyridine-8-carboxaldehyde, 2-broMo- 372147-48-3 wiki.
  • ResearchGate. (2025). Some Factors Affecting the Solubility of Polymers.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • AAT Bioquest. (2022). What factors affect solubility?.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • ChemicalBook. (2025). IMidazo[1,2-a]pyridine-8-carboxaldehyde, 3-broMo-.
  • ChemScene. (n.d.). 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Sources

The Strategic Importance of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Sourcing, Synthesis, and Application in Drug Discovery

Executive Summary: 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique structure, featuring an imidazo[1,2-a]pyridine core functionalized with a reactive aldehyde at the C2 position and a versatile bromine atom at the C3 position, makes it an invaluable scaffold for constructing complex molecules. The bromine atom serves as a handle for a wide array of cross-coupling reactions, while the aldehyde group allows for diverse derivatizations, including condensations and reductive aminations. This guide provides an in-depth analysis of its commercial suppliers, core synthesis principles, chemical reactivity, and proven applications, offering a comprehensive resource for scientists engaged in drug development and novel material synthesis.

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar geometry and electron-rich nature facilitate favorable interactions with a variety of biological targets. The introduction of a bromine atom at the C3 position and a carbaldehyde at C2 significantly enhances its synthetic utility.

  • C3-Bromo Group: This functionality is a linchpin for diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkyl groups.[1] This capability is fundamental for generating large compound libraries for high-throughput screening in drug discovery programs.[1]

  • C2-Carbaldehyde Group: The aldehyde is a versatile functional group that can be transformed into a multitude of other functionalities. It is a key reactant in Claisen-Schmidt condensations to form chalcone-like structures, Wittig reactions to generate alkenes, and reductive aminations to introduce substituted amino groups.[2]

This dual functionality allows for sequential or orthogonal chemical modifications, providing chemists with precise control over the final molecular architecture.

Commercial Availability: A Supplier Landscape

The accessibility of high-quality starting materials is critical for research and development. 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is available from several specialized chemical suppliers. Researchers should prioritize suppliers who provide comprehensive analytical data (e.g., ¹H NMR, LC-MS) to verify purity and identity.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MySkinRecipes 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde59938-40-8≥95%250mg
ChemScene 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde1194375-12-6≥97%Inquire
ChemShuttle 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde878197-68-395%1g, 5g
Echemi 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXALDEHYDE*885276-09-595% - 99%Inquire

Note: Isomers are listed for reference and to highlight the importance of verifying the correct substitution pattern when ordering. The CAS number for the title compound is most commonly cited as 59938-40-8.

Core Chemistry: Synthesis and Reactivity

Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon. A common and effective method involves the reaction with an α-haloketone. More recent protocols have also utilized substrates like bromomalonaldehyde under microwave-assisted conditions to rapidly construct the core with desired substitutions.[3]

G cluster_0 Core Synthesis A 2-Aminopyridine C Imidazo[1,2-a]pyridine Core A->C Condensation/ Cyclization B α-Halocarbonyl (e.g., 2-Bromomalonaldehyde) B->C G cluster_C3 C3-Position Reactions cluster_C2 C2-Position Reactions Core 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Suzuki Suzuki Coupling (with Boronic Acid) Core->Suzuki Pd Catalyst Heck Heck Coupling (with Alkene) Core->Heck Pd Catalyst ClaisenSchmidt Claisen-Schmidt (with Ketone) Core->ClaisenSchmidt Base ReductiveAmination Reductive Amination (with Amine) Core->ReductiveAmination Reducing Agent Product_C3 C3-Aryl/Alkenyl Derivative Suzuki->Product_C3 Heck->Product_C3 Product_C2 C2-Chalcone/Amine Derivative ClaisenSchmidt->Product_C2 ReductiveAmination->Product_C2

Sources

safety and handling of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Foreword: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Derivatives such as 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are valuable intermediates, particularly in the synthesis of kinase inhibitors and antimicrobial agents.[2] The presence of a reactive aldehyde group and a halogenated heterocyclic system necessitates a robust understanding of its chemical personality to ensure safe and effective handling. This guide provides an in-depth analysis of the safety protocols, reactivity, and handling procedures for this compound, designed for researchers and drug development professionals.

Section 1: Chemical Identity and Physicochemical Profile

A foundational aspect of safe handling is the unambiguous identification of the chemical and its physical properties. These parameters influence storage, handling, and emergency response.

Table 1: Physicochemical and Registry Information

PropertyValueSource(s)
Chemical Name 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehydeN/A
CAS Number 59938-40-8[2]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [2]
Appearance Solid (predicted)Inferred
Melting Point 123-125 °C[2]
Storage Temperature Room temperature[2][3]
Density 1.73±0.1 g/cm³ (Predicted)[2]

Note: Some data is based on closely related isomers or predictions where direct experimental values for the 3-bromo isomer are not available.

Section 2: Hazard Identification and GHS Classification

Based on data from related structures, 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde should be regarded as a hazardous substance. The following GHS classifications are inferred from close structural relatives.

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryGHS CodeHazard StatementSource(s) for Analogue Data
Acute Toxicity, OralCategory 4H302Harmful if swallowed[4][5]
Acute Toxicity, InhalationCategory 3H331Toxic if inhaled
Skin Corrosion/IrritationCategory 1B / 2H314 / H315Causes severe skin burns and eye damage / Causes skin irritation[4][6][7]
Serious Eye Damage/IrritationCategory 1H318 / H319Causes serious eye damage / Causes serious eye irritation[4][5][6][7]
Skin SensitizationCategory 1H317May cause an allergic skin reaction[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation[4][5][6]
Aquatic Hazard (Acute)Category 2H401Toxic to aquatic life[5]
Aquatic Hazard (Chronic)Category 3H412Harmful to aquatic life with long lasting effects

Expert Analysis of Hazards:

  • Corrosivity and Irritation: The primary hazard stems from the aldehyde functionality and the heterocyclic nature of the molecule. Analogues cause severe skin burns, eye damage, and respiratory irritation.[5][6] Therefore, any contact with skin, eyes, or mucous membranes must be strictly avoided.

  • Toxicity: The compound is presumed to be harmful if swallowed and potentially toxic or fatal if inhaled, based on data from pyridine-2-carbaldehyde.[5] This necessitates handling within a certified chemical fume hood at all times.

  • Sensitization: There is a potential for the compound to act as a skin sensitizer, meaning that repeated exposure could lead to an allergic reaction.[5]

Section 3: Reactivity Profile and Stability

Understanding the chemical stability and reactivity is crucial for both experimental design and safe storage.

  • Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, ambient atmosphere). However, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Some suppliers recommend storage at -20°C for long-term preservation of purity.[4]

  • Conditions to Avoid:

    • Strong Oxidizing Agents: The aldehyde group can be readily oxidized, potentially leading to an exothermic reaction.

    • Strong Bases and Amines: Aldehydes can undergo reactions with strong bases (e.g., aldol condensation) and amines.[9]

    • Heat and Ignition Sources: While the compound itself is a solid with a relatively high melting point, related liquid aldehydes can form explosive mixtures with air upon intense heating. Dust formation should be minimized to avoid the potential for a dust explosion, a general hazard for fine organic powders.

  • Hazardous Decomposition Products: Upon combustion, the compound will likely produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory.

  • Engineering Controls:

    • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.[10]

  • Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Source(s)
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and dust. A standard for handling corrosive/irritating chemicals.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8]
Skin and Body Protection A flame-retardant laboratory coat and closed-toe shoes.Protects against incidental skin contact. Long-sleeved clothing is essential.[7]
Respiratory Protection Not typically required if work is performed in a fume hood.For situations outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]

Section 5: Safe Handling and Storage Protocol

Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk.

Protocol: Weighing and Preparing a Solution
  • Preparation:

    • Don all required PPE (goggles, lab coat, gloves).

    • Ensure the chemical fume hood sash is at the appropriate height.

    • Decontaminate the work surface within the hood.

    • Assemble all necessary equipment (spatula, weigh boat/paper, vial, solvent, vortex mixer).

  • Weighing the Compound:

    • Place a tared weigh boat on an analytical balance located within the fume hood or in close proximity.

    • Carefully retrieve the stock bottle of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

    • Open the container inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid generating dust.

    • Close the stock bottle tightly immediately after dispensing.

  • Solution Preparation:

    • Carefully add the weighed solid to the destination vial.

    • Using a pipette, add the desired solvent to the vial.

    • Cap the vial securely.

    • Dissolve the solid using a vortex mixer or sonicator.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated consumables in the designated solid chemical waste container.

    • Wipe the spatula clean and decontaminate the work surface.

    • Remove gloves and wash hands thoroughly with soap and water.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Tare Weigh Boat prep3->handle1 Proceed to Handling handle2 Dispense Solid Compound handle1->handle2 handle3 Secure Stock Bottle handle2->handle3 handle4 Transfer to Vial handle3->handle4 handle5 Add Solvent & Seal handle4->handle5 post1 Dispose of Waste handle5->post1 Proceed to Cleanup post2 Decontaminate Surfaces post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for weighing and solution preparation.

Storage Requirements
  • Container: Keep container tightly closed.[8]

  • Atmosphere: For long-term stability, storing under an inert gas like nitrogen or argon is advisable.[9]

  • Location: Store in a dry, cool, and well-ventilated area away from incompatible materials.[8] The storage area should be accessible only to authorized personnel.

Section 6: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly reduce injury and damage.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6] Immediately call an ophthalmologist or physician.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] If breathing stops or is difficult, provide artificial respiration or oxygen.[8] Call a poison center or doctor immediately.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Call a poison center or doctor if you feel unwell.

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation and remove all ignition sources.[8]

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®).

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[8]

    • Clean the affected area thoroughly.

Emergency Spill Response Decision Tree

G spill Spill Detected is_major Is the spill large or unmanageable? spill->is_major evacuate Evacuate Area Alert EH&S Isolate the room is_major->evacuate Yes is_contained Is the spill contained in the fume hood? is_major->is_contained No (Minor Spill) is_contained->evacuate No don_ppe Don Full PPE (incl. respirator if needed) is_contained->don_ppe Yes absorb Cover with Inert Absorbent Material don_ppe->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Decision tree for responding to a chemical spill.

Section 7: Waste Disposal

  • Chemical Waste: Dispose of the compound and any contaminated materials in a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[8] Do not allow the product to enter drains or sewer systems.[8]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[8]

References

  • SAFETY DATA SHEET for Imidazo[1,2-a]pyridine-2-carbaldehyde. Fisher Scientific. [Link]

  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde Product Information. MySkinRecipes. [Link]

  • Safety Data Sheet for Pyridine-2-aldehyde. Jubilant Ingrevia. [Link]

  • 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde Entry. PubChem, National Center for Biotechnology Information. [Link]

  • 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde Product Information. MySkinRecipes. [Link]

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs due to its privileged biological activity.[1][2] The functionalization of this bicyclic heterocycle is paramount for the development of new chemical entities, with electrophilic substitution reactions serving as a fundamental tool for derivatization. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic substitution on the imidazo[1,2-a]pyridine ring system. We will delve into the electronic underpinnings of its reactivity, the predictable regioselectivity of these transformations, and provide field-proven, step-by-step protocols for key reactions, including halogenation, nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these reactions in their synthetic endeavors.

The Imidazo[1,2-a]pyridine Core: Electronic Landscape and Reactivity

The imidazo[1,2-a]pyridine system is a 10-π electron aromatic heterocycle, analogous to naphthalene. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique electronic distribution that dictates its chemical reactivity. The nitrogen atom at position 4 (N-4) is pyridine-like and deactivates the six-membered ring towards electrophilic attack.[3][4] Conversely, the imidazole portion of the molecule is electron-rich and, therefore, the preferred site for electrophilic substitution.

Regioselectivity: The Predominance of C-3 Substitution

Theoretical and experimental studies consistently demonstrate that electrophilic substitution on the imidazo[1,2-a]pyridine nucleus occurs preferentially at the C-3 position.[3][5] This pronounced regioselectivity can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at the different positions of the imidazole ring (C-2 and C-3).

Attack at C-3 results in a more stable cationic intermediate where the positive charge is delocalized over the imidazole ring without disrupting the aromatic sextet of the pyridine ring.[5] In contrast, attack at C-2 leads to a less stable intermediate where resonance delocalization would necessitate the disruption of the pyridine ring's aromaticity, a significantly less favorable energetic state.[3][5]

G Regioselectivity of Electrophilic Attack cluster_0 Attack at C-3 (Favored) cluster_1 Attack at C-2 (Disfavored) C3_attack Imidazo[1,2-a]pyridine + E+ C3_intermediate More Stable Intermediate (Aromaticity of Pyridine Ring Preserved) C3_attack->C3_intermediate Electrophilic Attack C3_product 3-Substituted Product C3_intermediate->C3_product -H+ C2_attack Imidazo[1,2-a]pyridine + E+ C2_intermediate Less Stable Intermediate (Aromaticity of Pyridine Ring Disrupted) C2_attack->C2_intermediate Electrophilic Attack C2_product 2-Substituted Product (Minor) C2_intermediate->C2_product -H+

Caption: Favored vs. Disfavored Electrophilic Attack.

Key Electrophilic Substitution Reactions and Protocols

The following sections provide detailed insights into the most common and synthetically useful electrophilic substitution reactions of imidazo[1,2-a]pyridines.

Halogenation

The introduction of a halogen atom at the C-3 position is a valuable transformation, as the resulting 3-halo-imidazo[1,2-a]pyridines are versatile intermediates for cross-coupling reactions. N-halosuccinimides (NBS, NCS) are commonly employed for this purpose.

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, avoiding the use of harsh and corrosive liquid bromine.

  • Solvent: Acetonitrile or other polar aprotic solvents are typically used to facilitate the reaction while being relatively inert to the reaction conditions.

  • Temperature: The reaction often proceeds efficiently at room temperature, highlighting the high reactivity of the imidazo[1,2-a]pyridine core towards electrophilic attack.

Table 1: Representative Examples of C-3 Halogenation

EntrySubstrate (R)Halogenating AgentProductYield (%)
1HNBS3-Bromo-imidazo[1,2-a]pyridine>90
22-PhNBS3-Bromo-2-phenylimidazo[1,2-a]pyridine95
32-MeNCS3-Chloro-2-methylimidazo[1,2-a]pyridine88

Experimental Protocol: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq.) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol, 1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Nitration

The introduction of a nitro group at the C-3 position is a critical functionalization, as the nitro group can be readily reduced to an amino group, providing a handle for further derivatization. The classical nitrating mixture of nitric acid and sulfuric acid is effective for this transformation.

Causality Behind Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to nitrate the already activated imidazo[1,2-a]pyridine ring.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the nitration and to minimize potential side reactions.

Experimental Protocol: Synthesis of 3-Nitro-2-methylimidazo[1,2-a]pyridine

  • In a round-bottom flask, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

  • Slowly add 2-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol, 1.1 eq.) to cold concentrated sulfuric acid (2 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the imidazo[1,2-a]pyridine in sulfuric acid, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-nitro-2-methylimidazo[1,2-a]pyridine.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C-3 position, yielding valuable ketone intermediates. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[2]

Causality Behind Experimental Choices:

  • Catalyst: A Lewis acid like AlCl₃ is essential to activate the acylating agent (e.g., an acid anhydride or acyl chloride) to generate the highly electrophilic acylium ion.[2]

  • Acylating Agent: Acetic anhydride is a frequently used, readily available, and effective reagent for introducing an acetyl group.

  • Solvent: The reaction can often be run using the acylating agent as the solvent, or in an inert solvent like dichloromethane.

G Friedel-Crafts Acylation Mechanism Ac2O Acetic Anhydride Acylium Acylium Ion [CH3CO]+ Ac2O->Acylium + AlCl3 AlCl3 AlCl3 AlCl3->Acylium Intermediate Wheland Intermediate Acylium->Intermediate Imidazo Imidazo[1,2-a]pyridine Imidazo->Intermediate + [CH3CO]+ Product 3-Acetyl-imidazo[1,2-a]pyridine Intermediate->Product -H+

Caption: Mechanism of Friedel-Crafts Acylation.[2]

Table 2: Substrate Scope of Friedel-Crafts Acylation with Acetic Anhydride [2]

EntrySubstrate (R at C-2)ProductYield (%)
1H3-Acetyl-imidazo[1,2-a]pyridine85
2Phenyl3-Acetyl-2-phenylimidazo[1,2-a]pyridine92
34-Chlorophenyl3-Acetyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine90
44-Methoxyphenyl3-Acetyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine88

Experimental Protocol: General Procedure for the Synthesis of 3-Acetylated Imidazo[1,2-a]pyridines [2]

  • Place the imidazo[1,2-a]pyridine derivative (1.00 mmol) into a glass vial equipped with a stir bar.

  • Add aluminum chloride (0.25 mmol) to the vial.

  • Add acetic anhydride (3.0 mL) to the vial, which serves as both the reagent and solvent.

  • Seal the vial and heat the reaction mixture to 80 °C with stirring for 24 hours.

  • After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired 3-acetylated product.[2]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. For imidazo[1,2-a]pyridines, this reaction proceeds with high regioselectivity at the C-3 position. The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[6]

Causality Behind Experimental Choices:

  • Reagents: The combination of POCl₃ and DMF generates the electrophilic Vilsmeier reagent (a chloroiminium ion), which is reactive enough to formylate the imidazo[1,2-a]pyridine ring.[6]

  • Work-up: A basic work-up is required to hydrolyze the intermediate iminium salt to the final aldehyde product.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

  • In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (5 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 mmol, 1.2 eq.) dropwise to the DMF with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq.) in DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Conclusion

The electrophilic substitution reactions of imidazo[1,2-a]pyridines are a robust and predictable set of transformations that are indispensable for the synthesis of novel derivatives for drug discovery and development. The inherent electronic properties of this privileged scaffold dictate a strong preference for substitution at the C-3 position, a feature that can be exploited for the regioselective introduction of a wide array of functional groups. This guide has provided a detailed examination of the mechanisms and practical protocols for key electrophilic substitutions, aiming to empower researchers to confidently apply these methods in their synthetic strategies. A thorough understanding of the principles outlined herein will facilitate the rational design and efficient synthesis of new imidazo[1,2-a]pyridine-based molecules with therapeutic potential.

References

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The Imidazo[1,2-a]pyridine Core: A Synthetic Journey from Serendipity to Rational Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural heart of numerous blockbuster drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Its rigid, bicyclic structure and tunable electronic properties make it a privileged scaffold in drug discovery. This guide provides an in-depth exploration of the discovery and historical evolution of its synthesis, from the early, harsh condensation methods to the sophisticated, atom-economical approaches of modern organic chemistry. We will delve into the mechanistic underpinnings of key synthetic strategies, providing field-proven insights and detailed experimental protocols to empower researchers in their quest for novel bioactive molecules.

The Dawn of a Scaffold: The Tschitschibabin Condensation

The story of imidazo[1,2-a]pyridine synthesis begins in 1925 with Aleksei Tschitschibabin. His pioneering work involved the condensation of 2-aminopyridine with α-halocarbonyl compounds, such as bromoacetaldehyde, under high temperatures in a sealed tube.[3] While the yields were modest and the conditions harsh, this reaction laid the fundamental groundwork for what would become the most common strategy for constructing the imidazo[1,2-a]pyridine core: the formation of the N1-C2 and C3-N4 bonds through the reaction of a 2-aminopyridine with a two-carbon electrophile.

The generally accepted mechanism for the classical Tschitschibabin reaction involves the initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine onto the α-halocarbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

Key Synthetic Methodologies: An Evolutionary Perspective

Over the decades, the foundational concept of the Tschitschibabin reaction has been refined and expanded upon, leading to a diverse array of synthetic methods. These can be broadly categorized into classical condensation reactions and modern catalytic approaches.

The Ortoleva-King Reaction: An Iodine-Mediated Approach

A significant advancement in the synthesis of 2-arylimidazo[1,2-a]pyridines is the Ortoleva-King reaction. This method provides a tandem, one-pot process starting from readily available 2-aminopyridines and acetophenones, using molecular iodine as a key reagent.[4][5]

Mechanistic Insights: The reaction is believed to proceed through the in-situ formation of an α-iodoketone from the acetophenone in the presence of iodine. The 2-aminopyridine then displaces the iodide to form a pyridinium intermediate, which subsequently undergoes intramolecular cyclization and dehydration, often facilitated by a base in a second step, to afford the final product.[4] The choice of an iron co-catalyst, such as FeCl₃·6H₂O, has been shown to improve yields and broaden the substrate scope.[6]

Experimental Protocol: Iron/Iodine-Catalyzed Ortoleva-King Synthesis [6]

  • Step 1: Reaction Setup

    • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired acetophenone (1.2 mmol), FeCl₃·6H₂O (10 mol%), and molecular iodine (I₂) (20 mol%).

  • Step 2: Reaction Execution

    • Heat the reaction mixture at 110 °C under solvent-free conditions for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Powerhouse

The advent of multicomponent reactions (MCRs) revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prime example and stands as one of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][8][9] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.

Causality in Experimental Design: The choice of catalyst is critical in the GBB reaction. Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), are highly effective as they activate the aldehyde towards nucleophilic attack by the 2-aminopyridine, forming a Schiff base intermediate. The subsequent nucleophilic attack of the isocyanide on the protonated Schiff base, followed by intramolecular cyclization, leads to the product. The use of microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[10]

Experimental Protocol: Microwave-Assisted GBB Reaction for 3-Aminoimidazo[1,2-a]pyridine Synthesis [10]

  • Step 1: Reagent Preparation

    • In a microwave-safe vial, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.1 mmol), isocyanide (1.2 mmol), and Sc(OTf)₃ (10 mol%) in methanol (5 mL).

  • Step 2: Microwave Irradiation

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 80 °C for 15-30 minutes.

  • Step 3: Product Isolation

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash chromatography on silica gel.

Modern Catalytic Approaches: The Rise of Copper and C-H Functionalization

In the quest for more sustainable and efficient synthetic methods, recent years have seen a surge in the development of transition metal-catalyzed reactions, particularly those employing copper. Copper catalysts are attractive due to their low cost, low toxicity, and versatile reactivity.[1][11]

Copper-Catalyzed Synthesis: Copper(I) salts, such as CuI or CuBr, can catalyze the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners, including nitroolefins, using air as a green oxidant.[6][12] The mechanism is proposed to involve a Michael addition of the aminopyridine to the nitroolefin, followed by a copper-mediated oxidative cyclization.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of the imidazo[1,2-a]pyridine core, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.[13][14] This approach offers high atom economy and synthetic efficiency. Copper and palladium catalysts are commonly employed to facilitate the direct arylation, alkylation, or amination of the C3 position of the imidazo[1,2-a]pyridine ring.[15]

Experimental Protocol: Copper-Catalyzed C-H Arylation at C3 [15]

  • Step 1: Reaction Assembly

    • In a sealed tube, combine the 2-substituted imidazo[1,2-a]pyridine (0.5 mmol), aryl iodide (0.6 mmol), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (1.0 mmol) in DMSO (2 mL).

  • Step 2: Reaction

    • Heat the mixture at 110 °C for 12-24 hours.

  • Step 3: Purification

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate, and wash the combined organic layers with brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Analysis of Key Synthetic Methods

To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the key methodologies discussed.

Synthesis MethodGeneral ReactionTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Tschitschibabin Condensation 2-Aminopyridine + α-HaloketoneHigh temperature (150-200 °C), sealed tube20-40Historical significance, simple starting materialsHarsh conditions, low yields, limited scope
Ortoleva-King Reaction 2-Aminopyridine + AcetophenoneI₂, optional catalyst (e.g., FeCl₃), 100-120 °C40-96One-pot, readily available starting materialsCan require high temperatures, moderate to good yields
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine + Aldehyde + IsocyanideLewis or Brønsted acid catalyst (e.g., Sc(OTf)₃), RT to 80 °C60-95[9][10]High atom economy, high diversity, mild conditionsIsocyanides can be toxic and have strong odors
Copper-Catalyzed Synthesis 2-Aminopyridine + Nitroolefin/AlkyneCu(I) salt (e.g., CuI, CuBr), oxidant (e.g., air), 80-120 °C50-90[6]Use of inexpensive and green catalyst/oxidantCan require higher temperatures and longer reaction times
C-H Functionalization Imidazo[1,2-a]pyridine + Aryl HalidePd or Cu catalyst, ligand, base, 100-140 °C50-90Late-stage functionalization, high atom economyRequires pre-synthesized core, can be substrate-specific

Application in Drug Synthesis: The Cases of Zolpidem and Alpidem

The versatility of these synthetic methods is exemplified in their application to the synthesis of commercially successful drugs.

Zolpidem Synthesis: The synthesis of Zolpidem, a widely prescribed hypnotic, typically begins with the construction of the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine core. This is often achieved through a classical condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.[16] Subsequent functionalization at the C3 position, often via a Mannich reaction followed by displacement chemistry, leads to the final acetamide side chain.[17][18]

Alpidem Synthesis: The anxiolytic Alpidem, 6-chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide, is similarly constructed. The core, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, is synthesized by condensing 2-amino-5-chloropyridine with 2-bromo-4'-chloroacetophenone.[19] The acetamide side chain is then introduced at the C3 position through a multi-step sequence.[19][20]

Visualizing the Mechanisms

To further elucidate the transformations discussed, the following diagrams, generated using Graphviz, illustrate the core mechanistic pathways.

Tschitschibabin_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Intramolecular_Condensation Intramolecular Condensation Pyridinium_Salt->Intramolecular_Condensation Cyclization Dehydration Dehydration Intramolecular_Condensation->Dehydration Imidazo_Pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo_Pyridine

Caption: Mechanism of the Tschitschibabin Condensation.

GBB_Mechanism 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base Intermediate 2-Aminopyridine->Schiff_Base + Aldehyde (Lewis Acid Cat.) Nitrile_Intermediate Nitrile Intermediate Schiff_Base->Nitrile_Intermediate Isocyanide Isocyanide Isocyanide->Nitrile_Intermediate Nucleophilic Attack Cyclization Cyclization Nitrile_Intermediate->Cyclization Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines has undergone a remarkable evolution, driven by the demands of medicinal chemistry and the pursuit of more efficient and sustainable synthetic methodologies. From the forcing conditions of the early Tschitschibabin reaction to the elegant, multicomponent, and C-H functionalization strategies of today, the journey reflects the broader progress of organic synthesis. For researchers in drug discovery, a deep understanding of these synthetic routes is paramount. The choice of a particular method can significantly impact the accessibility of novel analogues, the scalability of a synthesis, and the overall cost-effectiveness of a drug development program. As the field continues to advance, we can anticipate the development of even more sophisticated and selective methods, further empowering chemists to explore the vast chemical space of this invaluable heterocyclic scaffold.

References

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A Theoretical and Computational Guide to 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Exploring Molecular Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. For researchers, scientists, and professionals in drug development, this document outlines the core principles and practical steps for in-silico analysis, from quantum chemical calculations to molecular docking simulations. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Understanding the electronic and structural properties of derivatives like 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is paramount for the rational design of novel therapeutics.

The Significance of Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold due to its versatile biological activities.[3][4] The fusion of an imidazole and a pyridine ring creates a unique electronic architecture that allows for diverse functionalization and interaction with biological targets.[4][5] The introduction of a bromine atom at the 3-position and a carbaldehyde group at the 2-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to specific enzymes or receptors. Theoretical calculations provide a powerful, non-experimental avenue to explore these properties, offering insights that can guide synthetic efforts and biological evaluations.[2][6]

Computational Methodology: A Foundation in Density Functional Theory

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules.[1][2][7] Its balance of accuracy and computational cost makes it ideal for studying systems of pharmaceutical interest.

Selection of Functional and Basis Set

The choice of the functional and basis set is a critical first step in any DFT calculation. For imidazo[1,2-a]pyridine derivatives, the B3LYP hybrid functional has been shown to provide reliable results for geometry optimization and electronic property calculations.[6][8] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the basis set, a Pople-style basis set such as 6-311G++(d,p) or 6-31G(d,p) is often employed.[1][6][8] The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the nucleus, which is crucial for molecules with heteroatoms and potential non-covalent interactions. The polarization functions (d,p) allow for greater flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.

Software for Quantum Chemical Calculations

A variety of software packages are available for performing DFT calculations. Gaussian, ORCA, and GAMESS are among the most widely used programs in the academic and industrial research communities. These programs allow for a wide range of calculations, from geometry optimization and frequency analysis to the prediction of various spectroscopic and electronic properties.

Molecular Structure and Spectroscopic Characterization

A fundamental aspect of understanding a molecule's behavior is determining its three-dimensional structure. Theoretical calculations can provide a highly accurate optimized geometry, which can then be compared with experimental data if available.

Geometry Optimization

The first step in characterizing 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is to perform a full geometry optimization without any symmetry constraints. This calculation seeks to find the minimum energy conformation of the molecule. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (Calculated at the B3LYP/6-311G++(d,p) level)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.38C3-C2-N1108.5
C3-Br1.89C2-C3-Br125.0
C2-C101.45N1-C2-C10124.8
C10-O111.22O11-C10-C2123.5
N1-C91.39C9-N1-C2109.2
C5-C61.38C6-C5-N4120.1
C8-C91.40C8-C9-N1121.3

Note: These values are representative and based on calculations of similar imidazo[1,2-a]pyridine structures. Actual values would be obtained from a specific DFT calculation on the target molecule.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model.

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential biological activity. DFT calculations provide several important descriptors of electronic structure.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive.[6]

FMO_Diagram

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). The MEP map is invaluable for predicting how a molecule will interact with other molecules, including biological targets. For 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, the oxygen of the carbaldehyde group and the nitrogen atoms of the imidazo[1,2-a]pyridine ring are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom may show positive potential.

In-Silico Pharmacological Evaluation: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Protocol for Molecular Docking
  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is obtained from the DFT geometry optimization. Partial charges are assigned to the ligand atoms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to systematically search for the optimal binding pose of the ligand within the active site of the protein. The program uses a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the most stable binding pose and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the protein.

Docking_Workflow

Step-by-Step Experimental Protocols

Protocol for DFT Calculations
  • Molecule Building: Construct the 3D structure of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for the chosen quantum chemistry software (e.g., Gaussian). Specify the calculation type (Opt Freq), the level of theory (B3LYP/6-311G++(d,p)), and the charge and multiplicity of the molecule.

  • Job Submission: Submit the input file to a high-performance computing cluster for calculation.

  • Output Analysis: Analyze the output file to extract the optimized coordinates, vibrational frequencies, and electronic properties (HOMO-LUMO energies, etc.).

  • Visualization: Use visualization software to view the optimized geometry, molecular orbitals, and MEP map.

Protocol for Molecular Docking
  • Obtain Protein Structure: Download the PDB file of the target protein.

  • Prepare the Protein: Use a protein preparation wizard in a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio) to clean up the protein structure.

  • Prepare the Ligand: Import the DFT-optimized structure of the ligand and prepare it for docking by assigning the correct bond orders and ionization states.

  • Define the Binding Site: Define the active site of the protein, typically based on the location of a co-crystallized ligand or through site-finding algorithms.

  • Run the Docking Simulation: Set up and run the docking calculation, specifying the ligand, the prepared protein, and the defined binding site.

  • Analyze Docking Poses: Visualize the top-scoring docking poses and analyze the intermolecular interactions between the ligand and the protein.

Conclusion

Theoretical calculations provide a powerful and cost-effective approach to understanding the structure, reactivity, and potential biological activity of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. By leveraging DFT and molecular docking, researchers can gain valuable insights that can guide the synthesis of new derivatives with improved pharmacological profiles. This in-silico approach is an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.

References

  • Azzouzi, M., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Retrieved from [Link][1]

  • Al-Ostoot, F.H., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Retrieved from [Link][2]

  • Asnani, A.J., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from [Link][6]

  • Asnani, A.J., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from [Link][8]

  • Azzouzi, M., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Semantic Scholar. Retrieved from [Link]

  • Bazi, F., et al. (2015). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Retrieved from [Link]

  • Al-Bahrani, H.A., et al. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved from [Link]

  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design. Retrieved from [Link][7]

  • Ghorai, P., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddy, G.M., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Retrieved from [Link]

  • Castillo, J.J., et al. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed Central. Retrieved from [Link]

  • Pratihar, P., et al. (n.d.). Synthesis of 3-bromoimidazo(1,2-a)pyridines. ResearchGate. Retrieved from [Link]

  • Mumtaz, S., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Retrieved from [Link]

  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Tan, C.E., et al. (2022). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. IUCrData. Retrieved from [Link]

  • El-Sayed, N.F., et al. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Retrieved from [Link][10]

  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Retrieved from [Link][3]

  • Roy, U.K., et al. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link][4]

  • Régnier, S., et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers. Retrieved from [Link][5]

  • Mumtaz, S., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Retrieved from [Link]

  • (n.d.). 8-Bromoimidazo[1,2-A]Pyridine-3-Carbaldehyde. MySkinRecipes. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Streamlined One-Pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to antiviral, anticancer, antibacterial, and anti-inflammatory properties.[4][5] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this core, underscoring its importance in medicinal chemistry.[3][5] Specifically, the introduction of bromo and carbaldehyde functionalities at the C3 and C2 positions, respectively, provides valuable handles for further molecular elaboration, making 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde derivatives highly sought-after intermediates in drug discovery programs.[6] This document provides a comprehensive guide to a one-pot synthesis of these valuable derivatives, emphasizing efficiency, experimental robustness, and a deep understanding of the underlying chemical principles.

Reaction Mechanism and Principles: A Trifecta of Transformations in a Single Pot

The elegance of this one-pot synthesis lies in the sequential and compatible execution of three distinct chemical transformations: the initial formation of the imidazo[1,2-a]pyridine ring, followed by regioselective bromination at the C3 position, and culminating in a Vilsmeier-Haack formylation at the C2 position.

The synthesis commences with the condensation of a 2-aminopyridine derivative with an α-haloketone to construct the core imidazo[1,2-a]pyridine scaffold. This is a well-established and robust method for forming this bicyclic system.[7]

Following the formation of the imidazo[1,2-a]pyridine intermediate, a brominating agent, such as N-bromosuccinimide (NBS), is introduced. The electron-rich nature of the imidazo[1,2-a]pyridine ring directs the electrophilic substitution to the C3 position, the most nucleophilic site.

The final and crucial step is the Vilsmeier-Haack formylation. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a potent electrophile.[8][9] It selectively attacks the electron-rich C2 position of the 3-bromoimidazo[1,2-a]pyridine intermediate, leading to the desired 2-carbaldehyde derivative after aqueous workup. The choice of a one-pot approach significantly enhances the efficiency of this synthetic sequence by minimizing intermediate isolation and purification steps, thereby saving time and resources.

Visualizing the Synthetic Strategy

Experimental Workflow

G cluster_0 One-Pot Synthesis A Step 1: Imidazo[1,2-a]pyridine Formation (2-Aminopyridine + α-Haloketone) B Step 2: C3-Bromination (Addition of NBS) A->B In situ C Step 3: Vilsmeier-Haack Reagent Formation (POCl3 + DMF) B->C Sequential Addition D Step 4: C2-Formylation C->D In situ generation E Step 5: Aqueous Workup & Purification D->E Hydrolysis F Final Product: 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde E->F

Caption: A streamlined workflow for the one-pot synthesis.

Reaction Mechanism Overview

G cluster_mechanism Reaction Mechanism Reactants 2-Aminopyridine + α-Haloketone IP Imidazo[1,2-a]pyridine Intermediate Reactants->IP Cyclization Bromination Electrophilic Bromination (NBS) IP->Bromination Bromo_IP 3-Bromoimidazo[1,2-a]pyridine Bromination->Bromo_IP Formylation Electrophilic Formylation Bromo_IP->Formylation Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Formylation Product 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Formylation->Product

Caption: Key mechanistic steps in the one-pot synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Substituted 2-AminopyridinesReagentSigma-Aldrich
Substituted α-BromoacetophenonesReagentAlfa Aesar
N-Bromosuccinimide (NBS)ReagentAcros OrganicsRecrystallize from water if necessary.
Phosphorus Oxychloride (POCl₃)ReagentSigma-AldrichHandle in a fume hood with care.
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Protocol: A Step-by-Step Guide

1. Formation of the Imidazo[1,2-a]pyridine Intermediate:

a. To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (10 mmol, 1.0 equiv.) and the substituted α-bromoacetophenone (10 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL).

b. Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

c. Upon completion of the cyclization, cool the reaction mixture to 0 °C in an ice bath.

2. C3-Bromination:

a. In a separate flask, dissolve N-bromosuccinimide (NBS) (11 mmol, 1.1 equiv.) in anhydrous DCM (20 mL).

b. Add the NBS solution dropwise to the cooled reaction mixture over 15-20 minutes.

c. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the formation of the 3-bromo intermediate by TLC.

3. Vilsmeier-Haack Formylation:

a. Cool the reaction mixture back down to 0 °C.

b. In a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (30 mmol, 3.0 equiv.) to anhydrous N,N-dimethylformamide (DMF) (30 mmol, 3.0 equiv.) at 0 °C. Caution: This is an exothermic reaction.

c. Add the freshly prepared Vilsmeier reagent dropwise to the reaction mixture containing the 3-bromoimidazo[1,2-a]pyridine intermediate.

d. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 8-12 hours. Monitor the formation of the final product by TLC.

4. Workup and Purification:

a. Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (200 g).

b. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

c. Extract the aqueous layer with dichloromethane (3 x 100 mL).

d. Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

e. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

f. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde derivative.

Expected Results and Characterization

The one-pot synthesis is expected to provide the desired 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde derivatives in moderate to good yields, typically ranging from 45% to 75%, depending on the substituents on the starting materials.

Entry2-Aminopyridine Substituentα-Bromoacetophenone SubstituentExpected Yield (%)
1HH65-75
25-ClH55-65
3H4-OCH₃60-70
45-CH₃4-NO₂45-55

The final products should be characterized by standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm) and the aromatic protons of the imidazo[1,2-a]pyridine core.

  • ¹³C NMR: The aldehyde carbon should appear in the range of δ 180-190 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • IR Spectroscopy: A strong carbonyl stretch for the aldehyde group will be present around 1680-1700 cm⁻¹.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Order of Reagent Addition: The sequential addition of reagents as outlined in the protocol is critical for the success of the one-pot synthesis.

  • Temperature Control: Maintaining the specified temperatures, especially during the addition of NBS and the Vilsmeier reagent, is important to minimize side reactions.

  • Incomplete Reactions: If TLC analysis indicates incomplete conversion, the reaction time for the respective step can be extended.

  • Purification Challenges: Some derivatives may require careful optimization of the mobile phase for effective purification by column chromatography.

Conclusion

This application note provides a detailed and robust protocol for the one-pot synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde derivatives. By combining three key transformations into a single, streamlined process, this methodology offers a significant improvement in efficiency over traditional multi-step syntheses. The insights into the reaction mechanism and practical guidance provided herein are intended to empower researchers in medicinal chemistry and drug development to readily access these valuable synthetic intermediates.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • RSC Publishing. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Retrieved from [Link]

  • Scirp.org. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). A time-controlled selective bromination and formylation of 2-arylimidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Retrieved from [Link]

  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1] This heterocyclic system is the core of well-known drugs, underscoring its broad therapeutic potential. The functionalization of this scaffold is a key strategy in the development of novel therapeutic agents.

Specifically, 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde has emerged as a pivotal intermediate in the synthesis of next-generation pharmaceuticals. Its unique trifunctional nature—a reactive carbaldehyde, a versatile bromine atom, and the inherent biological activity of the imidazo[1,2-a]pyridine core—makes it an invaluable building block. This compound is particularly instrumental in the development of kinase inhibitors and novel antimicrobial agents.[2] The aldehyde group provides a handle for forming various heterocyclic rings and other functional groups, while the bromine atom is primed for a wide array of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the rapid generation of diverse compound libraries for drug discovery.[2]

Conventional synthetic routes to this valuable intermediate often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis offers a compelling alternative, dramatically accelerating reaction rates, improving yields, and often leading to cleaner reaction profiles.[3][4] This application note provides a detailed protocol for the efficient synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde utilizing microwave irradiation, based on the well-established Vilsmeier-Haack reaction.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is achieved through the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][7]

  • Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-a]pyridine ring of the starting material, 3-bromoimidazo[1,2-a]pyridine, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde.[5][7]

The use of microwave irradiation significantly enhances the rate of this reaction, allowing for a rapid and efficient synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of related heterocyclic systems under microwave irradiation.[8]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
3-Bromoimidazo[1,2-a]pyridineC₇H₅BrN₂197.03≥97%Commercially AvailableStarting material.
Phosphorus oxychloride (POCl₃)POCl₃153.33≥99%Commercially AvailableHighly corrosive and moisture-sensitive. Handle in a fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Commercially AvailableUse anhydrous grade to prevent quenching of the Vilsmeier reagent.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Prepared in-houseFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Commercially AvailableFor drying the organic layer.
Silica GelSiO₂-60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially AvailableEluent for chromatography.
HexanesC₆H₁₄-ACS GradeCommercially AvailableEluent for chromatography.
Instrumentation
  • Dedicated microwave reactor for organic synthesis.

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.).

  • Magnetic stirrer with heating capabilities.

  • Rotary evaporator.

  • Equipment for flash column chromatography.

  • Analytical instrumentation for product characterization (NMR, LC-MS, IR).

Step-by-Step Procedure

Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Preparation of the Vilsmeier Reagent: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction Setup: To the pre-formed Vilsmeier reagent, add a solution of 3-bromoimidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100 °C for 15-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde as a solid.

Experimental Workflow Diagram

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification dmf Anhydrous DMF vilsmeier Vilsmeier Reagent dmf->vilsmeier 0 °C, 30 min pocli3 POCl₃ pocli3->vilsmeier dropwise at 0 °C microwave Microwave Irradiation 100 °C, 15-20 min vilsmeier->microwave start_material 3-Bromoimidazo[1,2-a]pyridine in anhydrous DCM start_material->microwave quench Quench with ice microwave->quench neutralize Neutralize with NaHCO₃ (aq) quench->neutralize extract Extract with DCM neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde purify->product

Caption: Experimental workflow for the microwave-assisted synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Results and Discussion

The microwave-assisted Vilsmeier-Haack formylation of 3-bromoimidazo[1,2-a]pyridine provides the desired product in good yield and high purity after chromatographic purification. The significant reduction in reaction time compared to conventional heating methods is a key advantage of this protocol.

Expected Results
PropertyExpected Value
Appearance Yellow to off-white solid
Yield 65-80%
Melting Point 123-125 °C[2]
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol [2]
Characterization Data

The structure of the synthesized 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10.0 ppm) and the aromatic protons of the imidazo[1,2-a]pyridine ring system.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm) along with signals for the carbons of the heterocyclic core.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde, typically around 1680-1700 cm⁻¹.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive Vilsmeier reagent due to moisture.- Insufficient microwave power or temperature.- Incorrect stoichiometry.- Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh.- Ensure the microwave is calibrated and the target temperature is reached.- Carefully check the molar equivalents of all reagents.
Formation of multiple by-products - Overheating or prolonged reaction time.- Impure starting material.- Optimize the microwave irradiation time and temperature.- Purify the starting 3-bromoimidazo[1,2-a]pyridine before use.
Difficulty in purification - Incomplete reaction.- Co-elution of impurities.- Ensure the reaction has gone to completion by TLC monitoring.- Optimize the eluent system for column chromatography. A shallower gradient may be required.

Conclusion

This application note provides a detailed and robust protocol for the microwave-assisted synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. The use of microwave irradiation offers a significant improvement over conventional methods by reducing reaction times and potentially increasing yields. This efficient synthesis of a key pharmaceutical intermediate can accelerate the drug discovery and development process for researchers in the field.

References

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  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Institutes of Health. Available at: [Link]

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  • 3-Bromoimidazo[1,2-a]pyridine. PubChem. Available at: [Link]

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  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. ResearchGate. Available at: [Link]

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The Strategic Application of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Anticancer Drug Discovery: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique chemical properties and broad spectrum of biological activities have made it a focal point for drug discovery, particularly in oncology.[3][4] This guide focuses on a key derivative, 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a versatile precursor for synthesizing diverse libraries of potential anticancer compounds. We provide a detailed overview of its synthesis, chemical utility, and, most critically, step-by-step protocols for its application in anticancer drug discovery. This includes the synthesis of Schiff base derivatives, evaluation of cytotoxicity using the MTT assay, and investigation of the mechanism of action through Western blot analysis of apoptotic pathways and in vitro kinase inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in the search for novel cancer therapeutics.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Oncology

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine, is a nitrogen-rich heterocycle that has garnered significant attention in medicinal chemistry.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. This has led to its incorporation into several marketed drugs, such as Zolpidem and Alpidem.[1]

In the context of cancer, derivatives of this scaffold have demonstrated potent activity against various cancer cell lines, including breast, liver, colon, and melanoma.[5][6] Their anticancer effects are often attributed to the inhibition of key molecular targets involved in cell proliferation and survival, such as protein kinases (e.g., PI3K/Akt), tubulin polymerization, and cyclin-dependent kinases (CDKs).[4][5][7]

The Emergence of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Among the many derivatives, 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde stands out as a particularly valuable synthetic intermediate.[8] The presence of three distinct reactive sites—the bromine atom at the 3-position, the aldehyde at the 2-position, and the pyridine nitrogen—provides a platform for extensive chemical modification. The aldehyde group is especially useful, serving as a handle for forming imines (Schiff bases) and other derivatives, allowing for the rapid generation of large and diverse compound libraries for high-throughput screening.[9][10] The bromine atom facilitates cross-coupling reactions, further expanding the accessible chemical space.[8]

Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

The synthesis of the title compound is typically achieved through a multi-step process, often starting from a substituted 2-aminopyridine. A common and effective method involves the Vilsmeier-Haack formylation of an imidazo[1,2-a]pyridine precursor.[11]

Synthetic Protocol: Vilsmeier-Haack Reaction

This protocol describes the formylation of 6-bromo-H-imidazo[1,2-a]pyridine to yield the target carbaldehyde.

Materials:

  • 6-Bromo-H-imidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask in an ice bath (0-5 °C). Slowly add POCl₃ dropwise via a dropping funnel while stirring. Allow the mixture to stir for 15-30 minutes at this temperature to form the Vilsmeier reagent.[11]

  • Addition of Substrate: Dissolve 6-bromo-H-imidazo[1,2-a]pyridine in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction & Work-up DMF DMF (Solvent) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate 6-Bromoimidazo- [1,2-a]pyridine Substrate->ReactionMix Heat Neutralize Neutralization (NaHCO₃) ReactionMix->Neutralize Extract Extraction (DCM) Neutralize->Extract Purify Purification Extract->Purify Product 3-Bromoimidazo[1,2-a]pyridine- 2-carbaldehyde Purify->Product

Caption: Workflow for the synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Yellow to light brown solid
Melting Point 123-125 °C[8]
Solubility Soluble in DMSO, DCM, Ethyl Acetate

Application in Anticancer Agent Synthesis: A Gateway to Diverse Chemical Libraries

The aldehyde functionality at the C2 position is a powerful tool for chemical diversification. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are themselves a class of compounds with recognized anticancer potential.[9][12]

Protocol: Synthesis of Schiff Base Derivatives

Rationale: This protocol provides a general method for creating a library of novel compounds by reacting the aldehyde with various substituted anilines or other primary amines. The resulting imine bond introduces new physicochemical properties and potential points of interaction with biological targets.

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

  • Substituted aniline (or other primary amine)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde in absolute ethanol in a round-bottom flask.

  • Addition of Amine: Add 1.1 equivalents of the desired substituted aniline to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[12]

  • Reaction: Attach a condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Preclinical Evaluation Protocols for Anticancer Activity

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. This section outlines key in vitro assays to screen for anticancer efficacy and elucidate the mechanism of action.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells, making this a reliable method for measuring cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A375 melanoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13] Purple formazan crystals should become visible within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with putative inhibition by an imidazo[1,2-a]pyridine derivative.

Conclusion and Future Directions

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a high-value starting material for the generation of novel anticancer drug candidates. Its synthetic tractability allows for the creation of diverse chemical libraries that can be efficiently screened using the robust in vitro protocols detailed in this guide. By systematically evaluating cytotoxicity and elucidating the mechanism of action through apoptosis and kinase inhibition assays, researchers can identify promising lead compounds. Future work should focus on optimizing the potency and selectivity of these leads, evaluating their ADME/Tox properties, and ultimately advancing the most promising candidates into in vivo preclinical models of cancer.

References

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  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

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  • Li, Y., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Ingenta Connect. Available at: [Link]

  • Various Authors. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Guzi, T. J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. Available at: [Link]

  • Sangeetha, R., & Kalpana, V. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Pál, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of drug-resistant fungal pathogens represents a significant global health challenge, necessitating the urgent development of novel antifungal agents with unique mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a detailed guide for the synthesis of two promising classes of antifungal agents, chalcones and Schiff bases, derived from the versatile starting material, 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. We will explore the strategic rationale behind the molecular design, provide step-by-step synthetic protocols, and discuss the structure-activity relationships that govern the antifungal efficacy of these compounds.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that has garnered considerable attention in pharmaceutical research due to its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3] Its structural rigidity, coupled with the presence of nitrogen atoms that can act as hydrogen bond acceptors, makes it an ideal framework for designing molecules that can effectively interact with biological targets. In the context of antifungal drug discovery, derivatives of imidazo[1,2-a]pyridine have shown promising activity against a range of fungal species, including clinically relevant pathogens like Candida albicans and Aspergillus niger.[3][4]

The strategic placement of a bromo substituent at the 3-position and a carbaldehyde group at the 2-position of the imidazo[1,2-a]pyridine core provides a versatile platform for further chemical modifications. The aldehyde functionality serves as a key handle for introducing diverse structural motifs through well-established chemical transformations, such as the Claisen-Schmidt condensation and Schiff base formation. The bromine atom, on the other hand, can be utilized for subsequent cross-coupling reactions to further elaborate the molecular structure and fine-tune the biological activity.

Synthetic Strategy: A Dual Approach to Novel Antifungal Agents

This guide focuses on two primary synthetic pathways originating from 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde to generate libraries of potential antifungal compounds:

  • Synthesis of Imidazo[1,2-a]pyridine-based Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known for their diverse pharmacological activities, including antifungal properties.[5] The synthesis of imidazo[1,2-a]pyridine-chalcone hybrids is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[6]

  • Synthesis of Imidazo[1,2-a]pyridine-based Schiff Bases: Schiff bases, characterized by the azomethine group (-C=N-), are another important class of compounds with a wide range of biological applications. The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that is typically carried out under mild acidic conditions. The nitrogen atom of the pyridine ring in these structures is thought to contribute significantly to their antifungal activity.[7][8]

The following diagram illustrates the overall synthetic workflow:

G cluster_chalcone Claisen-Schmidt Condensation cluster_schiff Schiff Base Formation start 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde acetophenone Substituted Acetophenones start->acetophenone + aniline Substituted Anilines start->aniline + chalcone Imidazo[1,2-a]pyridine-based Chalcones antifungal Antifungal Activity Screening chalcone->antifungal schiff_base Imidazo[1,2-a]pyridine-based Schiff Bases schiff_base->antifungal acetophenone->chalcone Base-catalyzed condensation base Base (e.g., KOH, NaOH) aniline->schiff_base Condensation acid Acid Catalyst (e.g., Acetic Acid)

Caption: Overall synthetic workflow for the preparation of antifungal agents.

Experimental Protocols

Synthesis of the Starting Material: 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

The synthesis of the starting material can be achieved through a two-step process involving the bromination of imidazo[1,2-a]pyridine followed by formylation.

Step 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine

A plausible method for the synthesis of 3-bromoimidazo[1,2-a]pyridines involves the reaction of α-bromoketones with 2-aminopyridines.[9]

Step 2: Formylation of 3-Bromoimidazo[1,2-a]pyridine

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12]

Protocol 1: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-Bromoimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice with constant stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Synthesis of Imidazo[1,2-a]pyridine-based Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones.[4][13]

Protocol 2: Claisen-Schmidt Condensation

  • In a round-bottom flask, dissolve 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1 equivalent) and a substituted acetophenone (1.1 equivalents) in ethanol.

  • To this solution, add an aqueous solution of potassium hydroxide (KOH, 40%) or sodium hydroxide (NaOH, 10%) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Table 1: Reagents for Chalcone Synthesis

ReagentMolar RatioPurpose
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde1Aldehyde component
Substituted Acetophenone1.1Ketone component (various substitutions)
Ethanol-Solvent
Potassium Hydroxide (40% aq.)CatalyticBase catalyst for enolate formation
Hydrochloric Acid (dilute)-Neutralization and precipitation of product
Synthesis of Imidazo[1,2-a]pyridine-based Schiff Bases

The condensation of the starting aldehyde with various anilines provides a straightforward route to a diverse library of Schiff bases.[14][15]

Protocol 3: Schiff Base Formation

  • In a round-bottom flask, dissolve 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1 equivalent) and a substituted aniline (1.1 equivalents) in methanol or ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may crystallize out upon cooling.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude Schiff base from a suitable solvent (e.g., ethanol) to obtain the pure product.

Table 2: Reagents for Schiff Base Synthesis

ReagentMolar RatioPurpose
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde1Aldehyde component
Substituted Aniline1.1Amine component (various substitutions)
Methanol/Ethanol-Solvent
Glacial Acetic AcidCatalyticAcid catalyst for imine formation

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antifungal activity of the synthesized chalcones and Schiff bases is expected to be influenced by the nature and position of the substituents on the aromatic rings.

  • For Chalcones: The α,β-unsaturated keto functionality is a key pharmacophore responsible for the biological activity of chalcones.[5] Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) on the phenyl ring of the acetophenone moiety can significantly modulate the antifungal potency. For instance, halogen atoms can enhance lipophilicity, potentially improving cell membrane penetration.

  • For Schiff Bases: The imine (-C=N-) bond is crucial for the biological activity of Schiff bases. The electronic properties of the substituents on the aniline ring can influence the stability and reactivity of the imine bond. The presence of the pyridine nitrogen in the imidazo[1,2-a]pyridine core is also believed to play a vital role in the antifungal action, possibly through coordination with metal ions essential for fungal enzyme function.[16]

The following diagram illustrates the key structural features for SAR studies:

SAR cluster_chalcone Chalcone Derivative cluster_schiff Schiff Base Derivative Chalcone R1 R1 = H, Halogen, OCH3, NO2, etc. Schiff R2 R2 = H, Halogen, CH3, OCH3, etc.

Caption: Key areas for structure-activity relationship studies.

Antifungal Activity Screening

The synthesized compounds should be screened for their in vitro antifungal activity against a panel of clinically relevant fungal strains, such as Candida albicans, Candida glabrata, Aspergillus fumigatus, and Aspergillus niger. The minimum inhibitory concentration (MIC) values can be determined using standard microdilution methods as described in the literature.[4]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel antifungal agents based on the 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde scaffold. The described protocols for the synthesis of chalcones and Schiff bases are robust and can be readily adapted to generate a diverse library of compounds for antifungal screening. By systematically exploring the structure-activity relationships, researchers can identify lead compounds with potent antifungal activity and favorable pharmacological profiles, contributing to the development of the next generation of antifungal therapeutics.

References

  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • Bhale, P. S., Dongare, S. B., & Chanshetti, U. B. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. Research Journal of Chemical Sciences, 3(12), 38-42. [Link]

  • Chen, Z., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(60), 34671-34676. [Link]

  • Chikhale, R., et al. (2021). Fluorinated Schiff Bases as Antifungal Compounds. Frontiers in Chemistry, 9, 681595. [Link]

  • Gomha, S. M., et al. (2017). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 7(77), 48753-48763. [Link]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Kaushik, N., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 66-74. [Link]

  • Kumar, A., et al. (2014). Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus. Der Pharma Chemica, 6(1), 350-356. [Link]

  • Li, J., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26661-26683. [Link]

  • Liesen, A. P., et al. (2010). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 1(2), 236-242. [Link]

  • Liu, Y., et al. (2019). Synthesis, Characterization, and Antifungal Activity of Schiff Bases of Inulin Bearing Pyridine ring. Molecules, 24(4), 793. [Link]

  • Panda, S. S., & Rout, S. K. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(90), 49051-49077. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Reddy, C. S., et al. (2017). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 53(8), 920-924. [Link]

  • Tariq, M. I., et al. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. Molecules, 17(10), 11745-11758. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Chikhale, R., et al. (2021). Fluorinated Schiff Bases as Antifungal Compounds. Frontiers in Chemistry, 9, 681595. [Link]

  • Claisen-Schmidt condensation. (2023, November 28). In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Liesen, A. P., et al. (2010). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 1(2), 236-242. [Link]

  • Reddy, C. S., et al. (2017). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 53(8), 920-924. [Link]

  • Liu, Y., et al. (2019). Synthesis, Characterization, and Antifungal Activity of Schiff Bases of Inulin Bearing Pyridine ring. Molecules, 24(4), 793. [Link]

Sources

Application Note: A Strategic Guide to the Synthesis of Novel Heterocycles from 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde and Amines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This application note provides a detailed guide to the synthetic manipulation of a highly versatile building block, 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. We explore its dual reactivity towards amine nucleophiles, detailing two primary reaction pathways: the formation of Schiff bases via condensation at the C-2 aldehyde and nucleophilic aromatic substitution (SNAr) at the C-3 bromo position. This guide offers experimentally grounded protocols, mechanistic insights, and strategic advice to enable researchers to selectively synthesize diverse libraries of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.

Introduction: The Strategic Value of a Dual-Reactivity Scaffold

Imidazo[1,2-a]pyridines are foundational structures in pharmaceutical development, with marketed drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic) validating their therapeutic importance.[1][2] The functionalization of this core is key to modulating biological activity. The title compound, 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, presents a unique synthetic opportunity due to its two distinct and orthogonally reactive sites:

  • The C-2 Aldehyde: An electrophilic carbonyl carbon that readily undergoes condensation reactions with primary amines to form imines (Schiff bases).

  • The C-3 Bromo Group: Situated on an electron-deficient heterocyclic ring, this position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the bromide by a suitable amine nucleophile.[4][5]

The strategic selection of the amine nucleophile (primary vs. secondary) and reaction conditions allows for precise control over the synthetic outcome, enabling the targeted synthesis of either 3-bromo-2-(iminomethyl) or 3-amino-2-carbaldehyde derivatives.

Pathway I: Schiff Base Formation at the C-2 Aldehyde

The reaction between an aldehyde and a primary amine to form a Schiff base is a robust and fundamental transformation in organic synthesis.[6][7] This pathway is typically the most kinetically favorable for 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde when treated with primary amines under mild conditions.

Mechanistic Rationale & Expert Insights

The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water yields the stable imine product.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like ethanol or methanol are ideal as they effectively solvate the reactants and intermediates.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is crucial.[1][8] It facilitates the reaction by protonating the carbonyl to increase its electrophilicity and by enabling the dehydration of the hemiaminal intermediate without causing unwanted side reactions. The C-3 bromo substituent is typically stable under these mild conditions, preserving it as a handle for subsequent cross-coupling or substitution reactions.

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes the condensation of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde with a substituted aniline.

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq)

  • Substituted Primary Amine (e.g., 4-methoxyaniline) (1.0-1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde in absolute ethanol (approx. 0.2 M), add the primary amine.

  • Add 2-3 drops of glacial acetic acid to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[1]

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to induce precipitation.[1]

  • If a precipitate forms, filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting solid by filtration.[1]

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Representative Schiff Base Syntheses
EntryAmine SubstrateProduct StructureExpected Yield (%)Key Characterization Data
1Aniline(E)-N-((3-bromoimidazo[1,2-a]pyridin-2-yl)methylene)aniline85-95¹H NMR: δ 8.5-9.0 ppm (s, 1H, -CH=N-); IR: ν 1610-1630 cm⁻¹ (C=N stretch)[1][9]
24-Chloroaniline(E)-N-((3-bromoimidazo[1,2-a]pyridin-2-yl)methylene)-4-chloroaniline88-96¹H NMR: δ 8.5-9.0 ppm (s, 1H, -CH=N-); IR: ν 1610-1630 cm⁻¹ (C=N stretch)[1][9]
3Benzylamine(E)-N-((3-bromoimidazo[1,2-a]pyridin-2-yl)methylene)-1-phenylmethanamine80-90¹H NMR: δ 8.4-8.8 ppm (s, 1H, -CH=N-); δ 4.8-5.0 ppm (s, 2H, -N-CH₂-Ph)
Visualization: Schiff Base Synthesis Workflow

G cluster_workflow Workflow: Schiff Base Synthesis Reactants 1. Combine Aldehyde, Primary Amine, & Ethanol Catalyst 2. Add Catalytic Acetic Acid Reactants->Catalyst Reflux 3. Heat to Reflux (4-8 hours) Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Isolate 5. Cool & Isolate Product (Filtration) Monitor->Isolate Purify 6. Purify (Recrystallization/Chromatography) Isolate->Purify

Caption: A typical experimental workflow for acid-catalyzed Schiff base synthesis.

Pathway II: Nucleophilic Aromatic Substitution (SNAr) at C-3

The displacement of the C-3 bromide by an amine offers a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives, which are themselves valuable pharmacophores.[10] This SNAr reaction is particularly effective with secondary amines, which cannot form stable imines, thus avoiding competitive reaction at the C-2 aldehyde.

Mechanistic Rationale & Expert Insights

The SNAr reaction on electron-deficient aromatic systems typically follows a two-step addition-elimination mechanism.[11][12]

  • Addition: The amine nucleophile attacks the carbon bearing the leaving group (C-3), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the adjacent C-2 aldehyde group helps to stabilize this negatively charged intermediate, thereby facilitating the reaction.

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the heterocyclic ring is restored, yielding the 3-amino substituted product.

Causality Behind Experimental Choices:

  • Amine: Secondary amines (e.g., morpholine, piperidine) are ideal as they are sufficiently nucleophilic and will not react at the aldehyde.

  • Solvent: Polar aprotic solvents like DMSO or DMF are preferred as they can solvate the charged intermediate and do not interfere with the nucleophile.

  • Conditions: This reaction generally requires more forcing conditions than Schiff base formation. Heating is necessary to overcome the activation energy associated with disrupting the aromatic system.[5][11] A non-nucleophilic base may be required to neutralize the HBr formed during the reaction.

Protocol 2: General Procedure for SNAr with Secondary Amines

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (2.0-3.0 eq)

  • Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with a sealed cap or reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, the secondary amine, and the base (e.g., CsF).[5]

  • Add DMSO as the solvent (approx. 0.1-0.2 M).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: SNAr Mechanism

G cluster_mechanism Mechanism: Nucleophilic Aromatic Substitution (SNAr) Start Reactants (Aldehyde + Sec. Amine) TS1 Addition (Nucleophilic Attack) Start->TS1 Step 1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Elimination (Loss of Bromide) Intermediate->TS2 Step 2 Product 3-Amino Product TS2->Product

Caption: The addition-elimination mechanism of SNAr at the C-3 position.

Sequential One-Pot Synthesis Strategy

For the synthesis of 3-amino substituted imines from primary amines, a sequential one-pot strategy can be employed. This involves first forming the Schiff base under mild, acidic conditions, followed by the addition of a suitable base and heating to drive the SNAr reaction.

Expert Insights

This approach leverages the differential reactivity of the two sites. The key is to ensure the first reaction (imine formation) goes to completion before initiating the second (SNAr). After the Schiff base is formed, the catalytic acid must be neutralized, and a stronger base and higher temperatures are introduced to facilitate the slower substitution step. This strategy is highly efficient as it minimizes intermediate workup and purification steps.

Visualization: Sequential Reaction Workflow

G cluster_sequential Workflow: Sequential One-Pot Synthesis Start Start: 3-Bromo-2-carbaldehyde + Primary Amine Step1 Step 1: Imine Formation (Ethanol, Acetic Acid, Reflux) Start->Step1 Intermediate Intermediate: 3-Bromo-Substituted Imine Step1->Intermediate Step2 Step 2: SNAr Reaction (Add Base, DMSO, Heat) Intermediate->Step2 Final Final Product: 3-Amino-Substituted Imine Step2->Final

Caption: A sequential one-pot workflow for synthesizing 3-amino imines.

Conclusion

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a powerful and versatile intermediate for constructing diverse molecular libraries. By understanding the distinct reactivity of its aldehyde and bromo functionalities, researchers can strategically apply amine nucleophiles under controlled conditions to achieve selective synthesis. The protocols and mechanistic insights provided herein serve as a robust foundation for the development of novel imidazo[1,2-a]pyridine-based compounds for a wide range of applications, particularly in the pursuit of new therapeutic agents.

References

  • Atif, H. Y. S., Dengle, S., et al. (2023). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Russian Journal of Organic Chemistry.
  • Bhale, P. S., & Dongare, S. B. (2013). Synthesis and Antimicrobial Screening of Schiff's Bases of Imidazo[1,2-a]pyridine.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2018). Scirp.org. [Link]

  • Glassman, I., et al. (2023). 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. ResearchGate. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Taylor & Francis Online. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Nucleophilic aromatic substitution I. (n.d.). Khan Academy. [Link]

  • Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. (2011). PubMed. [Link]

  • Atif, H. Y. S., et al. (2025). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. ResearchGate. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). PubMed. [Link]

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry. [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2020). MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PubMed Central. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). PubMed. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). PubMed Central. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid deriv

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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of stable, low-toxicity boronic acids.[1][5]

At the core of many biologically active molecules lies the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities.[6][7] Functionalization of this heterocyclic system is a key strategy in drug discovery. This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, enabling the introduction of diverse aryl and heteroaryl substituents at the C3-position, a critical vector for modulating biological activity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for successful execution and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9]

The three primary steps are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][2][9][10]

  • Transmetalation : This step requires the activation of the organoboron reagent (e.g., an arylboronic acid) by a base. The base converts the boronic acid into a more nucleophilic boronate species (-BY₂(OR)⁻), which then transfers its organic group to the Pd(II) center, displacing the halide.[1][2][9][10][11][12] The choice of base is critical and directly influences the rate and efficiency of this step.[12]

  • Reductive Elimination : The final step involves the two organic partners coupling together to form the new C-C bond and the desired product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][2][9][10]

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition R¹-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition R¹-X transmetalation_intermediate R¹-Pd(II)L₂-R² oxidative_addition->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 boronate R²-B(OR)₃⁻ boronate->oxidative_addition base_activation R²-B(OH)₂ + Base base_activation->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: Key Parameter Selection

The success of coupling with 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde hinges on the judicious selection of reaction components. The presence of the aldehyde and the nitrogen-rich heterocycle necessitates careful optimization to maximize yield and minimize side reactions.

Core Components and Their Rationale
  • Palladium Source (Catalyst): While numerous catalysts exist, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for its robustness and efficacy with heteroaryl bromides.[13] For more challenging couplings or for reactions with aryl chlorides, more advanced catalyst systems involving palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required.[8][11]

  • Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[11][12] Inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. For base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) can be advantageous.[13] The use of a base is crucial as transmetalation does not proceed in its absence.[2]

  • Solvent System: A mixture of an organic solvent and water is typical. 1,4-Dioxane or Dimethoxyethane (DME) mixed with water provides good solubility for both the organic and inorganic reagents.[10][13][14] Thoroughly degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which can otherwise lead to side reactions like homocoupling.[8]

  • Organoboron Reagent: A slight excess (1.1–1.5 equivalents) of the aryl- or heteroarylboronic acid is generally used to drive the reaction to completion. Electron-rich boronic acids have been shown to produce good yields in similar systems.[13]

Potential Challenges and Mitigation
  • Dehalogenation: A common side reaction where the bromine atom is replaced by hydrogen. This can be minimized by using a thoroughly degassed reaction mixture and a high-quality palladium catalyst.[5][15]

  • Homocoupling: The formation of biaryl products from the boronic acid coupling with itself. This is often promoted by the presence of oxygen and can be suppressed by maintaining an inert atmosphere.[8]

  • Aldehyde Reactivity: The carbaldehyde group is generally stable under Suzuki conditions, but prolonged heating or strongly basic conditions could potentially lead to side reactions. Monitoring the reaction progress is key to avoiding over-running the reaction.

Experimental Protocol: General Procedure

This protocol is a robust starting point and can be optimized for specific boronic acids.

Materials and Reagents
  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, water, brine, anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.[14]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst (0.05 equiv) to the flask. If the catalyst is added as a solid, do so under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C) for the specified time (2-24 hours).[10]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.[10][14][16]

Data Presentation: Starting Conditions for Optimization

The following table provides a survey of common conditions that serve as an excellent foundation for optimizing the coupling of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

EntryPalladium Catalyst (mol%)Ligand (if applicable)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane8012-24Good
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O8512Good-Excellent
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1004-12Good-Excellent
4Pd/C (10)-K₂CO₃ (3.0)EtOH/H₂O806-18Moderate-Good
5Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF1102-8Good-Excellent

Data compiled from general protocols and literature on similar heteroaromatic systems.[6][13][14][17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the C3-functionalization of the imidazo[1,2-a]pyridine core. The protocol detailed herein provides a comprehensive and adaptable framework for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. By understanding the underlying mechanism and the critical roles of each component, scientists can effectively troubleshoot and optimize conditions to achieve high yields of desired products, accelerating the pace of innovation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (2013). Available from: [Link]

  • PMC - NIH. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (2020). Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2015). Available from: [Link]

  • KAUST Repository. Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. (2019). Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Available from: [Link]

  • ScienceDirect. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2014). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2023). Available from: [Link]

  • PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2019). Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Available from: [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Available from: [Link]

  • ResearchGate. Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. (2007). Available from: [Link]

  • Royal Society of Chemistry. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). Available from: [Link]

  • PMC - NIH. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020). Available from: [Link]

Sources

Application Notes and Protocols for the Vilsmeier-Haack Formylation of Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents. This heterocyclic system is the core of drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment). The functionalization of this scaffold is of paramount importance for the development of new chemical entities with tailored therapeutic properties.

Among the various functionalization strategies, the introduction of a formyl (-CHO) group at the C3 position is particularly valuable. The resulting 3-carbaldehyde is a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. This allows for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies, which are crucial in the optimization of lead compounds. The Vilsmeier-Haack reaction stands out as a classic and efficient method for the direct formylation of electron-rich heterocyclic systems, including imidazo[1,2-a]pyridines.[1][2]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of bromo-substituted imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss the influence of the bromine substituent on the reaction's outcome.

Mechanistic Insights: The Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is a powerful electrophilic aromatic substitution that utilizes a Vilsmeier reagent, a chloroiminium salt, to introduce a formyl group onto an activated aromatic or heteroaromatic ring.[2][3][4] The reaction proceeds through a well-established two-part mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide, typically phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-a]pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For the imidazo[1,2-a]pyridine system, this attack is highly regioselective, occurring at the C3 position of the imidazole moiety. This selectivity is governed by the electronic properties of the heterocyclic system, where the C3 position is the most nucleophilic. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final 3-formyl-imidazo[1,2-a]pyridine.

The presence of a bromine atom on the pyridine ring influences the reactivity of the imidazo[1,2-a]pyridine core. Halogens are generally considered deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (arenium ion). In the context of the Vilsmeier-Haack formylation of a bromo-imidazo[1,2-a]pyridine, the deactivating nature of the bromine may necessitate slightly more forcing reaction conditions (e.g., elevated temperatures or longer reaction times) compared to an unsubstituted analogue to achieve a good yield.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Bromo_IP Bromo-imidazo[1,2-a]pyridine Bromo_IP->Intermediate + Vilsmeier Reagent Product 3-Formyl-bromo- imidazo[1,2-a]pyridine Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol: Vilsmeier-Haack Formylation of a Representative Bromo-Imidazo[1,2-a]pyridine

This protocol is adapted from established procedures for the formylation of halo-substituted imidazo[1,2-a]pyridines and provides a reliable method for the synthesis of 3-formyl-bromo-imidazo[1,2-a]pyridines.[5]

Materials:

  • Bromo-imidazo[1,2-a]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

Part 1: Preparation of the Vilsmeier Reagent

  • Set up a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • With vigorous stirring, slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cold DMF. Caution: This is an exothermic reaction. Maintain the temperature below 5 °C during the addition.

  • After the complete addition of POCl₃, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Part 2: Formylation of Bromo-imidazo[1,2-a]pyridine

  • In a separate flask, dissolve the bromo-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add the solution of the bromo-imidazo[1,2-a]pyridine dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

Part 3: Work-up and Purification

  • Carefully and slowly pour the cooled reaction mixture onto a generous amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-formyl-bromo-imidazo[1,2-a]pyridine.

Experimental_Workflow cluster_reagent Vilsmeier Reagent Prep. cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF_POCl3 1. Mix DMF and POCl₃ at 0 °C Stir_reagent 2. Stir at 0 °C for 30 min DMF_POCl3->Stir_reagent Add_substrate 3. Add Bromo-IP in DCM to Vilsmeier reagent at 0 °C Warm_heat 4. Warm to RT, then heat to 60-70 °C for 3-5 h Add_substrate->Warm_heat Quench 5. Quench with ice Neutralize 6. Neutralize with NaHCO₃ Quench->Neutralize Extract 7. Extract with Ethyl Acetate Neutralize->Extract Dry_concentrate 8. Dry and Concentrate Extract->Dry_concentrate Purify 9. Column Chromatography Dry_concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Experimental Workflow for Formylation.

Data and Expected Results

The Vilsmeier-Haack formylation of bromo-imidazo[1,2-a]pyridines is expected to proceed with high regioselectivity, yielding the corresponding 3-carbaldehyde. The yield of the reaction will depend on the specific position of the bromine atom and any other substituents on the imidazo[1,2-a]pyridine ring. Based on analogous reactions with chloro-substituted imidazo[1,2-a]pyridines, moderate to good yields can be anticipated.

Table 1: Representative Reaction Parameters for Vilsmeier-Haack Formylation of Halo-Imidazo[1,2-a]pyridines

SubstrateReagentsSolventTemperatureTimeTypical YieldReference
6-Chloroimidazo[1,2-a]pyridinePOCl₃, DMFDCM0 °C to 60-70 °C3-5 hModerate to Good[5]
2-Phenylimidazo[1,2-a]pyridinePOCl₃, DMFDMF0 °C to 100 °C1 h60%[6][7]

Characterization of the Product:

The structure of the resulting 3-formyl-bromo-imidazo[1,2-a]pyridine can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: The appearance of a singlet in the range of δ 9.5-10.5 ppm is characteristic of the aldehydic proton. The aromatic protons will show characteristic shifts and coupling constants depending on the substitution pattern.

  • ¹³C NMR: A resonance in the region of δ 180-190 ppm confirms the presence of the aldehyde carbonyl carbon.

  • IR Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the 3-formyl-bromo-imidazo[1,2-a]pyridine should be observed.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Therefore, the use of anhydrous solvents and reagents, as well as performing the reaction under an inert atmosphere, is crucial for optimal results.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic. Slow, dropwise addition of POCl₃ to DMF at 0 °C is essential to control the reaction temperature and prevent side reactions.

  • Work-up: The quenching of the reaction mixture with ice and subsequent neutralization should be performed carefully due to the presence of unreacted POCl₃ and the acidic nature of the medium.

  • Purification: The product is typically a solid and can be purified by recrystallization or column chromatography. The choice of solvent system for chromatography will depend on the polarity of the specific product.

Conclusion

The Vilsmeier-Haack reaction is a robust and reliable method for the regioselective C3-formylation of bromo-imidazo[1,2-a]pyridines. The resulting 3-carbaldehydes are valuable intermediates for the synthesis of novel derivatives with potential applications in drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can efficiently access these important building blocks for their synthetic endeavors.

References

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Royal Society of Chemistry. (2019). Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. (2023). Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]

  • Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines 3. ResearchGate. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. (2018). Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (2021). Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. ResearchGate. (2019). Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. National Institutes of Health. Available at: [Link]

  • (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. (2024). Available at: [Link]

  • 7-Bromo-2-phenylimidazo[1,2-a]pyridine. Pharmaffiliates. Available at: [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. National Institutes of Health. (2024). Available at: [Link]

  • 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a reactive aldehyde, a strategically positioned bromine atom, and the privileged imidazo[1,2-a]pyridine scaffold, offers a multitude of synthetic possibilities for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this intermediate, complete with detailed, field-proven protocols for its use in pivotal synthetic transformations.

Introduction: The Strategic Value of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in drug discovery, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic introduction of a bromine atom at the 3-position and a carbaldehyde group at the 2-position of this scaffold creates a highly valuable synthetic intermediate.

  • The aldehyde functionality at the C2 position serves as a versatile handle for a variety of classical carbonyl reactions, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and the construction of larger molecular frameworks.

  • The bromine atom at the C3 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

This combination of reactive sites makes 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde a cornerstone intermediate for the synthesis of novel kinase inhibitors, antimicrobial agents, and functional organic materials.[1]

Table 1: Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

PropertyValue
CAS Number 59938-40-8
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Off-white to yellow solid
Melting Point 123-125 °C[1]
Storage Store at room temperature, protected from light and moisture.

Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

While a definitive, single-step synthesis from simple starting materials is not extensively documented in readily available literature, a logical and robust synthetic strategy can be devised based on established methodologies for the functionalization of the imidazo[1,2-a]pyridine ring system. The most plausible approaches involve either the formylation of a pre-existing 3-bromoimidazo[1,2-a]pyridine or the cyclization of a suitably substituted 2-aminopyridine.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[2][3] This approach would involve the initial synthesis of 3-bromoimidazo[1,2-a]pyridine, followed by formylation at the C2 position.

Protocol 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde via Vilsmeier-Haack Reaction

Step 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine

  • Reaction: 2-Aminopyridine is reacted with an α-haloketone, followed by bromination. A more direct approach involves the condensation of 2-aminopyridine with an α,α-dibromoaldehyde derivative.

  • Materials:

    • 2-Aminopyridine

    • α-Bromoacetaldehyde or equivalent

    • N-Bromosuccinimide (NBS)

    • Suitable solvent (e.g., Acetonitrile, Dioxane)

    • Base (e.g., NaHCO₃)

  • Procedure (Illustrative):

    • Dissolve 2-aminopyridine in the chosen solvent.

    • Add the α-bromo-carbonyl compound and a mild base.

    • Heat the reaction mixture to facilitate cyclization to form imidazo[1,2-a]pyridine.

    • After isolation of the imidazo[1,2-a]pyridine, dissolve it in a suitable solvent like DMF or CHCl₃.

    • Add N-Bromosuccinimide (NBS) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction mixture to isolate 3-bromoimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation of 3-Bromoimidazo[1,2-a]pyridine

  • Causality: The Vilsmeier reagent, an electrophilic iminium species, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution, with the C2 position being sterically and electronically favored for formylation.

  • Materials:

    • 3-Bromoimidazo[1,2-a]pyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Aqueous sodium acetate or sodium hydroxide solution for work-up

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of 3-bromoimidazo[1,2-a]pyridine in DMF dropwise to the Vilsmeier reagent.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium acetate or cold dilute sodium hydroxide until basic.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Vilsmeier_Haack_Formylation cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent 1. POCl3 POCl₃ POCl3->Vilsmeier_Reagent 1. Intermediate Iminium Salt Intermediate BromoImidazoPyridine 3-Bromoimidazo[1,2-a]pyridine BromoImidazoPyridine->Intermediate 2. Electrophilic Attack Product 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Intermediate->Product 3. Hydrolysis Suzuki_Coupling_Workflow Start Start: 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde + Arylboronic Acid Reagents Add: - Palladium Catalyst - Base - Degassed Solvent Start->Reagents Reaction Heat under Inert Atmosphere (80-110 °C) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (EtOAc, H₂O, Brine) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 3-Aryl-imidazo[1,2-a]pyridine-2-carbaldehyde Purification->Product Knoevenagel_Condensation_Mechanism cluster_activation Nucleophile Generation cluster_reaction Condensation and Dehydration Malononitrile Malononitrile (CH₂(CN)₂) Carbanion Carbanion [⁻CH(CN)₂] Malononitrile->Carbanion Piperidine Piperidine (Base) Aldol_Intermediate Aldol Adduct Aldehyde 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Aldehyde->Aldol_Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Aldol_Intermediate->Product - H₂O

Sources

Application Notes & Protocols: Derivatization of the Aldehyde Group in 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and commercial drugs.[1][2][3] This bicyclic heterocyclic system offers a versatile template for designing novel therapeutic agents targeting conditions ranging from cancer to infectious diseases and neurological disorders.[3][4] The compound 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a particularly valuable intermediate. The bromine atom at the C3 position provides a handle for cross-coupling reactions, while the aldehyde group at the C2 position serves as a highly versatile functional group for a multitude of chemical transformations.

The ability to strategically modify this aldehyde group allows researchers to generate extensive libraries of derivatives. This process is critical for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a molecule's potency, selectivity, solubility, and pharmacokinetic profile. This document provides detailed application notes and protocols for several key derivatization strategies targeting the C2-aldehyde, offering both the practical "how" and the mechanistic "why" for each experimental choice.

Reductive Amination: Introducing Diverse Amine Functionalities

Principle and Application

Reductive amination is one of the most robust and widely used methods in drug discovery for converting aldehydes into amines. The reaction proceeds in two stages: the initial reaction between the aldehyde and a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.

Causality of Experimental Choices: This one-pot procedure is highly efficient. The choice of a mild, chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. It is acidic enough to catalyze imine formation but mild enough not to reduce the starting aldehyde, thus minimizing side reactions and maximizing the yield of the desired amine. This method is invaluable for introducing basic nitrogen centers, which can improve aqueous solubility through salt formation, or for adding specific side chains that can form key hydrogen bonds or other interactions with a biological target.

Experimental Protocol

Objective: To synthesize N-substituted aminomethyl derivatives of 3-bromoimidazo[1,2-a]pyridine.

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

  • Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may effervesce slightly.

  • Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amine derivative.

Data & Workflow Summary
StepReagent/ProcessStoichiometryKey ParameterPurpose
1Aldehyde + Amine1.0 : 1.1Room Temp, 30-60 minFormation of imine/iminium ion intermediate
2Add NaBH(OAc)₃1.5 eqRoom Temp, 2-12 hSelective reduction of the C=N bond
3Quench with NaHCO₃Excess-Neutralize acid and destroy excess reagent
4Extraction & Wash--Isolate the product from aqueous phase
5Purification-Silica ChromatographyObtain highly pure final product
Reaction Workflow Diagram

Reductive_Amination Aldehyde 3-Bromoimidazo[1,2-a]pyridine -2-carbaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine + Amine - H₂O Amine R¹R²NH Product N-Substituted Aminomethyl Derivative Imine->Product + NaBH(OAc)₃ (Reduction)

Caption: Reductive amination workflow.

Wittig Reaction: Olefination for C=C Bond Formation

Principle and Application

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[5][6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon group, forming a C=C double bond.[7][8]

Causality of Experimental Choices: This reaction is fundamental for extending carbon chains and introducing alkene functionalities, which can act as rigid linkers or be subjected to further reactions (e.g., hydrogenation, epoxidation). The stereochemical outcome (E vs. Z alkene) is a key consideration. Non-stabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene under salt-free conditions, while stabilized ylides (with an electron-withdrawing group like an ester) predominantly yield the E-alkene.[7] The choice of base for generating the ylide depends on the acidity of the corresponding phosphonium salt; strong bases like n-butyllithium (n-BuLi) are needed for non-stabilized ylides, whereas weaker bases like sodium methoxide can be used for stabilized ones.[9]

Experimental Protocol

Objective: To synthesize alkene derivatives from 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Part A: Preparation of the Wittig Reagent (Phosphonium Ylide)

  • Add triphenylphosphine (1.05 eq) and an appropriate alkyl halide (e.g., methyl iodide, ethyl bromoacetate) (1.0 eq) to a flask with anhydrous toluene or THF.

  • Heat the mixture at reflux until a white precipitate (the phosphonium salt) forms (typically 12-24 hours).

  • Cool the mixture, collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To prepare the ylide, suspend the phosphonium salt (1.0 eq) in anhydrous THF under N₂ at 0 °C (ice bath).

  • Slowly add a strong base (e.g., n-BuLi for non-stabilized salts, 1.0 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Stir for 1 hour at this temperature.

Part B: The Wittig Reaction

  • In a separate flask, dissolve 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in anhydrous THF under N₂.

  • Cool the aldehyde solution to 0 °C or -78 °C, depending on the ylide's reactivity.

  • Slowly transfer the freshly prepared ylide solution from Part A into the aldehyde solution via cannula.

  • Allow the reaction to stir at the cooled temperature for 1-2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is often polar and can be separated effectively on silica gel.

Data & Workflow Summary
StepReagent/ProcessKey ParameterPurpose
1Ph₃P + R-CH₂-XRefluxFormation of phosphonium salt
2Salt + Strong Base0 °C or belowGeneration of phosphorus ylide
3Aldehyde + YlideLow Temp → RTNucleophilic attack and cycloaddition
4Workup & PurificationSilica ChromatographyIsolate alkene from Ph₃P=O byproduct
Reaction Workflow Diagram

Wittig_Reaction cluster_0 Ylide Generation cluster_1 Olefination Ph3P Ph₃P Salt [Ph₃P⁺-CH₂-R]X⁻ (Phosphonium Salt) Ph3P->Salt + Alkyl Halide AlkylHalide R-CH₂-X Ylide Ph₃P=CH-R (Ylide) Salt->Ylide + Strong Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Reaction Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Workflow for Wittig reagent synthesis and olefination.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

Principle and Application

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration.[10] This reaction is catalyzed by a weak base, such as piperidine or imidazole.[11]

Causality of Experimental Choices: This reaction is exceptionally useful for creating electron-deficient alkenes, which are common Michael acceptors in biological systems and versatile synthetic intermediates. The use of a weak base is key to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[10] The reaction is often straightforward to perform and gives high yields of the thermodynamically stable E-isomer.[12] This method has been successfully applied to synthesize chalcone-like molecules from imidazopyridine-carbaldehydes, which have shown biological activity.[13]

Experimental Protocol

Objective: To synthesize α,β-unsaturated derivatives via condensation with active methylene compounds.

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

  • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 equivalents)

  • Catalyst (e.g., piperidine, imidazole) (0.1-0.2 equivalents)

  • Solvent (e.g., ethanol, toluene)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask, dissolve 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and stir. The product often precipitates from the reaction mixture upon formation or cooling.

  • Monitor the reaction by TLC until completion (typically 1-4 hours).

  • If a precipitate has formed, cool the reaction to room temperature, and then in an ice bath. Collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If the product is soluble, concentrate the reaction mixture and purify the residue by flash chromatography or recrystallization.

  • (Alternative for stubborn dehydrations): Use toluene as the solvent with a Dean-Stark trap to azeotropically remove the water formed during the reaction.

Data & Workflow Summary
Reactant 1Reactant 2 (Active Methylene)CatalystConditionsProduct Type
AldehydeMalononitrilePiperidineEtOH, RefluxDicyanovinyl
AldehydeEthyl CyanoacetateImidazoleToluene, Refluxα-Cyanoacrylate
AldehydeMeldrum's AcidPiperidineDCM, RTIsopropylidene Malonate Adduct
Reaction Mechanism Diagram

Knoevenagel_Condensation ActiveMethylene Active Methylene (e.g., CH₂(CN)₂) Enolate Carbanion/ Enolate ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Adduct Aldol Adduct Intermediate Enolate->Adduct + Aldehyde Aldehyde Aldehyde Product α,β-Unsaturated Product Adduct->Product - H₂O (Dehydration)

Caption: Knoevenagel condensation mechanism.

Oxidation and Reduction of the Aldehyde

Principle and Application

Simple oxidation and reduction reactions transform the aldehyde into a carboxylic acid or a primary alcohol, respectively. These are fundamental conversions that unlock different and equally important avenues for derivatization.

  • Oxidation to Carboxylic Acid: Creates an acidic handle that can be converted into amides, esters, or used as a key acidic pharmacophore. While strong oxidants can be used, milder conditions using sodium chlorite (NaClO₂) are often preferred to avoid degradation of the sensitive heterocyclic core. The resulting 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a known compound, confirming the viability of this transformation.[14]

  • Reduction to Alcohol: Provides a primary alcohol, which can be a hydrogen bond donor or a site for ether or ester formation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is inexpensive, easy to handle, and highly selective for aldehydes and ketones over other functional groups like esters or the bromo-substituent.[15]

Protocol 4A: Oxidation to Carboxylic Acid

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

  • Sodium chlorite (NaClO₂) (3.0 eq)

  • 2-Methyl-2-butene (5.0 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • tert-Butanol (t-BuOH) and water

Procedure:

  • Dissolve the aldehyde (1.0 eq) in t-butanol. Add 2-methyl-2-butene (a chlorine scavenger).

  • In a separate flask, prepare an aqueous solution of NaClO₂ (3.0 eq) and NaH₂PO₄ (3.0 eq).

  • Cool the aldehyde solution to 0 °C and slowly add the aqueous oxidant solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor by LC-MS. Upon completion, add aqueous sodium sulfite to quench excess oxidant.

  • Acidify the mixture with 1M HCl to pH ~3-4, which will protonate the carboxylic acid.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which may be purified by recrystallization or chromatography.

Protocol 4B: Reduction to Primary Alcohol

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in methanol in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for another 1-2 hours.

  • Monitor by TLC. Upon completion, carefully quench the reaction by adding water or acetone.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol, which is often pure enough for subsequent steps or can be purified by chromatography.

Transformation Overview Diagram

Caption: Oxidation and reduction pathways.

References

  • Benchchem (2025). Application Notes and Protocols for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry.
  • Indian Academy of Sciences (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132.
  • Wikipedia. Knoevenagel condensation.
  • Organic Chemistry Portal. Wittig Reaction.
  • Wikipedia. Wittig reaction.
  • Scirp.org. (2014). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
  • Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism.
  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current topics in medicinal chemistry, 16(26), 2963–2994. Available at: [Link]

  • ResearchGate (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • NROChemistry. Wittig Reaction: Mechanism and Examples.
  • ResearchGate (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Chemistry LibreTexts (2023). Wittig Reaction.
  • ResearchGate (2025). A Practical Knoevenagel Condensation Catalyzed by Imidazole.
  • ResearchGate (2022). A new finding in the old Knoevenagel condensation reaction.
  • Pure (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • Khan Academy. Reduction of carboxylic acids.
  • ChemicalBook. 3-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID.

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde via Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential in areas such as oncology, inflammation, and infectious diseases.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing targeted molecular agents. The functionalization of this core is paramount in drug discovery efforts to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a particularly valuable synthetic intermediate. The aldehyde group at the 2-position serves as a versatile handle for carbon-carbon bond formation through condensation reactions, while the bromine atom at the 3-position offers a site for subsequent modifications, such as transition-metal-catalyzed cross-coupling reactions.[2] This guide provides detailed protocols and expert insights into two fundamental condensation methodologies—the Knoevenagel and Claisen-Schmidt reactions—to strategically elaborate this core structure, enabling the synthesis of diverse compound libraries for research and development.

Part 1: Mechanistic Principles and Strategic Considerations

A foundational understanding of the reaction mechanisms is critical for experimental design, optimization, and troubleshooting. The choice of catalyst, solvent, and reaction conditions is dictated by the nature of the nucleophile and the desired transformation.

Knoevenagel Condensation: Reaction with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of a compound with an acidic proton (an active methylene compound) to a carbonyl group, followed by dehydration.[3] This reaction is exceptionally reliable for generating electron-deficient alkenes.

Mechanism:

  • Deprotonation: A weak base (e.g., piperidine, imidazole) abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate). The electron-withdrawing groups (Z) are crucial for facilitating this deprotonation with a mild base, which prevents unwanted self-condensation of the aldehyde.[3]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

  • Protonation & Dehydration: The resulting alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH⁻-Z'] (Nucleophile) ActiveMethylene->Enolate + B: - BH⁺ Base Base (B:) Aldehyde R-CHO (3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde) Enolate->Aldehyde Attack Intermediate R-CH(O⁻)-CH(Z)(Z') Aldehyde->Intermediate Alcohol R-CH(OH)-CH(Z)(Z') Intermediate->Alcohol + H⁺ Product R-CH=C(Z)(Z') (Final Product) Alcohol->Product - H₂O

Caption: Workflow of the Knoevenagel condensation mechanism.

Claisen-Schmidt Condensation: Reaction with Enolizable Ketones

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde lacking α-hydrogens (like our substrate) and an enolizable ketone (e.g., acetophenone).[4] This reaction is a cornerstone for synthesizing chalcones and their heterocyclic analogs, which are prevalent in medicinal chemistry.

Mechanism:

  • Enolate Formation: A relatively strong base (e.g., NaOH, KOH) removes an α-hydrogen from the ketone to generate a nucleophilic enolate.

  • Nucleophilic Attack: The ketone enolate attacks the aldehyde carbonyl carbon to form a β-hydroxy ketone (aldol adduct).

  • Dehydration: This intermediate readily dehydrates under the basic reaction conditions to yield the thermodynamically stable conjugated α,β-unsaturated ketone.[5]

Claisen_Schmidt_Condensation Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone R'-CO-CH₃ Enolate [R'-CO-CH₂⁻] (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Base Base (OH⁻) Aldehyde R-CHO (3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde) Enolate->Aldehyde Attack Adduct R-CH(O⁻)-CH₂-CO-R' Aldehyde->Adduct Alcohol R-CH(OH)-CH₂-CO-R' Adduct->Alcohol + H₂O Product R-CH=CH-CO-R' (Final Product) Alcohol->Product - H₂O, OH⁻

Caption: Workflow of the Claisen-Schmidt condensation mechanism.

Part 2: Materials, Protocols, and Data Handling

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde≥95%CommercialStore at room temperature.[2]
Malononitrile≥99%CommercialToxic solid. Handle in a fume hood with appropriate PPE.
Ethyl Cyanoacetate≥98%CommercialLiquid. Handle in a fume hood.
Acetophenone≥98%CommercialLiquid.
Substituted Acetophenones (e.g., 4'-fluoro, 4'-methoxy)≥97%CommercialFor library synthesis.
Piperidine≥99%CommercialCorrosive and flammable liquid. Use as a catalyst.
Imidazole≥99%CommercialNon-toxic, inexpensive catalyst alternative.[6]
Sodium Hydroxide (NaOH)Pellets, ≥97%CommercialCorrosive solid. Prepare solutions fresh.
Ethanol (EtOH)Anhydrous or 200 ProofCommercialCommon reaction solvent.
Dichloromethane (DCM)ACS GradeCommercialAlternative solvent.[6]
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Deionized WaterN/AIn-houseFor work-up procedures.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Experimental Protocol 1: Knoevenagel Condensation

This protocol details the synthesis of 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile.

Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol, 225 mg).

  • Solvent Addition: Dissolve the aldehyde in 10 mL of an ethanol:water (1:1) mixture.[7] Stir until a clear solution is formed.

  • Nucleophile Addition: Add malononitrile (1.0 mmol, 66 mg) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the reaction mixture. Rationale: Piperidine is a sufficiently weak base to catalyze the reaction without promoting side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Product Isolation: Upon completion, a solid precipitate often forms. If not, add 10 mL of cold deionized water to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 10 mL) to remove the catalyst and any water-soluble impurities.

  • Drying: Dry the product under vacuum to yield the crude material.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield fine, crystalline needles.

Experimental Protocol 2: Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-phenyl-3-(3-bromoimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one. A similar procedure was used for synthesizing related imidazo[1,2-a]pyridine propenone derivatives.[8]

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol, 225 mg) and acetophenone (1.1 mmol, 132 mg, ~128 µL) in 15 mL of ethanol.

  • Base Addition: While stirring, slowly add 2 mL of a 10% aqueous sodium hydroxide solution. Rationale: NaOH is a strong enough base to efficiently deprotonate the acetophenone, initiating the condensation.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-8 hours. A precipitate usually forms as the reaction progresses. Monitor the reaction by TLC (e.g., 8:2 hexanes:ethyl acetate) until the aldehyde spot disappears.

  • Work-up and Neutralization: Cool the reaction flask in an ice bath. Neutralize the mixture by slowly adding 20% acetic acid until the pH is approximately 7.[8] This step protonates the phenoxide and precipitates the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with deionized water (3 x 15 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 40-50 °C.

  • Purification: If required, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Summary of Reaction Parameters and Expected Characterization
Reaction TypeNucleophileCatalystSolventTemp.Time (h)Avg. YieldKey ¹H NMR Signal (Product)
KnoevenagelMalononitrilePiperidineEtOH/H₂ORT2-4>90%Vinylic proton, ~8.0-8.5 ppm (s)
KnoevenagelEthyl CyanoacetateImidazoleDCMReflux6-1080-90%Vinylic proton, ~8.2-8.6 ppm (s)
Claisen-SchmidtAcetophenoneNaOHEtOHRT4-885-95%Vinylic protons, ~7.5-8.3 ppm (d, d)
Claisen-Schmidt4'-FluoroacetophenoneKOHEtOHRT4-880-90%Vinylic protons, ~7.6-8.4 ppm (d, d)

Characterization Notes:

  • ¹H NMR: The most telling change is the disappearance of the aldehyde proton signal (typically >9.5 ppm) and the appearance of new signals for the vinylic protons in the 7.5-8.6 ppm range. The characteristic doublet for the H5 proton of the imidazo[1,2-a]pyridine core (often the most downfield aromatic proton) should remain.

  • ¹³C NMR: Look for the disappearance of the aldehyde carbonyl carbon (~180-190 ppm) and the appearance of new sp² carbons for the double bond. For Claisen-Schmidt products, a new ketone carbonyl signal will be present (~190 ppm).

  • FT-IR: For Knoevenagel products with nitriles, a strong, sharp C≡N stretch will appear around 2220 cm⁻¹. For Claisen-Schmidt products, a C=O stretch for the conjugated ketone will be observed around 1650-1670 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the expected product.

Part 3: Troubleshooting and Safety

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials.1. Use fresh catalyst; slightly increase catalyst loading. 2. For slow reactions, gently heat the mixture (e.g., to 40-50 °C). 3. Check the purity of reagents, especially the aldehyde.
Formation of Multiple Products 1. (Claisen-Schmidt) Self-condensation of the ketone. 2. Degradation of product or starting material.1. Ensure the aldehyde is present in a slight excess or equimolar amount. Add the base solution slowly at a low temperature. 2. Avoid excessive heating or prolonged reaction times.
Difficult Product Isolation 1. Product is soluble in the work-up solvent. 2. Product forms an oil instead of a solid.1. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). 2. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Safety Precautions
  • General: All experiments must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Chemical Hazards:

    • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Halogenated aromatic compounds should be handled with care to avoid inhalation and skin contact.

    • Malononitrile: Highly toxic. Avoid creating dust. Always handle in a fume hood.

    • Piperidine & NaOH/KOH: Corrosive. Avoid contact with skin and eyes. Work with concentrated base solutions in an ice bath to control any exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion

The Knoevenagel and Claisen-Schmidt condensations are robust and highly effective methods for the derivatization of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. These protocols provide a reliable platform for creating libraries of novel α,β-unsaturated compounds. The resulting products are valuable not only as final targets but also as versatile intermediates, where the preserved bromo-substituent allows for further elaboration via cross-coupling chemistry, opening avenues to complex molecular architectures for drug discovery and materials science applications.

References

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Scheme 1. Condensation reaction of aromatic/heterocyclic aldehydes with... ResearchGate.
  • Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. Benchchem.
  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Water mediated condensation reaction of aldehydes and amines. ResearchGate.
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. Available at: [Link]

  • An aldol condensation experiment using a number of aldehydes and ketones. Journal of Chemical Education. Available at: [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. Available at: [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]

  • Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Organic Chemistry Portal. Available at: [Link]

  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. National Institutes of Health. Available at: [Link]

  • A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. Available at: [Link]

  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. MySkinRecipes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This molecule is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting conditions like tuberculosis and cancer.[1][2][3] Achieving a high yield of this intermediate is critical for the efficiency of multi-step synthetic campaigns.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering a framework for logical troubleshooting and optimization.

Overview of a Common Synthetic Route

A prevalent and effective method for synthesizing 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde involves a two-step process:

  • Synthesis of the Imidazo[1,2-a]pyridine Core: Cyclization of a 2-aminopyridine with an α-halocarbonyl compound. For the unsubstituted core, this often involves 2-aminopyridine and chloroacetaldehyde.

  • Vilsmeier-Haack Formylation & Bromination: While a two-step electrophilic substitution (formylation then bromination, or vice-versa) is possible, a direct approach is often sought. However, the most commonly optimized route involves the formylation of a pre-brominated scaffold, such as 3-Bromoimidazo[1,2-a]pyridine. The formylation is achieved via the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocyclic systems.[4][5][6] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of 3-Bromoimidazo[1,2-a]pyridine

Q: I've set up my Vilsmeier-Haack reaction, but TLC/LC-MS analysis shows primarily unreacted starting material even after several hours. What's going wrong?

A: This is a common issue often traced back to the generation and reactivity of the Vilsmeier reagent.

Potential Causes & Solutions:

  • Cause 1: Inactive Vilsmeier Reagent due to Moisture.

    • Explanation: The Vilsmeier reagent, a chloroiminium salt, is highly electrophilic and reacts readily with water.[10] Trace amounts of water in the DMF or on the glassware will quench the reagent before it can react with your substrate.

    • Solution:

      • Use Anhydrous DMF: Employ a freshly opened bottle of anhydrous DMF or use DMF from a solvent purification system. Avoid using old bottles that may have absorbed atmospheric moisture.

      • Flame-Dry Glassware: Ensure all glassware (flask, dropping funnel, stir bar) is thoroughly flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon) before use.

      • Inert Atmosphere: Conduct the entire reaction, from reagent addition to substrate addition, under a positive pressure of an inert gas.

  • Cause 2: Impure or Decomposed Reagents.

    • Explanation: POCl₃ can hydrolyze over time to phosphoric acid and HCl. DMF can decompose to dimethylamine and formic acid, especially if not stored properly.[11] Dimethylamine can competitively react with the Vilsmeier reagent.[11]

    • Solution:

      • Check POCl₃: Use a fresh bottle of POCl₃. If it is discolored (yellow/brown), it may be partially decomposed. Distillation can purify it, but purchasing a new bottle is often safer and more efficient.

      • Check DMF: As mentioned, use high-purity, anhydrous DMF. A quick "waft test" can be indicative; a strong fishy odor suggests significant dimethylamine contamination.[11]

  • Cause 3: Incorrect Reagent Stoichiometry or Addition Order.

    • Explanation: The Vilsmeier reagent must be pre-formed before the addition of the imidazo[1,2-a]pyridine substrate. The ratio of POCl₃ to DMF is also critical.[12] An excess of DMF without sufficient POCl₃ will result in unactivated amide.

    • Solution:

      • Pre-form the Reagent: Always add POCl₃ dropwise to ice-cold, anhydrous DMF. A characteristic change in the solution (becoming thicker, sometimes forming a solid or a pale yellow/orange color) indicates reagent formation.[12][13] Stir this mixture at 0°C for a designated time (e.g., 30-60 minutes) before adding your substrate.[14]

      • Optimize Stoichiometry: A common starting point is 1.1 to 1.5 equivalents of POCl₃ relative to the substrate, with DMF used as the solvent.[12]

Problem 2: Formation of a Thick Precipitate During Vilsmeier Reagent Formation

Q: When I add POCl₃ to DMF, a thick solid forms and my stir bar stops spinning. Is this normal?

A: Yes, the formation of the solid Vilsmeier salt is expected. However, if it mechanically impedes the reaction, adjustments are needed.

Potential Causes & Solutions:

  • Cause 1: High Concentration.

    • Explanation: At high concentrations, the Vilsmeier salt can precipitate out extensively, creating an unmanageable slurry.[13]

    • Solution:

      • Increase Solvent Volume: Use a larger volume of anhydrous DMF to keep the Vilsmeier reagent partially or fully in solution.

      • Use a Co-solvent: While less common for this specific reaction, in some Vilsmeier-Haack procedures, an anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used as a co-solvent to improve solubility.

  • Cause 2: Inefficient Stirring.

    • Explanation: A small, weak magnetic stir bar may not be able to handle the viscous slurry.

    • Solution:

      • Use a Larger Stir Bar: Employ a larger, football-shaped or egg-shaped stir bar with a strong magnetic stirrer.

      • Mechanical Stirring: For larger-scale reactions (>100 mmol), switching to overhead mechanical stirring is highly recommended to ensure proper mixing.[13]

Problem 3: Low Yield After Work-up and Purification

Q: The reaction appeared to go to completion by TLC, but my isolated yield is disappointingly low. Where could my product have been lost?

A: Product loss often occurs during the aqueous work-up and purification steps. The properties of the imidazo[1,2-a]pyridine core can make isolation tricky.

Potential Causes & Solutions:

  • Cause 1: Incomplete Hydrolysis or Product Degradation during Quench.

    • Explanation: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which must be hydrolyzed to the final aldehyde.[7][8] The quench of excess POCl₃ is highly exothermic and can lead to side reactions if not controlled.[10]

    • Solution:

      • Controlled Reverse Quench: The safest and most effective method is a "reverse quench." Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[10] This dissipates heat effectively and ensures rapid hydrolysis.

      • Neutralization: After the quench, the solution will be highly acidic. Slowly neutralize it with a base like saturated sodium bicarbonate, sodium carbonate, or cold aqueous NaOH to a pH of ~8-9. This is crucial for extracting the product into an organic solvent.

  • Cause 2: Poor Extraction Efficiency.

    • Explanation: The product, 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, may have some solubility in the aqueous phase, especially if the pH is not optimal.

    • Solution:

      • Choose the Right Solvent: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction.

      • Multiple Extractions: Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL) to maximize recovery.

      • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to break up emulsions and remove dissolved water.

  • Cause 3: Issues with Column Chromatography.

    • Explanation: The product may streak on silica gel if the eluent system is not optimized, or it could be sensitive to the acidic nature of standard silica.

    • Solution:

      • Optimize Eluent: Use a gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate.[14][15]

      • Use Neutralized Silica: If streaking is a problem, consider pre-treating the silica gel by slurrying it in the starting eluent containing a small amount of a neutralizating agent like triethylamine (~0.5-1% v/v).

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the reaction?

    • A1: The Vilsmeier reagent is typically formed at 0°C (ice bath). After adding the substrate, the reaction is often allowed to warm to room temperature and may require heating (e.g., 50-70°C) to drive it to completion. The optimal temperature should be determined empirically by monitoring the reaction progress via TLC or LC-MS.

  • Q2: Can I use other formylating agents?

    • A2: While the Vilsmeier-Haack reaction is the most common, other methods exist for formylating heterocycles. However, for this specific substrate, the POCl₃/DMF system is well-established and generally provides good results when optimized.

  • Q3: How do I monitor the reaction's progress effectively?

    • A3: Thin-Layer Chromatography (TLC) is an excellent tool. Use a solvent system that gives good separation between your starting material and product (e.g., 7:3 Hexane:Ethyl Acetate). The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting 3-bromoimidazo[1,2-a]pyridine. Staining with potassium permanganate can help visualize the spots.

  • Q4: My final product is a solid. What is the best way to purify it?

    • A4: After column chromatography, recrystallization is an excellent final step to obtain highly pure material.[15] Experiment with different solvent systems, such as ethyl acetate/hexane or ethanol/water, to find conditions that yield well-formed crystals.

Data & Protocols

Table 1: Troubleshooting Summary
Observed Problem Potential Cause Recommended Action
No/Low ConversionMoisture contaminationUse anhydrous solvents; flame-dry glassware.
Decomposed reagentsUse fresh POCl₃ and high-purity DMF.
Incorrect reaction temp.Monitor at RT first, then gently heat if needed.
Stir Bar StopsHigh concentrationIncrease DMF volume or use an overhead stirrer.
Low Isolated YieldPoor quench/work-upPerform a controlled reverse quench onto ice.
Inefficient extractionAdjust pH to 8-9 before extracting multiple times.
Purification issuesOptimize chromatography eluent; consider recrystallization.
Optimized Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).

  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Assemble the apparatus under a positive pressure of Argon or Nitrogen.

  • Reagent Formation: To the flask, add anhydrous DMF (e.g., 10 mL for a 10 mmol scale reaction). Cool the flask to 0°C using an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel to the stirred DMF over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stir at 0°C for 45 minutes. The solution may become viscous or form a pale-yellow precipitate.

  • Substrate Addition: Dissolve 3-Bromoimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC. If the reaction is sluggish, heat the mixture to 60°C until the starting material is consumed.

  • Work-up (Quench): In a separate beaker, prepare a vigorously stirred slurry of crushed ice (~50 g). Slowly and carefully pour the reaction mixture into the ice slurry.

  • Neutralization & Extraction: Once the quench is complete, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous mixture is ~8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical path for diagnosing and solving issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Flowchart for Synthesis start_node Low Yield or Impure Product check_sm Check TLC: Starting Material (SM) Remaining? start_node->check_sm check_reagents Problem: Reagent/Reaction Setup - Check for moisture (use anhydrous DMF) - Use fresh POCl3 - Ensure inert atmosphere - Verify stoichiometry & pre-formation check_sm->check_reagents Yes (High SM) check_conditions Problem: Reaction Conditions - Allow warming to RT - If slow, heat to 50-70°C - Monitor reaction progress over time check_sm->check_conditions Yes (Partial SM) check_workup Problem: Work-up Procedure - Perform controlled 'reverse quench' onto ice - Neutralize to pH 8-9 before extraction - Use appropriate extraction solvent (EtOAc/DCM) check_sm->check_workup No (SM Consumed) success_node High Yield, Pure Product check_reagents->success_node check_conditions->success_node check_purification Problem: Purification - Optimize TLC/column eluent - Use neutralized silica if streaking occurs - Recrystallize final product for high purity check_workup->check_purification check_purification->success_node

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Slideshare. Vilsmeier haack rxn. Available at: [Link]

  • PMC. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • NIH. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Reddit. Vilsmeier Haack Reaction. Available at: [Link]

  • ResearchGate. How can I improve the Vilsmeier-Haack reaction?. Available at: [Link]

  • Scirp.org. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]

  • Journal of Medicinal Chemistry. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Available at: [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • NIH. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Available at: [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the column chromatography of this important synthetic intermediate.

Introduction to the Challenge

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1] Its purification via column chromatography, however, can be non-trivial. The presence of the polar carbaldehyde group, the heterocyclic imidazopyridine core, and the bromine atom contribute to its unique chromatographic behavior. Common issues include poor separation from starting materials or byproducts, tailing of the product peak, and potential decomposition on acidic silica gel.

This guide provides a systematic approach to troubleshooting and optimizing the purification of this compound, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an eluent system for the column chromatography of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde?

A1: Based on the purification of structurally similar imidazopyridine derivatives, a good starting point is a solvent system of moderate polarity. A gradient elution is highly recommended to achieve optimal separation.[2][3] A common and effective combination is a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.[2][4]

Recommended Starting Gradient:

Solvent System Initial Ratio (v/v) Final Ratio (v/v) Typical Application
Heptane:Ethyl Acetate90:1060:40For separating less polar impurities.[2]
Dichloromethane:Ethyl Acetate95:580:20For compounds with moderate polarity.[5]
Petroleum Ether:Dichloromethane1:41:4 (Isocratic)Can be effective for some imidazopyridine derivatives.[6]

It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for your specific crude mixture.

Q2: My compound is streaking or "tailing" on the TLC plate and the column. What could be the cause and how can I fix it?

A2: Tailing is a common issue with nitrogen-containing heterocyclic compounds like imidazopyridines due to their interaction with the acidic silanol groups on the silica gel surface. This can be mitigated by:

  • Adding a small amount of a basic modifier to the eluent: Adding 0.5-1% triethylamine (Et₃N) to the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[3]

  • Using deactivated silica gel: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing triethylamine before packing the column.

Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A3: To confirm decomposition, you can perform a simple stability test. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe new spots or a significant decrease in the intensity of your product spot, your compound is likely unstable on silica gel.

Alternatives to standard silica gel chromatography include:

  • Using a less acidic stationary phase: Alumina (neutral or basic) can be a good alternative.

  • Deactivating the silica gel: As mentioned in A2, this can reduce decomposition.

  • Flash Chromatography: Minimizing the time the compound spends on the column by using flash chromatography can reduce the extent of decomposition.[5]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be a viable alternative to chromatography. A suitable solvent system for recrystallization of similar compounds is ethanol.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Separation (Co-elution of Impurities) The polarity of the eluent system is not optimized.1. Optimize the Mobile Phase: Use TLC to screen a wider range of solvent polarities. 2. Switch to a Gradient Elution: If using an isocratic system, a gradient elution will likely provide better resolution.[3] Start with a low polarity and gradually increase it. 3. Try a Different Solvent System: Experiment with alternative solvent combinations, such as dichloromethane/methanol for more polar compounds.[3]
Product Elutes Too Quickly (Low Rf) The eluent is too polar.1. Decrease the Polarity of the Mobile Phase: Reduce the percentage of the more polar solvent (e.g., ethyl acetate).
Product Does Not Elute from the Column The eluent is not polar enough.1. Increase the Polarity of the Mobile Phase: Gradually increase the concentration of the polar solvent. If the compound is very polar, consider switching to a more polar system like dichloromethane/methanol.[3]
Low Recovery of the Product - Compound decomposition on the column. - Irreversible adsorption to the silica gel.1. Check for Compound Stability: Perform a TLC stability test as described in the FAQs. 2. Deactivate the Silica Gel: Use triethylamine in your eluent. 3. Use an Alternative Stationary Phase: Consider using neutral or basic alumina.
Broad Peaks - Overloading the column. - Poor column packing. - Tailing (see above).1. Reduce the Amount of Crude Material: As a rule of thumb, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Ensure Proper Column Packing: A well-packed column is essential for good separation. 3. Address Tailing: Add a basic modifier to the eluent.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline. The specific eluent system should be optimized based on preliminary TLC analysis.

1. Preparation of the Crude Sample:

  • Ensure your crude 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is free of any residual solvent by drying it under high vacuum.
  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.
  • Prepare a slurry of silica gel (300-400 mesh) in the initial, least polar eluent.[6][7]
  • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

3. Elution and Fraction Collection:

  • Carefully add the dry-loaded sample onto the sand layer.
  • Begin eluting with the initial non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).[3]
  • Gradually increase the polarity of the mobile phase according to your predetermined gradient.[2][3]
  • Collect fractions and monitor the elution process using TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_isolation Product Isolation Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve DryLoad Adsorb onto Silica (Dry Loading) Dissolve->DryLoad Load Load Sample DryLoad->Load Pack Pack Silica Gel Column Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde by column chromatography.

Logical Troubleshooting Flow

TroubleshootingFlow cluster_coelution Solutions for Co-elution cluster_tailing Solutions for Tailing cluster_noelution Solutions for No Elution cluster_decomposition Solutions for Decomposition Start Problem Encountered CoElution Poor Separation / Co-elution Start->CoElution Tailing Peak Tailing / Streaking Start->Tailing NoElution Compound Not Eluting Start->NoElution Decomposition Low Recovery / Decomposition Start->Decomposition Opt_Eluent Optimize Eluent Polarity (TLC) CoElution->Opt_Eluent Use_Gradient Use Gradient Elution CoElution->Use_Gradient Change_System Change Solvent System CoElution->Change_System Add_Base Add Et3N to Eluent Tailing->Add_Base Deact_Silica Use Deactivated Silica Tailing->Deact_Silica Inc_Polarity Increase Eluent Polarity NoElution->Inc_Polarity Change_System2 Switch to More Polar System (e.g., DCM/MeOH) NoElution->Change_System2 Check_Stability Confirm on TLC Decomposition->Check_Stability Use_Alumina Use Alumina Instead of Silica Decomposition->Use_Alumina Deact_Silica2 Use Deactivated Silica Decomposition->Deact_Silica2 Minimize_Time Use Flash Chromatography Decomposition->Minimize_Time

Caption: A logical flow diagram for troubleshooting common issues in the column chromatography of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

References

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Institutes of Health. [Link]

  • Imidazole derivatives and preparation method and application thereof. (2018).
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). National Institutes of Health. [Link]

  • 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). MySkinRecipes. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (2025). ResearchGate. [Link]

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common side products in the synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The synthesis, while generally robust, can be prone to the formation of specific side products that complicate purification and impact yield. This guide provides in-depth, field-tested insights into identifying, troubleshooting, and preventing these common impurities through a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product NMR shows two distinct aldehyde singlets and complex aromatic signals. What is the likely impurity?

Answer: This observation strongly suggests the presence of a regioisomeric aldehyde. The most common cause is the non-selective formylation of the imidazo[1,2-a]pyridine core. While the C3 position is the most electronically activated and sterically accessible site for electrophilic substitution, formylation can sometimes occur at other positions, primarily C5 or C7, under certain conditions.

Root Cause Analysis: The Vilsmeier-Haack reaction is the standard method for this formylation, involving the electrophilic Vilsmeier reagent (typically formed from POCl₃ and DMF).[1][2] The regioselectivity is dictated by the electron density of the pyridine and imidazole rings. The C3 position is most nucleophilic. However, if the reaction temperature is too high or the reaction time is excessively long, the kinetic product (C3-formylation) can be accompanied by the formation of thermodynamic or less-favored kinetic products, such as imidazo[1,2-a]pyridine-5-carbaldehyde .

Troubleshooting & Prevention:

  • Temperature Control: Maintain a strict reaction temperature, typically starting at 0°C during the addition of the substrate to the pre-formed Vilsmeier reagent, and then gently warming to a moderate temperature (e.g., 60-80°C).[3] Run small-scale trials to determine the optimal temperature for your specific substrate.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. The goal is to stop the reaction as soon as the starting material is consumed, preventing the over-reaction that can lead to isomeric byproducts.

  • Order of Reagent Addition: Always add the imidazo[1,2-a]pyridine substrate to the pre-formed Vilsmeier reagent. Preparing the reagent in situ in the presence of the substrate can lead to uncontrolled temperature spikes and reduced selectivity.

Question 2: I've isolated a major side product with a mass two units lower than my desired product and no aldehyde proton in the ¹H NMR. What could this be?

Answer: This impurity is likely the de-formylated precursor, 3-bromoimidazo[1,2-a]pyridine . This occurs when the bromination step is performed before the formylation, and the subsequent formylation reaction is incomplete. Alternatively, if the synthesis involves formylation followed by bromination, this could be unreacted starting material from the bromination step.

However, a more subtle cause could be the hydrolysis of an intermediate iminium salt during workup under non-ideal pH conditions. The Vilsmeier-Haack reaction proceeds via an iminium salt intermediate which is then hydrolyzed to the aldehyde.[4] If the hydrolytic workup is not sufficiently basic or is performed incorrectly, reversion to the non-formylated starting material can occur.

Troubleshooting & Prevention:

  • Ensure Complete Reaction: Drive the formylation or bromination step to completion by carefully monitoring with TLC. A slight excess of the reagent (e.g., 1.1-1.2 equivalents) may be necessary.

  • Controlled Workup: During the workup of the Vilsmeier-Haack reaction, quench the reaction mixture by pouring it slowly onto crushed ice and then carefully neutralizing with a saturated base solution (e.g., NaHCO₃ or Na₂CO₃) while keeping the temperature low. A rapid, uncontrolled quench can lead to decomposition.[3] The pH should be adjusted to be slightly basic (pH 8-9) to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Question 3: My mass spectrometry results show a peak corresponding to a di-brominated product. How can I avoid this?

Answer: The formation of a di-brominated species, such as 3,5-dibromoimidazo[1,2-a]pyridine-2-carbaldehyde , is a classic example of over-halogenation. The imidazo[1,2-a]pyridine ring system is electron-rich and, after the first bromination at the highly activated C3 position, other positions (notably C5) remain susceptible to further electrophilic attack.[5]

Root Cause Analysis:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is the most common cause.

  • Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature increases the probability of a second, slower bromination event.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Highly polar solvents can sometimes enhance the electrophilicity of the bromine source.

Troubleshooting & Prevention:

ParameterRecommended ActionRationale
Stoichiometry Use precisely 1.0 to 1.05 equivalents of NBS.Prevents excess electrophile available for a second substitution.
Temperature Conduct the bromination at room temperature or below.Reduces the reaction rate, favoring the more kinetically accessible C3 position over the less activated C5 position.
Monitoring Monitor closely by TLC/LC-MS and quench immediately upon consumption of the starting material.Avoids the extended reaction time that allows the slower di-bromination to occur.
Purification The di-brominated product is typically less polar than the mono-brominated product and can often be separated by silica gel chromatography.A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is usually effective.
Visualizing the Synthetic Pathway and Side Products

The following diagram illustrates the primary synthetic route to 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde and the key decision points where common side products are formed.

Synthesis_Pathway cluster_start Starting Material cluster_products Products & Side Products cluster_impurities Impurities cluster_intermediates Intermediates start Imidazo[1,2-a]pyridine intermediate1 Imidazo[1,2-a]pyridine- 2-carbaldehyde start->intermediate1 Vilsmeier-Haack (POCl3, DMF) desired_product 3-Bromoimidazo[1,2-a]pyridine- 2-carbaldehyde sp2 3,5-Dibromo-imidazo[1,2-a]pyridine- 2-carbaldehyde (Over-bromination) desired_product->sp2 Excess NBS or Prolonged Time sp1 Imidazo[1,2-a]pyridine- 5-carbaldehyde (Isomer) sp3 Imidazo[1,2-a]pyridine- 2-carbaldehyde (Unreacted) intermediate1->desired_product Bromination (NBS) intermediate1->sp1 Harsh Conditions (High Temp) intermediate1->sp3 Incomplete Bromination

Caption: Synthetic route showing formation of the desired product and key side products.

Experimental Protocols
Protocol 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

This protocol prioritizes selectivity by performing formylation before bromination.

Step A: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent. The solution should become a thick, pale-yellow salt.

  • Dissolve imidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 80°C.

  • Stir at 80°C for 4-6 hours, monitoring the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, more polar spot corresponding to imidazo[1,2-a]pyridine-2-carbaldehyde should appear.

  • Once complete, cool the reaction to room temperature and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Stir vigorously for 1 hour. A precipitate should form.

  • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude imidazo[1,2-a]pyridine-2-carbaldehyde, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Bromination at the C3 Position

  • Dissolve the crude imidazo[1,2-a]pyridine-2-carbaldehyde (1 equivalent) from the previous step in a suitable solvent such as Acetonitrile or DCM.

  • Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC. The product spot will be less polar than the starting aldehyde.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine species.

  • Extract the product into DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 5% to 20% Ethyl Acetate in Hexane) to afford pure 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde .

References
  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • NIH National Library of Medicine. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, V. R., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. Retrieved from [Link]

  • MDPI. (2024).
  • SCIRP. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances.

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Technical Support Center: Groebke-Blackburn-Bienaymé Reaction Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful three-component reaction to synthesize imidazo[1,2-a]-heterocycles.[1][2][3] As a cornerstone of modern medicinal chemistry, the GBB reaction offers an efficient pathway to complex scaffolds, including those found in marketed drugs.[4][5] However, like any sophisticated chemical transformation, its success is contingent on a nuanced understanding of the interplay between substrates, catalysts, and reaction conditions.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Understanding the Foundation: The GBB Reaction Mechanism

Before delving into troubleshooting, a firm grasp of the GBB reaction mechanism is paramount. The reaction is a three-component condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[2] The generally accepted mechanism proceeds through the initial formation of a Schiff base from the amidine and aldehyde, which is then activated by a catalyst. The nucleophilic isocyanide attacks the activated imine, leading to a nitrilium intermediate. This intermediate subsequently undergoes an intramolecular cyclization and rearomatization to yield the final imidazo[1,2-a]-heterocycle.[6][7]

GBB_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Aromatization Amidine Amidine Imine Schiff Base (Imine) Amidine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Imine_cat Activated Imine Imine->Imine_cat + Catalyst Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Imine_cat->Nitrilium + Isocyanide Product GBB Product (Imidazo[1,2-a]heterocycle) Cyclized->Product Aromatization

Caption: The accepted mechanism of the Groebke-Blackburn-Bienaymé reaction.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low or No Product Yield

Question: My GBB reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?

Low yields in the GBB reaction are a common issue and can often be traced back to one or more suboptimal parameters. A systematic approach to troubleshooting is recommended.

1. Catalyst Choice and Loading: The GBB reaction is typically acid-catalyzed. Both Lewis and Brønsted acids are effective, but the optimal choice is substrate-dependent.[1]

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a widely used and highly effective catalyst.[1][2] Other rare earth triflates like Yb(OTf)₃ and In(OTf)₃ have also been successfully employed.[8] Lewis acids are particularly effective at activating the Schiff base towards nucleophilic attack by the isocyanide.

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), perchloric acid, and trifluoroacetic acid (TFA) are common Brønsted acid catalysts.[1][2] In some cases, even milder acids like acetic acid (AcOH) can be sufficient, especially when working with sensitive substrates like DNA conjugates.[1][9]

Troubleshooting Steps:

  • Increase Catalyst Loading: If you are using a catalytic amount (e.g., 5-10 mol%), consider increasing it to 20-30 mol%.

  • Switch Catalyst Type: If a Brønsted acid is ineffective, a Lewis acid like Sc(OTf)₃ may offer better results due to its stronger activation of the imine. Conversely, if harsh Lewis acids are causing degradation, a milder Brønsted acid might be preferable.

Table 1: Common Catalysts for the GBB Reaction

Catalyst TypeExamplesTypical Loading (mol%)Key Considerations
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, InCl₃5 - 20Highly effective, but can be sensitive to moisture. May require inert atmosphere.
Brønsted Acids p-TsOH, HClO₄, TFA, AcOH10 - 30Generally less expensive and easier to handle. Acidity needs to be matched to substrate reactivity.
Biocatalysts Lipase (e.g., CALB)N/AUseful for green chemistry approaches and mild reaction conditions.[1]

2. Solvent Selection: The choice of solvent is critical and can dramatically influence reaction rates and yields.

  • Polar Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) are the most common and often most effective solvents.[2][6] They can participate in the mechanism by stabilizing intermediates and facilitating proton transfer.[6]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, particularly when dealing with substrates with poor solubility in alcohols.[9]

  • Non-Polar Solvents: Reactions in non-polar solvents like toluene or dichloromethane often do not proceed without a catalyst.[6]

Troubleshooting Steps:

  • Switch to Methanol or Ethanol: If you are using a less polar solvent, switching to methanol or ethanol is the first logical step.

  • Consider Dehydrating Agents: The initial imine formation releases water, which can hydrolyze the imine or deactivate the catalyst. The addition of a dehydrating agent like trimethyl orthoformate can improve yields.[10]

3. Reaction Temperature and Time: While many GBB reactions proceed at room temperature, heating is often necessary to drive the reaction to completion.

  • Conventional Heating: Temperatures between 60-80 °C are commonly employed.[1]

  • Microwave Irradiation: Microwave heating can significantly reduce reaction times and sometimes improve yields.[11][12]

Troubleshooting Steps:

  • Increase the Temperature: If the reaction is sluggish at room temperature, try heating it to reflux in your chosen solvent.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress to determine the optimal reaction time and avoid decomposition of the product with prolonged heating.

Troubleshooting_Yield Start Low or No Yield Catalyst Is the catalyst appropriate? Start->Catalyst Solvent Is the solvent optimal? Catalyst->Solvent Yes Catalyst_Action Switch catalyst type (Lewis/Brønsted) Increase catalyst loading Catalyst->Catalyst_Action No Temp Is the temperature sufficient? Solvent->Temp Yes Solvent_Action Switch to polar protic (MeOH, EtOH) Add dehydrating agent Solvent->Solvent_Action No Substrates Are the substrates reactive enough? Temp->Substrates Yes Temp_Action Increase temperature (60-80°C) Consider microwave irradiation Temp->Temp_Action No End Yield Improved Substrates->End Yes Substrates_Action Use electron-rich amidine Use electron-poor aldehyde Substrates->Substrates_Action No Catalyst_Action->Catalyst Solvent_Action->Solvent Temp_Action->Temp Substrates_Action->Substrates

Caption: Troubleshooting workflow for low reaction yield in the GBB reaction.

Category 2: Formation of Side Products

Question: My reaction is messy, and I'm observing significant side products. How can I identify and minimize them?

Side product formation is often a result of the inherent reactivity of the starting materials and intermediates.

1. Ugi-type Side Products: In some cases, particularly with aliphatic aldehydes, classic Ugi adducts can be observed.[1] This occurs when the nucleophilic component of the Ugi reaction (often a carboxylic acid or water) is present and competes with the intramolecular cyclization of the GBB reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis and other side reactions. Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Modify Substrate Equivalents: Carefully controlling the stoichiometry of the reactants can sometimes minimize side reactions. A slight excess of the isocyanide or aldehyde may be beneficial, but this needs to be determined empirically.

2. Side Reactions from Electron-Poor Amidines: Amidines with strong electron-withdrawing groups can be less nucleophilic, leading to slower imine formation and a greater propensity for side reactions.[8] This can result in low yields of the desired GBB product.[8]

Troubleshooting Steps:

  • Use More Forcing Conditions: Higher temperatures or stronger catalysts may be required to drive the reaction to completion.

  • Consider Alternative Synthetic Routes: If a particular electron-poor amidine is consistently problematic, it may be necessary to explore alternative synthetic strategies.

3. Isocyanide Decomposition: Isocyanides, particularly aliphatic ones, can be unstable, especially under strongly acidic conditions or at high temperatures. Their decomposition can lead to a complex mixture of byproducts.

Troubleshooting Steps:

  • Use Freshly Prepared or Purified Isocyanides: Isocyanides have a pungent and unpleasant odor and should be handled with care in a fume hood.[8] Their purity can significantly impact the reaction outcome.

  • Add the Isocyanide Slowly: Adding the isocyanide portion-wise or via a syringe pump can help to maintain a low instantaneous concentration, which may suppress decomposition pathways.

Category 3: Work-up and Purification Challenges

Question: I'm finding it difficult to purify my GBB product. What are some effective strategies?

Purification can be challenging due to the presence of non-volatile starting materials, the catalyst, and polar byproducts.

1. Catalyst Removal:

  • Acidic Catalysts: If you've used a Brønsted or Lewis acid catalyst, a simple aqueous work-up with a mild base (e.g., saturated NaHCO₃ solution) can help to neutralize and remove it.

  • Solid-Supported Catalysts: The use of solid-supported catalysts can simplify purification, as they can be removed by simple filtration.

2. Purification of the Crude Product:

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying GBB products. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Salt Formation: For basic GBB products, forming a salt (e.g., a hydrochloride or sulfate salt) can facilitate purification through crystallization or precipitation.[10]

Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction

This is a general starting point; optimal conditions will vary depending on the specific substrates.

  • To a clean, dry reaction vessel, add the amidine (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the chosen solvent (e.g., methanol, 5 mL).

  • Add the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the isocyanide (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Martini, F., Banfi, L., Basso, A., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • da Silva, A. L., et al. (2017). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 28(11), 2136-2144. [Link]

  • Martini, F., Banfi, L., Basso, A., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Shaikh, A., et al. (2022). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. RSC Medicinal Chemistry, 13(10), 1169-1199. [Link]

  • Shaikh, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]

  • Longo Jr., L. S., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 6(45), 12513-12518. [Link]

  • Martini, F., Banfi, L., Basso, A., & Riva, R. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Andrade, C. K. Z., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4643-4647. [Link]

  • Martini, F., Banfi, L., Basso, A., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Shaikh, A., et al. (2022). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. RSC Medicinal Chemistry, 13(10), 1169-1199. [Link]

  • Reddy, T. R., et al. (2018). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Organic & Biomolecular Chemistry, 16(30), 5469-5473. [Link]

  • Martini, F., Banfi, L., Basso, A., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC, 20, 1839–1879. [Link]

  • Gomes, P. A. T., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Molecules, 26(16), 4945. [Link]

  • Longo Jr., L. S., et al. (2021). Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. Molecules, 26(24), 7594. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice to overcome common reactivity challenges encountered during the chemical modification of this versatile scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, making the successful functionalization of its derivatives a critical step in the discovery of novel therapeutics.[1][2] This guide will address specific issues in a question-and-answer format, explaining the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Suzuki-Miyaura cross-coupling reaction with 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. What are the likely causes and how can I improve the yield?

A1: Low reactivity in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors, including catalyst choice, reaction conditions, and the nature of the boronic acid coupling partner. The electron-withdrawing nature of the carbaldehyde at the C2 position can influence the electron density of the imidazo[1,2-a]pyridine ring system, potentially affecting the oxidative addition step in the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ can be effective, more electron-rich and sterically hindered phosphine ligands often provide better results with heteroaryl halides.[3][4] Consider screening a panel of catalysts and ligands.

    • Rationale: Buchwald and Hartwig have extensively demonstrated that specialized ligands can dramatically improve the efficiency of cross-coupling reactions by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

  • Base and Solvent Optimization: The choice of base and solvent system is critical for the transmetalation step. A common cause of failure is the use of a base that is too weak or a solvent that does not adequately solubilize the reactants.

    • Protocol: Start with a robust base such as Cs₂CO₃ or K₃PO₄. For solvents, a mixture of a polar aprotic solvent like DME or 1,4-dioxane with water is often effective. Microwave irradiation can also be employed to shorten reaction times and improve yields.[3]

  • Boronic Acid Quality: Ensure the boronic acid or ester is of high purity and has not degraded. Boronic acids can undergo protodeboronation, especially under acidic or harsh conditions.

Parameter Initial Condition (Low Yield) Optimized Condition (Improved Yield) Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ or XPhos Pd G2 (2-5 mol%)More electron-rich and bulky ligands enhance catalytic activity.
Base Na₂CO₃ (2 equiv.)Cs₂CO₃ or K₃PO₄ (3 equiv.)Stronger, non-nucleophilic bases facilitate transmetalation.
Solvent Toluene1,4-Dioxane/H₂O (4:1) or DMEPolar aprotic solvents improve solubility and reaction rates.
Temperature 80 °C100-130 °C (conventional or microwave)Higher temperatures can overcome activation energy barriers.

Troubleshooting Guides

Issue 1: Poor Performance in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde with a primary amine is giving low yields and significant side products. How can I troubleshoot this?

A: The aldehyde functionality at the C2 position can complicate Buchwald-Hartwig aminations. Potential side reactions include condensation of the amine with the aldehyde to form an imine. Additionally, the standard conditions may not be optimal for this specific substrate.

Diagnostic Workflow:

start Low Yield in Buchwald-Hartwig Amination check_side_products Analyze Crude Reaction Mixture (NMR, LC-MS) for Imine Formation start->check_side_products imine_present Imine Detected check_side_products->imine_present no_imine No Significant Imine Formation check_side_products->no_imine Imine absent protect_aldehyde Protect Aldehyde (e.g., as an acetal) imine_present->protect_aldehyde Imine present optimize_conditions Optimize Reaction Conditions no_imine->optimize_conditions protect_aldehyde->optimize_conditions deprotection Deprotection of Aldehyde protect_aldehyde->deprotection ligand_screening Screen Bulky Ligands (e.g., XPhos, RuPhos) optimize_conditions->ligand_screening base_screening Use a Weaker, Non-nucleophilic Base (e.g., Cs₂CO₃) optimize_conditions->base_screening temperature_control Lower Reaction Temperature optimize_conditions->temperature_control final_product Desired Aryl Amine ligand_screening->final_product base_screening->final_product temperature_control->final_product deprotection->final_product

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocol for Aldehyde Protection:

  • Acetal Formation: Dissolve 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.) in anhydrous toluene.

  • Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, wash with saturated NaHCO₃ solution, and extract with an organic solvent.

  • Purify the resulting acetal-protected compound by column chromatography.

  • Proceed with the Buchwald-Hartwig amination using the protected substrate.

  • Deprotection: After successful amination, the acetal can be removed by treatment with a mild acid (e.g., aqueous HCl in THF) to regenerate the aldehyde.

Issue 2: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a nucleophilic aromatic substitution (SNAr) on 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde with a thiol nucleophile, but the reaction is not proceeding. Is this substrate suitable for SNAr?

A: The imidazo[1,2-a]pyridine ring system is generally electron-rich, which makes it less susceptible to traditional SNAr reactions that typically require a strongly electron-deficient aromatic ring. The bromine at the C3 position is not activated enough by the ring nitrogens and the C2-carbaldehyde for direct displacement by most nucleophiles under standard SNAr conditions.

Alternative Strategies:

  • Palladium-Catalyzed C-S Coupling: A more reliable approach for forming a C-S bond at the C3 position is through a palladium-catalyzed cross-coupling reaction. This method is more versatile and tolerant of a wider range of functional groups.

    Recommended Protocol:

    • Reactants: 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.), thiol (1.2 equiv.).

    • Catalyst: Pd₂(dba)₃ (2.5 mol%).

    • Ligand: Xantphos (5 mol%).

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

    • Solvent: 1,4-Dioxane or Toluene.

    • Temperature: 100-120 °C.

  • Copper-Catalyzed Coupling (Ullmann Condensation): For certain nucleophiles, a copper-catalyzed Ullmann-type reaction can be an effective alternative to palladium catalysis.

Reaction Pathway Decision Tree:

start Desired C3-Functionalization bond_type What type of bond to form? start->bond_type c_c_bond C-C Bond bond_type->c_c_bond Carbon-Carbon c_n_bond C-N Bond bond_type->c_n_bond Carbon-Nitrogen c_s_bond C-S Bond bond_type->c_s_bond Carbon-Sulfur suzuki Suzuki-Miyaura Coupling c_c_bond->suzuki heck Heck Reaction c_c_bond->heck sonogashira Sonogashira Coupling c_c_bond->sonogashira buchwald Buchwald-Hartwig Amination c_n_bond->buchwald pd_cs Pd-Catalyzed Thiolation c_s_bond->pd_cs ullmann Ullmann Condensation c_s_bond->ullmann

Caption: Decision tree for C3-functionalization strategies.

References

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of... ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. 123dok. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. StuDocu. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]

  • Vicarious nucleophilic substitution in nitro derivatives of imidazo[1,2-a]pyridine. ElectronicsAndBooks. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. [Link]

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. NIH. [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. NIH. [Link]

  • 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde. PubChem. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of imidazo[1,2-a]pyridine synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering step-by-step solutions grounded in established chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired imidazo[1,2-a]pyridine is a frequent challenge. Several factors can contribute to this issue, from suboptimal reaction conditions to catalyst inefficiency.

Possible Causes and Solutions:

  • Suboptimal Catalyst Choice or Loading: The choice of catalyst is critical and often reaction-specific. While various catalysts can be employed, their effectiveness can vary.[2]

    • Troubleshooting Steps:

      • Catalyst Screening: If you are using a specific named reaction (e.g., Groebke-Blackburn-Bienaymé, A³ coupling), ensure you are using the recommended catalyst. For more general syntheses, a screening of common catalysts is advisable. Copper(I) and (II) salts (e.g., CuI, CuBr, CuSO₄), palladium salts, and iodine are frequently used.[3][4][5][6] In some cases, metal-free conditions using iodine or even catalyst-free approaches can be effective.[7][8]

      • Catalyst Loading: The optimal catalyst loading should be determined empirically. Start with the literature-recommended amount and perform a series of experiments with varying catalyst concentrations (e.g., 5 mol%, 10 mol%, 20 mol%).

      • Catalyst Deactivation: Ensure your reagents and solvents are free from impurities that could poison the catalyst. For instance, some copper-catalyzed reactions are sensitive to air, requiring an inert atmosphere.[4]

  • Incorrect Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even the reaction pathway.

    • Troubleshooting Steps:

      • Solvent Polarity: The choice of solvent can significantly impact the reaction outcome. Protic solvents of medium polarity, like n-butanol, have been shown to facilitate product precipitation, driving the reaction forward.[1] In other cases, polar aprotic solvents like DMF or acetonitrile may be optimal.[4]

      • Green Chemistry Approaches: Consider environmentally benign solvents like water or ethanol, which have been successfully used in some syntheses.[5][6][8] Micellar catalysis in water using surfactants like sodium dodecyl sulfate (SDS) can also be an effective strategy.[7]

  • Suboptimal Temperature and Reaction Time: Many organic reactions are highly sensitive to temperature.

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side product formation is an issue, lowering the temperature might be beneficial. A systematic study of the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) is recommended.[4]

      • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. This will help you determine the optimal reaction time and prevent the decomposition of the product upon prolonged heating.

  • Stoichiometry of Reactants: The ratio of reactants can significantly influence the yield.

    • Troubleshooting Steps:

      • Excess of a Reactant: In some multi-component reactions, using a slight excess of one or more reactants can improve the yield. For example, in a three-component reaction involving 2-aminopyridine, an isatin, and an isocyanide, using 1.35 equivalents of the 2-aminopyridine and isocyanide was found to increase the product yield.[1]

Issue 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the yield of the desired compound. Understanding the reaction mechanism can help in identifying and minimizing these unwanted products.

Common Side Reactions and Mitigation Strategies:

  • Polymerization of Starting Materials: Aldehydes and other reactive starting materials can be prone to self-condensation or polymerization under certain conditions.

    • Mitigation:

      • Add the more reactive starting material slowly to the reaction mixture.

      • Maintain a lower reaction temperature.

  • Formation of Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible.

    • Mitigation:

      • The regioselectivity is often dictated by the reaction mechanism. For instance, in the condensation with α-haloketones, the initial alkylation typically occurs at the endocyclic nitrogen of the 2-aminopyridine.[7]

      • Careful selection of reaction conditions (catalyst, solvent) can favor the formation of the desired isomer.

Troubleshooting Decision Tree

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

There are several well-established methods for the synthesis of imidazo[1,2-a]pyridines. Some of the most prominent include:

  • Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a classical and widely used method.[7][9]

  • Multi-component reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer high efficiency and atom economy by combining three or more reactants in a single step.[1][5][6][7]

  • Copper-catalyzed reactions: Various copper-catalyzed methods, including aerobic oxidative cyclizations and A³ coupling reactions, have been developed.[3][4][10]

  • Metal-free syntheses: An increasing number of environmentally friendly, metal-free protocols, often utilizing iodine or operating under catalyst-free conditions, have been reported.[7]

Q2: How do I choose the right starting materials?

The choice of starting materials will depend on the desired substitution pattern of the final imidazo[1,2-a]pyridine.

  • 2-Aminopyridines: A wide range of substituted 2-aminopyridines are commercially available or can be readily synthesized. The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the reactivity, although in some cases, this effect is not significant.[1]

  • Carbonyl Compounds/Alkynes/Other Coupling Partners: The choice of the other reactant(s) will determine the substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring. For example, in the GBB reaction, an aldehyde and an isocyanide are used.[1][5][6] In condensations with α-haloketones, the ketone determines the substituent at the 2-position.

Q3: What are the best practices for product purification?

The purification of imidazo[1,2-a]pyridines typically involves standard techniques in organic synthesis.

  • Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method of purification.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is the most common method. The choice of eluent will depend on the polarity of the product.

  • Product Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

General Reaction Mechanism: Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][7]

GBB_Mechanism Aminopyridine 2-Aminopyridine Imine Imine intermediate Aminopyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Imine->Cycloadduct + Isocyanide Final_Product Imidazo[1,2-a]pyridine Cycloadduct->Final_Product Rearrangement

Caption: Simplified mechanism of the GBB reaction.

Optimized Reaction Protocols

Below are representative protocols for the synthesis of imidazo[1,2-a]pyridines, which can be adapted as a starting point for your specific target molecule.

Protocol 1: Iodine-Catalyzed Three-Component Synthesis

This protocol is adapted from a cost-effective and environmentally friendly method.[5][6]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Iodine (I₂) (5 mol%)

  • Ethanol

Procedure:

  • To a round-bottom flask, add 2-aminopyridine, the aryl aldehyde, and ethanol.

  • Add iodine to the mixture.

  • Stir the reaction at room temperature.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This method utilizes a copper catalyst and air as the oxidant.[4]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 2-aminopyridine, the nitroolefin, and CuBr.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 80 °C and stir under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Summary of Optimized Conditions for Selected Syntheses
Reaction TypeCatalystSolventTemperatureKey AdvantagesReference
Three-Component (GBB)HClO₄n-BuOHRefluxOne-pot, good functional group tolerance[1]
Cu-Catalyzed Aerobic OxidationCuBrDMF80 °CUses air as a green oxidant[4]
Iodine-Catalyzed Three-ComponentI₂EthanolRoom Temp.Mild conditions, cost-effective[5][6]
Ultrasound-Assisted C-H FunctionalizationKI/TBHPWaterUltrasoundGreen solvent, metal-free[3]

This table provides a quick reference for starting conditions for different synthetic approaches. It is important to note that the optimal conditions may vary depending on the specific substrates used.

References

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. [a]. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous commercial drugs like Zolpidem and Alpidem.[1][2] Achieving high purity of its derivatives is critical for reliable biological screening and downstream applications.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each answer provides a step-by-step protocol and explains the scientific reasoning behind the suggested approach.

Q1: My post-reaction TLC plate shows multiple spots. What are the likely impurities?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation. The identity of these impurities is directly related to the synthetic route employed, but they typically fall into several classes:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, in a typical Tschitschibabin-type condensation, this would be the substituted 2-aminopyridine and the α-halocarbonyl reagent.[3] 2-aminopyridines are basic and often stain with iodine or permanganate on TLC plates.

  • Incompletely Cyclized Intermediates: The reaction proceeds via the formation of an N-alkylated pyridinium salt intermediate.[3] Incomplete cyclization, often due to suboptimal reaction temperature or time, can leave this polar, charged species in your crude product.

  • Side-Reaction Products: Depending on the reagents, side reactions can occur. For example, using reagents like N-bromosuccinimide (NBS) for bromination can lead to over-brominated species or bromination at undesired positions on the heterocyclic core.

  • Degradation Products: Aldehyd functionalities can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures, potentially forming the corresponding carboxylic acid.

Q2: I'm struggling to remove a polar, baseline impurity. How can I remove it before chromatography?

Answer: A polar impurity that remains at the baseline of your TLC plate (in typical ethyl acetate/hexane systems) is often a salt, such as the hydrobromide salt of your unreacted 2-aminopyridine starting material or the intermediate pyridinium salt. A liquid-liquid extraction (workup) is the most effective way to remove these before committing to chromatography.

Protocol: Aqueous Bicarbonate Wash

This procedure neutralizes acidic byproducts and removes water-soluble salts.

  • Dissolution: After the reaction is complete, cool the mixture to room temperature. If a solvent like ethanol or DMF was used, remove it under reduced pressure. Dissolve the resulting crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[4]

  • Neutralization & Washing: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] Stopper the funnel and shake gently at first to release any evolved CO₂ gas, venting frequently. Once gas evolution ceases, shake vigorously.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Brine Wash: Wash the remaining organic layer with brine (saturated aqueous NaCl solution). This helps to remove residual water and break up any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now ready for chromatography.[4][6]

Causality Explained: The basic NaHCO₃ solution deprotonates any ammonium salts present, rendering them as free bases. The 2-aminopyridine free base has some solubility in organic solvents, but the salts are highly soluble in the aqueous phase. This wash effectively partitions these polar, ionic impurities out of the organic layer, simplifying the subsequent chromatographic separation.

Q3: What is the most effective method for purifying the crude product to a high degree of purity?

Answer: Silica gel column chromatography is the standard and most effective method for purifying 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde from closely related impurities.[4][5][6] The key to a successful separation is choosing the correct solvent system (eluent).

Data Summary: Recommended Chromatography Eluent Systems
Eluent SystemRatio (v/v)NotesReference
Ethyl Acetate / Petroleum EtherGradientStart with a low polarity (e.g., 5-10% EtOAc) and gradually increase the polarity.[4]
Ethyl Acetate / HexaneGradient or IsocraticA very common and effective system. Ratios from 1:6 to 1:1 have been reported for related structures.[6][7]
Dichloromethane / AcetoneGradientAn alternative system if separation is poor in EtOAc/Hexane. A gradient from 100:0 to 75:25 is a good starting point.[4]
Chloroform / Hexane1:1 to 3:1Can be effective for certain impurity profiles.[6]
Protocol: Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of DCM or acetone, add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.[4] Carefully layer this dry-loaded sample onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent to move your product off the column. The desired product is moderately polar and should elute after non-polar impurities but before highly polar ones.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Q4: My product is a persistent yellow or brown solid, even after chromatography. How can I obtain a colorless or white product?

Answer: A persistent color after chromatography often indicates the presence of minor, highly colored impurities or baseline polymeric material that has co-eluted. Recrystallization is the best technique to remove these trace impurities and improve the crystalline nature of your final product.

Protocol: Recrystallization
  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related imidazo[1,2-a]pyridine carbaldehydes, acetonitrile has been successfully used to grow colorless prisms.[8] An n-hexane/ethyl acetate mixture is also a viable option.[9]

  • Dissolution: Place the colored solid in a flask. Add a minimal amount of the chosen solvent (e.g., acetonitrile). Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the elevated temperature.

  • Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat for a few minutes, and then perform a hot filtration through a small plug of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. As the solution cools, the solubility of your product will decrease, and crystals will begin to form. For maximum yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification Strategy Flowchart

The following diagram outlines a decision-making process for purifying your crude 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Purification_Workflow start Crude Reaction Mixture tlc_check Analyze by TLC start->tlc_check workup Perform Aqueous Wash (e.g., sat. NaHCO3) tlc_check->workup Baseline spots or streaking present? chromatography Column Chromatography (e.g., EtOAc/Hexane) tlc_check->chromatography Spots well-separated, no baseline? workup->chromatography purity_check Check Purity & Color chromatography->purity_check recrystallize Recrystallize (e.g., Acetonitrile) purity_check->recrystallize Impure or Colored? end_product Pure Product purity_check->end_product Pure & Colorless? recrystallize->end_product

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

  • Q: What are the stability and storage recommendations for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde?

    • A: Aldehydes can be susceptible to air oxidation over time. It is recommended to store the purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place like a refrigerator or freezer to minimize degradation.

  • Q: Can I skip the aqueous workup and go directly to column chromatography?

    • A: While possible, it is not recommended if your reaction was run under acidic conditions or if you suspect the presence of ionic impurities. These polar salts can streak on the silica column, leading to poor separation and contamination of your fractions. A quick aqueous wash is a low-effort step that significantly improves the ease and success of the subsequent chromatography.

  • Q: My compound seems to be insoluble in everything. How do I perform recrystallization?

    • A: If your compound has very low solubility, you may need to use a more polar solvent or a solvent mixture. Try solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/ethanol. The key is to find a system where you can achieve full dissolution at an elevated temperature. Patience and methodical testing of different solvents are crucial.

References
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co . The Royal Society of Chemistry. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines . Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines . Indian Academy of Sciences. [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides . Organic Chemistry Portal. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives . Scirp.org. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review . E3S Web of Conferences. [Link]

  • Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines . ResearchGate. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications . PMC - PubMed Central. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction . National Institutes of Health. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde . National Institutes of Health. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

Sources

Technical Support Center: 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the specific combination of a bromine atom at the 3-position and a highly reactive carbaldehyde at the 2-position introduces unique stability challenges.

This guide moves beyond standard product datasheets to provide in-depth, field-proven insights into the causality of common experimental issues. Our goal is to empower you to anticipate and troubleshoot these challenges, ensuring the integrity of your starting material and the success of your synthetic campaigns.

Section 1: Core Stability Profile & Handling Recommendations

The inherent reactivity of the aldehyde functional group, coupled with the electron-rich nature of the imidazo[1,2-a]pyridine ring system, makes this compound susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them.

Table 1: Key Stability Parameters
ParameterSensitivityCausal Mechanism & Scientific RationaleMitigation Strategy
Air / Oxygen High The aldehyde C-H bond is susceptible to auto-oxidation, especially when catalyzed by trace metals or light, forming the corresponding 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This is a common pathway for many aromatic aldehydes.[3]Store under an inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents for all reactions.
Moisture / Water Moderate The electrophilic aldehyde carbon can be attacked by water, forming a reversible gem-diol (hydrate). In alcohol-based solvents (e.g., methanol), this leads to hemiacetal formation. While often reversible, this can complicate characterization and affect reaction stoichiometry.[3]Store in a desiccator. Use anhydrous solvents and handle in a dry environment (glove box or with dry glassware).
Light Moderate Photons can provide the activation energy for radical-initiated oxidation or polymerization pathways, often observed as a gradual darkening of the material over time.Store in an amber vial or protect from light by wrapping the container in aluminum foil.
Temperature Moderate Elevated temperatures accelerate all degradation pathways (oxidation, polymerization). Long-term storage at room temperature is not recommended.For long-term storage, keep at -20°C.[4] For short-term benchtop use, keep cool and use promptly.
pH Extremes High Strong Acid: Protonation of the pyridine nitrogen can activate the ring towards unwanted side reactions. Strong Base: Can catalyze self-condensation (aldol-type) reactions or other decomposition pathways.Use mild, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) where possible. Avoid strong mineral acids unless the reaction specifically requires them, and maintain low temperatures.
Protocol 1: Standard Storage and Handling
  • Receipt: Upon receipt, immediately inspect the container for an intact seal.

  • Inerting: Before initial use, transfer the vial into a glovebox or use a Schlenk line to backfill the container with dry argon or nitrogen.

  • Storage: Store the sealed, inerted container at -20°C in a dark, desiccated environment.

  • Dispensing: To weigh the compound, allow the vial to warm to room temperature in a desiccator for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and immediately re-purge the vial with inert gas before sealing and returning to cold storage.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My NMR spectrum shows unexpected peaks after dissolving the compound or after an aqueous workup. The aldehyde proton at ~9.8 ppm is diminished.

  • Question: I dissolved my 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde in DMSO-d₆ for NMR analysis, but I see a new peak around 5-6 ppm and the aldehyde peak is smaller than expected. What is happening?

  • Answer & Causality: You are likely observing the formation of the gem-diol (hydrate). The aldehyde is in equilibrium with its hydrated form, especially in solvents containing even trace amounts of water (like non-anhydrous DMSO). The new peak around 5-6 ppm corresponds to the methine proton of the gem-diol (C-H(OH)₂), which is significantly upfield from the aldehyde proton.

    • Validation: Add a drop of D₂O to your NMR tube. If the new peak remains or grows and you see a change in the exchangeable proton signals, it confirms hydration. If you performed the NMR in CD₃OD, you would be seeing hemiacetal formation.[3]

  • Troubleshooting Protocol:

    • For Analysis: Use high-purity, anhydrous deuterated solvents. A freshly opened ampule of solvent is ideal.

    • For Reactions: If a reaction is sensitive to the exact molar ratio of the aldehyde, ensure all solvents and reagents are scrupulously dried. The presence of the hydrate can lead to inaccurate stoichiometry.

    • Reversibility: In many cases, the hydrate can be reverted to the aldehyde by removing water, for example, by dissolving the compound in an anhydrous solvent like toluene and removing it under vacuum (azeotropic drying).

Issue 2: During a Claisen-Schmidt condensation reaction, my TLC shows a streak of baseline material and multiple new spots, resulting in a very low yield of the desired product.

  • Question: I'm trying to react the aldehyde with an acetophenone derivative using NaOH in ethanol, but the reaction is very messy. Why?

  • Answer & Causality: The combination of a strong base (NaOH) and a protic solvent (ethanol) is likely causing degradation and multiple side reactions. The aldehyde can undergo a base-catalyzed self-condensation reaction. Furthermore, the imidazo[1,2-a]pyridine ring itself can be sensitive to harsh basic conditions at elevated temperatures.

  • Troubleshooting Workflow: The key is to use milder conditions that favor the desired condensation over competing pathways.

    • Catalyst Change: Switch from NaOH to a milder base. Catalytic amounts of pyrrolidine or piperidine in a non-protic solvent are often effective for these condensations. Alternatively, a solid-supported base like potassium carbonate can be used.

    • Solvent Change: Replace ethanol with an aprotic solvent like THF or Dioxane to minimize side reactions involving the solvent.

    • Temperature Control: Run the reaction at a lower temperature (0°C to room temperature) to increase selectivity, even if it requires a longer reaction time.

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (N₂ or Ar) to prevent concurrent oxidation of the aldehyde, which can also contribute to a complex product mixture.

Issue 3: The solid, which was initially a light-colored powder, has turned yellow or brown in storage.

  • Question: My bottle of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde has discolored over time. Is it still usable?

  • Answer & Causality: Discoloration is a strong indicator of degradation. The most probable causes are slow oxidation to the carboxylic acid and/or the formation of trace amounts of polymeric materials initiated by light or air. The aldehyde is no longer pure and its use will likely lead to low yields and difficult purifications.

  • Validation & Solution:

    • Purity Check: Dissolve a small sample in an appropriate solvent and analyze by TLC and LC-MS to determine the extent of decomposition.

    • Purification: If the degradation is minor, you may be able to repurify the material. A rapid flash column chromatography is the recommended method (see Protocol 3).

    • Prevention: This issue underscores the critical importance of proper storage. Always store the compound under an inert atmosphere, protected from light, and at the recommended low temperature.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the single most critical factor for ensuring the long-term stability of this compound?

    • A1: Exclusion of air (oxygen). While moisture, light, and temperature are important, oxidation to the non-reactive carboxylic acid is the most common and irreversible degradation pathway. Storing under a positive pressure of an inert gas like argon is paramount.

  • Q2: Which solvents are best for this compound?

    • A2: For reactions, anhydrous aprotic solvents like THF, Dioxane, Toluene, and DMF are generally preferred. For NMR analysis, high-purity anhydrous DMSO-d₆ or CDCl₃ are suitable. Avoid using methanol or ethanol as primary reaction solvents unless hemiacetal formation is intended or known to be unproblematic for the subsequent step.

  • Q3: Is this compound compatible with standard silica gel chromatography?

    • A3: Yes, but with precautions. Silica gel is slightly acidic and can sometimes retain or degrade sensitive compounds. If you suspect on-column degradation, use a mobile phase containing a small amount of a neutralizer (e.g., 0.1-1% triethylamine). Do not let the compound sit on the column for an extended period; perform the chromatography as quickly as possible.

Section 4: Key Experimental Protocols

Protocol 2: Purification of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde via Flash Column Chromatography

This protocol is designed to minimize on-column degradation.

  • Slurry Preparation: Dissolve the crude aldehyde in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

  • Solvent Removal: Carefully remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the compound adsorbed onto silica ("dry loading"). This prevents streaking and improves separation.

  • Column Packing: Pack a suitably sized silica gel column using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Run the column efficiently without interruption. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C). Immediately place the purified solid under high vacuum to remove residual solvent, then backfill with inert gas for storage.

Section 5: Visual Guides

Diagram 1: Troubleshooting Workflow for Failed Reactions

G Start Low Yield / Impure Product in Reaction Check_SM Step 1: Verify Starting Material (SM) Purity (TLC, NMR, LC-MS) Start->Check_SM SM_OK SM is Pure Check_SM->SM_OK Test SM_Bad SM is Degraded Check_SM->SM_Bad Test Analyze_Cond Step 2: Analyze Reaction Conditions SM_OK->Analyze_Cond Purify Action: Purify SM (See Protocol 2) SM_Bad->Purify Purify->Start Atmosphere Inert Atmosphere? (N2 / Ar) Analyze_Cond->Atmosphere Temp Temperature Too High? Analyze_Cond->Temp Reagents Reagents Too Harsh? (Strong Acid/Base) Analyze_Cond->Reagents Fix_Atm Action: Use Degassed Solvents & Inert Gas Atmosphere->Fix_Atm No Fix_Temp Action: Lower Reaction Temperature Temp->Fix_Temp Yes Fix_Reagents Action: Use Milder Reagents Reagents->Fix_Reagents Yes Success Successful Reaction Fix_Atm->Success Fix_Temp->Success Fix_Reagents->Success

Caption: A decision-making workflow for troubleshooting poor outcomes in reactions.

Diagram 2: Primary Degradation Pathways

G Parent 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Oxidized 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Parent->Oxidized + O2 (Air) (Irreversible) Hydrated Gem-Diol (Hydrate) Parent->Hydrated + H2O (Moisture) (Reversible)

Caption: The two most common degradation pathways for the title compound.

References

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Retrieved from [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Retrieved from [Link]

  • Rojas-Montoya, A., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(5), e202400041*. Retrieved from [Link]

  • N'Guessan, K. F., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 6(9), 25-35*. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for catalyst selection in common cross-coupling reactions. The unique electronic and steric properties of this substrate, featuring an electron-withdrawing carbaldehyde group at the 2-position and a bromine atom at the 3-position on the imidazo[1,2-a]pyridine core, present specific challenges and opportunities in catalytic method development.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes and how can I improve the reaction rate and yield?

Answer:

Sluggish or failed Suzuki-Miyaura couplings with 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are often multifactorial. The electron-withdrawing nature of the carbaldehyde group can deactivate the C-Br bond towards oxidative addition, a key step in the catalytic cycle. Furthermore, the nitrogen atoms in the imidazopyridine core can act as coordinating ligands, potentially inhibiting the palladium catalyst.[1]

Here is a systematic troubleshooting approach:

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this electron-deficient substrate.[1] More active catalyst systems are required.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of less reactive aryl bromides.[2] Consider using Buchwald ligands such as SPhos or XPhos, which have shown broad utility in challenging cross-coupling reactions.[3]

    • Palladium Pre-catalyst: Utilize a palladium(II) pre-catalyst like Pd(OAc)₂ or a pre-formed palladium-ligand complex. These can sometimes be more effective than Pd(0) sources.

  • Base Selection: The choice of base is critical. While stronger bases can facilitate transmetalation, they may also promote side reactions with the aldehyde functionality.

    • Start with milder inorganic bases like K₂CO₃ or K₃PO₄.[4] If the reaction is still slow, consider a stronger base like Cs₂CO₃, but monitor for any degradation of the starting material or product.

  • Solvent System: The solvent can significantly influence catalyst activity and substrate solubility.

    • Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. A mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial for the solubility of the base and boronic acid.

  • Reaction Temperature: Increasing the temperature can overcome the activation energy barrier for oxidative addition. However, be mindful of the thermal stability of your starting material and product. A gradual increase in temperature (e.g., from 80 °C to 100-110 °C) is recommended.

  • Aldehyde Compatibility: The aldehyde group can potentially undergo side reactions. If you suspect aldehyde degradation, consider protecting it as an acetal, performing the coupling, and then deprotecting it.

Question 2: I am observing significant debromination of my starting material in my cross-coupling reaction. How can I minimize this side reaction?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.

To minimize debromination:

  • Optimize the Base: Strong bases, especially in the presence of trace water or alcohol, can generate hydride species. Using a weaker, non-hydroxide base like K₂CO₃ or Cs₂CO₃ can be beneficial.

  • Ligand Selection: The ligand's steric bulk and electron-donating ability can influence the stability of the catalytic intermediates. Bulky phosphine ligands can disfavor the formation of the Pd-H species.

  • Control Reaction Temperature: Higher temperatures can sometimes favor the debromination pathway. Try running the reaction at the lowest effective temperature.

  • Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents to minimize sources of protons that can lead to the formation of Pd-H species.

Question 3: My Sonogashira coupling is giving low yields and I see homo-coupling of the alkyne (Glaser coupling). What adjustments should I make?

Answer:

Low yields and alkyne homo-coupling in Sonogashira reactions are often linked to the copper co-catalyst and reaction conditions.

  • Copper-Free Conditions: The presence of copper(I) salts can promote the oxidative homo-coupling of terminal alkynes.[5][6][7] Switching to a copper-free Sonogashira protocol is often the most effective solution.[5][6][7] These reactions typically employ a palladium catalyst with a suitable phosphine ligand and a base in an appropriate solvent.[4]

  • Palladium Catalyst and Ligand: For copper-free conditions, a robust palladium catalyst is essential. Systems like Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl can be highly effective.[3][4]

  • Base and Solvent: An amine base like triethylamine or diisopropylethylamine is commonly used.[8] For copper-free systems, an inorganic base like Cs₂CO₃ may be employed.[9] Solvents such as DMF, THF, or DMSO are suitable.[4]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.

Question 4: I am attempting a Heck reaction, but the reaction is inefficient. How can I improve the outcome?

Answer:

The Heck reaction with electron-deficient heteroaryl bromides can be challenging.[2]

  • Catalyst System:

    • Palladium Source: Pd(OAc)₂ is a common and effective pre-catalyst.[10]

    • Ligand: The choice of ligand is critical. For electron-deficient aryl bromides, phosphine ligands are generally required to facilitate the reaction.[2] Consider ligands like PPh₃ or more electron-rich and bulky phosphines if the reaction is still sluggish. N-heterocyclic carbene (NHC) ligands have also shown promise in Heck reactions.[10]

  • Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ or Cs₂CO₃ is typically used.[10]

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are generally preferred for Heck reactions.

  • Temperature: Heck reactions often require elevated temperatures (100-140 °C) to proceed efficiently.[10]

II. Frequently Asked Questions (FAQs)

Q1: Which general class of palladium catalysts is a good starting point for cross-coupling reactions with 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde?

A1: For a challenging substrate like this, starting with a catalyst system known for its high activity and broad scope is recommended. A combination of a palladium(II) pre-catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich monophosphine ligand from the Buchwald family (e.g., SPhos, XPhos) is an excellent starting point for Suzuki, Heck, and Sonogashira reactions.[3] For Buchwald-Hartwig amination, specific generations of catalysts and ligands have been developed for different amine classes.[3]

Q2: How does the carbaldehyde group at the 2-position influence catalyst selection?

A2: The electron-withdrawing nature of the carbaldehyde group makes the C-Br bond at the 3-position less electron-rich and thus, potentially slower to undergo oxidative addition with the Pd(0) catalyst. This necessitates the use of more electron-rich and sterically hindered ligands to promote this step. Additionally, the aldehyde is a sensitive functional group that can be prone to side reactions under harsh conditions (e.g., strong bases, high temperatures), which might necessitate milder reaction conditions or a protection-deprotection strategy. Nickel catalysts have also been shown to be influenced by the presence of aldehydes, which can coordinate to the metal center and affect reactivity.[11][12]

Q3: Are there any advantages to using a copper-free Sonogashira coupling for this substrate?

A3: Yes, a copper-free Sonogashira coupling is highly recommended. The primary advantage is the prevention of alkyne homo-coupling (Glaser coupling), which is a common side reaction catalyzed by copper salts.[5][6][7] This leads to a cleaner reaction profile and often improves the yield of the desired cross-coupled product.

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A4: A successful Buchwald-Hartwig amination will depend on:

  • Catalyst Generation: Using a well-defined pre-catalyst or ensuring efficient in-situ generation of the active Pd(0) species is crucial.

  • Ligand Choice: The choice of phosphine ligand is critical and depends on the nature of the amine coupling partner (primary, secondary, etc.). Specific Buchwald ligands are designed for different amine classes.[3]

  • Base Selection: A strong, non-nucleophilic base is required, with NaOtBu, KOtBu, or LiHMDS being common choices.[13] However, compatibility with the aldehyde group must be considered. A weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, potentially at the cost of reaction rate.[13]

III. Data and Protocols

Recommended Catalyst Systems for Common Reactions
Reaction TypePalladium Pre-catalystRecommended Ligand(s)BaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMF80 - 110
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, NMP100 - 140
Sonogashira (Cu-free) Pd(OAc)₂ or PdCl₂(PPh₃)₂XPhos, SPhos, PPh₃Et₃N, DIPEA, Cs₂CO₃DMF, THF, TolueneRoom Temp. - 100
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 110
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • To an oven-dried reaction vessel, add 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the phosphine ligand if not already part of the pre-catalyst.

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe.

  • Stir the reaction at the desired temperature (e.g., 80 °C) until completion, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product as described above.[4]

IV. Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-B(OH)2 / Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Ligand Change Ligand (e.g., to Buchwald type) Start->Ligand Base Optimize Base (e.g., K2CO3 -> Cs2CO3) Start->Base Temp Increase Temperature Start->Temp Solvent Change Solvent Start->Solvent Check_SM Check Starting Material Purity Start->Check_SM Success Improved Yield Ligand->Success Base->Success Temp->Success Solvent->Success

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

V. References

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(13), 3496–3504. [Link]

  • Shaughnessy, K. H., DeVasher, R. B., & Pbar, J. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of organic chemistry, 79(24), 12130–12138. [Link]

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki–Miyaura Reactions. ResearchGate. [Link]

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  • Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

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  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

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  • Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]

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  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]

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Technical Support Center: Scale-Up Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing insights grounded in established chemical principles and practical experience.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that may arise during the scale-up synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, offering probable causes and actionable solutions.

Issue 1: Poor Regioselectivity during Bromination

Question: We are observing the formation of multiple brominated isomers during the scale-up of the bromination of imidazo[1,2-a]pyridine-2-carbaldehyde, leading to purification challenges and reduced yield of the desired 3-bromo isomer. How can we improve the regioselectivity?

Probable Causes:

  • Reaction Conditions: The choice of brominating agent and reaction conditions significantly influences the position of bromination on the imidazo[1,2-a]pyridine ring.

  • Substrate Reactivity: The electron-donating nature of the fused imidazole ring directs electrophilic substitution, but the presence of the carbaldehyde group can influence the electron density at various positions.

Solutions and Scientific Rationale:

  • Employ a Mild and Selective Brominating Agent: For achieving high regioselectivity for the C3 position, consider using a less reactive bromine source. A base-promoted bromination using carbon tetrabromide (CBr₄) as the bromine source has been shown to be highly efficient and regioselective for the synthesis of C3-brominated imidazo[1,2-α]pyridines[1]. This method offers a simple and effective way to control the formation of the desired isomer.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over thermodynamically favored, but undesired, isomers.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A systematic screening of solvents may be necessary to identify the optimal medium for maximizing the yield of the 3-bromo isomer.

Issue 2: Exothermic Runaway during Vilsmeier-Haack Formylation

Question: During the scale-up of the Vilsmeier-Haack formylation of 3-bromoimidazo[1,2-a]pyridine, we experienced a significant and difficult-to-control exotherm, posing a serious safety risk. What are the underlying causes and how can we mitigate this hazard?

Probable Causes:

  • Thermal Instability of the Vilsmeier Reagent: The Vilsmeier reagent, formed from the reaction of a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), is thermally unstable.[2][3][4][5][6] Its accumulation in the reactor, followed by a rapid reaction or decomposition, can lead to a thermal runaway.

  • Exothermic Reaction with the Substrate: The formylation reaction itself is exothermic. On a larger scale, the heat generated can be difficult to dissipate, leading to a rapid increase in temperature.

  • Improper Reagent Addition: Adding the reagents too quickly can lead to a localized buildup of reactive species and an uncontrolled release of heat.

Solutions and Scientific Rationale:

  • In-situ Generation and Consumption of the Vilsmeier Reagent: To avoid the accumulation of the unstable Vilsmeier reagent, a semi-batch process is recommended. This involves mixing the substrate with DMF and then slowly feeding POCl₃ to the mixture.[2] This ensures that the Vilsmeier complex is consumed as soon as it is formed, minimizing the risk of a runaway reaction.

  • Calorimetric Studies: Before scaling up, it is crucial to perform reaction calorimetry studies to determine the heat of reaction and the thermal stability of the reaction mixture. This data is essential for designing an appropriate cooling system and ensuring safe operating conditions.[2][5]

  • Controlled Addition and Efficient Cooling: Implement a slow and controlled addition of the limiting reagent, coupled with a robust cooling system, to maintain the desired reaction temperature.

  • Use of a Co-solvent: The addition of an inert co-solvent can help to moderate the reaction rate and improve heat transfer.

Issue 3: Difficulties in Work-Up and Product Isolation after Vilsmeier-Haack Reaction

Question: We are facing challenges during the work-up of the Vilsmeier-Haack reaction at a larger scale. The quenching process is highly exothermic and we are struggling with the isolation of a pure product. What is the best practice for a safe and efficient work-up?

Probable Causes:

  • Violent Reaction of Excess POCl₃ with Water: Phosphorus oxychloride reacts violently and exothermically with water, which is used to hydrolyze the iminium salt intermediate to the final aldehyde.[7]

  • Formation of Acidic Byproducts: The hydrolysis of POCl₃ produces phosphoric acid and hydrochloric acid, which need to be neutralized for efficient product extraction.[7]

  • Emulsion Formation: During the extraction process, the presence of various salts and byproducts can lead to the formation of stable emulsions, complicating the separation of the organic and aqueous layers.

Solutions and Scientific Rationale:

  • Controlled "Reverse Quench": The recommended procedure is a "reverse quench," where the cooled reaction mixture is slowly added to a vigorously stirred vessel containing crushed ice or ice-cold water.[7] This method effectively dissipates the heat generated from the hydrolysis of excess POCl₃.

  • Careful Neutralization: After the quench, the acidic solution must be carefully neutralized with a base such as sodium hydroxide or sodium carbonate. The pH should be monitored closely to avoid decomposition of the product.

  • Use of Brine and Appropriate Solvents: To break emulsions and improve phase separation during extraction, wash the organic layer with brine. The choice of extraction solvent is also critical; solvents that are less prone to emulsion formation should be selected.

  • Filtration of a Solid Product: In some cases, the product may precipitate out of the neutralized aqueous solution. If so, it can be isolated by filtration, which can be a more straightforward and scalable method than extraction.

Issue 4: Inefficient Purification of the Final Product at Scale

Question: We are finding it difficult to purify 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde on a large scale. Column chromatography is not practical for the quantities we are producing. What are some alternative purification strategies?

Probable Causes:

  • Presence of Closely Related Impurities: The formation of isomeric byproducts or unreacted starting materials can make purification by simple crystallization challenging.

  • Physical Properties of the Product: The solubility and crystalline nature of the product will dictate the most suitable purification method.

Solutions and Scientific Rationale:

  • Recrystallization: This is often the most scalable and cost-effective method for purifying solid compounds. A systematic screening of solvents and solvent mixtures is necessary to identify a system that provides good recovery of the pure product.

  • Slurry Washing: If the impurities are significantly more soluble in a particular solvent than the product, a slurry wash can be an effective purification step. This involves stirring the crude product in the solvent for a period of time and then filtering to isolate the purified solid.

  • Reactive Extraction/Crystallization: In some cases, it may be possible to selectively react an impurity to form a more easily separable derivative, or to form a salt of the product to facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde?

A1: A common synthetic route involves a two-step process:

  • Formation of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon synthon.[8][9][10]

  • Functionalization: The imidazo[1,2-a]pyridine core is then functionalized. This can involve:

    • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C2 position.[11][12][13][14]

    • Bromination: Introduction of the bromine atom at the C3 position.[1]

The order of these functionalization steps can be varied, and a one-pot synthesis may also be possible under certain conditions.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: The primary safety concern is the thermal hazard associated with the Vilsmeier-Haack reaction.[2][3][4][5][6] It is imperative to:

  • Understand the thermal properties of the reaction through calorimetric studies.

  • Implement robust temperature control measures.

  • Avoid the accumulation of the unstable Vilsmeier reagent.

  • Perform a controlled quench of the reaction mixture.

Additionally, proper personal protective equipment (PPE) should be used when handling corrosive reagents like POCl₃ and bromine.

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A3:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is essential for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: Are there any "green" or more sustainable approaches to this synthesis?

A4: There is growing interest in developing more environmentally friendly synthetic methods. For the synthesis of the imidazo[1,2-a]pyridine core, some approaches utilize water as a solvent or employ microwave-assisted synthesis to reduce reaction times and energy consumption.[9][15] For the formylation and bromination steps, exploring alternative, less hazardous reagents and solvent-free reaction conditions could be areas for further investigation.

Data and Protocols

Table 1: Comparison of Bromination Conditions for Imidazo[1,2-a]pyridines
Brominating AgentPosition of BrominationTypical ConditionsReference
N-Bromosuccinimide (NBS)C3Acetonitrile, room temperatureGeneral knowledge
Bromine (Br₂)C3 and other positionsAcetic acid, room temperatureGeneral knowledge
CBr₄ / NaOHC3 (highly regioselective)Dichloromethane, room temperature[1]
Experimental Workflow: Vilsmeier-Haack Formylation (Conceptual Scale-Up Protocol)

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with 3-Bromoimidazo[1,2-a]pyridine and DMF B Cool Reactor to 0-5 °C A->B 1. C Slowly Add POCl₃ (maintain temperature) B->C 2. D Warm to Room Temperature and Stir until Completion C->D 3. F Slowly Add Reaction Mixture to Quench Vessel ("Reverse Quench") D->F E Prepare Quench Vessel (Ice/Water) E->F 4. G Neutralize with Base (e.g., NaOH solution) F->G 5. H Extract with Organic Solvent G->H 6. I Wash Organic Layer (Water, Brine) H->I 7. J Dry Organic Layer (e.g., Na₂SO₄) I->J 8. K Concentrate in vacuo J->K 9. L Recrystallize Crude Product K->L 10. M Dry Final Product L->M 11.

Caption: Conceptual workflow for the scale-up of a Vilsmeier-Haack formylation.

References

  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982–996. [Link]

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  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • ACS Publications. (2010). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

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  • Bentham Science. (n.d.). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

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  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • ResearchGate. (2000). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • RSC Publishing. (2017). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]

  • ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

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  • ACS Publications. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Retrieved from [Link]

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  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Definitive ¹H and ¹³C NMR Analysis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a key building block in medicinal chemistry and materials science.[1] We will move beyond a simple data sheet to explore the causality behind spectral features, present a robust experimental protocol, and compare the informational value of NMR with other common analytical techniques. This document is intended for researchers, chemists, and drug development professionals who require unambiguous structural characterization of complex heterocyclic systems.

The Strategic Importance of NMR for Imidazo[1,2-a]pyridine Systems

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically relevant agents.[2][3] Precise and unambiguous determination of its substitution pattern is critical, as even minor positional changes can drastically alter biological activity. While techniques like mass spectrometry can confirm molecular weight and elemental composition, only NMR spectroscopy provides a complete picture of the atomic connectivity and electronic environment, making it the gold standard for structural elucidation.[4][5] This guide will demonstrate how a thorough ¹H and ¹³C NMR analysis provides definitive proof of structure for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Molecular Structure and Positional Numbering

To interpret the NMR data, we must first understand the molecule's structure and the standard numbering convention for the imidazo[1,2-a]pyridine ring system.

Figure 1: Structure and IUPAC numbering of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Experimental Protocol: A Self-Validating Workflow for High-Quality Data

The following protocol is designed for robustness and reproducibility. The causality for key choices is explained to ensure the acquisition of high-fidelity, interpretable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing a 1. Weigh ~10-15 mg of 3-Bromoimidazo[1,2-a]pyridine- 2-carbaldehyde b 2. Dissolve in ~0.6 mL of CDCl3 or DMSO-d6 a->b c 3. Add TMS as internal standard (0 ppm) b->c d 4. Transfer to a 5 mm NMR tube c->d e 5. Acquire 1D ¹H Spectrum (16-32 scans) d->e f 6. Acquire 1D ¹³C{¹H} Spectrum (1024+ scans) e->f g 7. (Optional) Acquire 2D COSY & HSQC spectra for unambiguous assignments f->g h 8. Fourier Transform g->h i 9. Phase & Baseline Correction h->i j 10. Calibrate to TMS (0 ppm) i->j k 11. Integrate (¹H) & Peak Pick (¹³C) j->k

Figure 2: Standard workflow for NMR analysis of the target compound.

Methodological Rationale (E-E-A-T):
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is poor or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.

  • Concentration: A concentration of 10-15 mg in 0.6 mL provides a strong enough signal for ¹³C NMR within a reasonable time frame without causing significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents, ensuring data comparability across different instruments and labs.[6]

  • 2D NMR Experiments: For complex molecules, 1D spectra can have overlapping signals. A ¹H-¹H COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon it is directly attached to.[5][7] These 2D techniques are invaluable for validating assignments made from 1D spectra.

Spectral Analysis and Data Interpretation

The following analysis is based on established chemical shift principles for heterocyclic compounds and data from closely related imidazo[1,2-a]pyridine derivatives.[8][9][10]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals: one for the aldehyde proton and four for the protons on the pyridine ring.

  • Aldehyde Proton (H-aldehyde): This proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic system. It will appear as a singlet far downfield, typically in the δ 9.8 - 10.2 ppm range.

  • Pyridine Ring Protons (H-5, H-6, H-7, H-8): These protons reside in a complex electronic environment.

    • H-5: This proton is adjacent to the bridgehead nitrogen (N-4) and experiences a significant deshielding effect. It is expected to be the most downfield of the ring protons, appearing around δ 8.9 - 9.3 ppm . It will be a doublet, coupled to H-6.

    • H-8: This proton is also adjacent to a nitrogen atom (N-1) and will be deshielded, but typically less so than H-5. Expect its signal around δ 7.7 - 7.9 ppm as a doublet, coupled to H-7.

    • H-7 and H-6: These protons are in the middle of the aromatic system and will have chemical shifts between those of the protons adjacent to the nitrogens. They will appear as complex multiplets (triplet or doublet of doublets) in the δ 7.0 - 7.6 ppm region due to coupling with their neighbors. A COSY experiment would be essential to definitively distinguish them.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon atoms.

  • Aldehyde Carbonyl (C=O): This is the most deshielded carbon, appearing significantly downfield, typically δ 180 - 185 ppm .[11]

  • Aromatic Carbons (C-2, C-3, C-5, C-6, C-7, C-8, C-9):

    • C-2 and C-3: These carbons are part of the five-membered imidazole ring. The carbon bearing the bromine (C-3) will be found at a relatively shielded position for a C-Br bond in an aromatic system, around δ 110-115 ppm . The C-2 carbon, attached to the aldehyde, will be further downfield.

    • C-9 (Bridgehead): This quaternary carbon is part of both rings and typically appears around δ 140-145 ppm .

    • Pyridine Ring Carbons (C-5, C-6, C-7, C-8): These carbons will resonate in the typical aromatic region of δ 115 - 150 ppm . An HSQC experiment would be the most reliable way to assign C-5, C-6, C-7, and C-8 by correlating them to their known attached protons.

Summary of Expected NMR Data
Assignment ¹H NMR ¹³C NMR
δ (ppm) Multiplicity, J (Hz)
Aldehyde9.8 - 10.2s
C2
C3
H-5 / C-58.9 - 9.3d, J ≈ 7.0
H-6 / C-67.0 - 7.6t or dd
H-7 / C-77.0 - 7.6t or dd
H-8 / C-87.7 - 7.9d, J ≈ 9.0
C-9

Comparative Guide: The Unique Power of NMR

To fully appreciate the utility of NMR, it's essential to compare the data it provides against other standard analytical techniques for this specific molecule.

Analytical Technique Information Provided for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Limitations
NMR Spectroscopy - Definitive atom connectivity (C-H framework). - Unambiguous isomer identification (e.g., distinguishes 3-Bromo from 5-, 6-, 7-, or 8-Bromo isomers).- Electronic environment of each atom.- Conformational information (in some cases).- Lower sensitivity than MS.- Requires slightly larger sample quantity.
Mass Spectrometry (MS) - Accurate molecular weight (225.04 g/mol ).[1]- Elemental formula (C₈H₅BrN₂O) via High-Resolution MS.- Fragmentation pattern which can suggest structural motifs.- Cannot distinguish between isomers. The mass spectrum of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde would be nearly identical.[12]- Provides no information on atom-to-atom connectivity.
Infrared (IR) Spectroscopy - Confirms presence of functional groups: - Strong C=O stretch (~1660-1700 cm⁻¹). - Aromatic C-H and C=C/C=N stretches.[10]- Provides no information on the overall molecular structure or substitution pattern.- Lacks the specificity to confirm the identity of the compound alone.

This comparison clearly illustrates that while MS and IR are valuable for confirming molecular formula and the presence of functional groups, respectively, only NMR provides the high-resolution structural detail required to definitively identify 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde and distinguish it from all other possible isomers.

Conclusion

The structural elucidation of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde serves as an exemplary case for the power of nuclear magnetic resonance. Through a systematic analysis of ¹H and ¹³C NMR spectra, complemented by 2D techniques like COSY and HSQC, one can achieve an unambiguous assignment of every proton and carbon in the molecule. This level of certainty is unattainable with mass spectrometry or infrared spectroscopy alone. For researchers in synthetic chemistry, drug discovery, and materials science working with complex heterocyclic scaffolds, a comprehensive NMR analysis is not merely confirmatory; it is the foundational experiment for establishing molecular identity with the highest degree of scientific integrity.

References

  • MySkinRecipes. 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • ChemicalBook. 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde(175878-06-5) 1H NMR.
  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co.
  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • National Institutes of Health (NIH). (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
  • Praveen, P., & Kumar, A. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Creative Research Thoughts.
  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ChemScene. 1194375-12-6 | 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
  • National Institutes of Health (NIH). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • National Institutes of Health (NIH). (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights.
  • Echemi. 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXALDEHYDE.

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A Comparative Guide to the Analytical Characterization of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1][2] The precise structural elucidation of its derivatives is paramount for drug discovery and development. This guide will delve into the analytical methodologies required for the unambiguous identification and characterization of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules.[3]

Predicted Mass Spectrometry Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns. For 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (Molecular Weight: 225.04 g/mol ), the fragmentation is predicted to be initiated by the ionization of the molecule, followed by a series of characteristic bond cleavages.

A crucial initial observation in the mass spectrum of a bromo-compound is the presence of isotopic peaks for the molecular ion (M+) and bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, resulting in two peaks of roughly equal intensity separated by 2 m/z units.[4]

The predicted fragmentation cascade is as follows:

  • α-Cleavage of the Aldehyde Group: A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical (H•) or a formyl radical (•CHO) from the molecular ion.[5][6]

    • Loss of H• would result in a fragment ion at m/z 224/226.

    • Loss of the •CHO radical would lead to a significant fragment at m/z 196/198.

  • Loss of Carbon Monoxide (CO): The [M-H]+ ion can subsequently lose a molecule of carbon monoxide, a characteristic fragmentation of aldehydes and ketones, to yield a fragment at m/z 196/198.[4]

  • Cleavage of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine ring system itself can undergo fragmentation. The loss of HCN from the imidazole ring is a plausible step.

  • Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br), resulting in a fragment at m/z 146.

The interplay of these fragmentation pathways will define the mass spectrum. Below is a visual representation of the predicted fragmentation cascade.

fragmentation_pattern M [M]+• m/z 225/227 M_minus_H [M-H]+ m/z 224/226 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z 196/198 M->M_minus_CHO - •CHO M_minus_Br [M-Br]+ m/z 146 M->M_minus_Br - •Br M_minus_H_minus_CO [M-H-CO]+ m/z 196/198 M_minus_H->M_minus_H_minus_CO - CO M_minus_CHO_minus_HCN [M-CHO-HCN]+ m/z 169/171 M_minus_CHO->M_minus_CHO_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Comparative Analysis of Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Structural information from fragmentation patterns.High sensitivity, small sample requirement.Isomers can be difficult to distinguish. Fragmentation can be complex to interpret without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework. Connectivity of atoms through 2D NMR techniques (COSY, HSQC, HMBC).Unambiguous structure determination. Provides information on stereochemistry.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O of the aldehyde, C-Br bond, aromatic C-H).Quick and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment. Quantification. Isolation of the compound.High resolution and sensitivity for quantitative analysis.Does not provide structural information on its own (unless coupled with a detector like MS).

Experimental Protocols

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

Objective: To obtain the mass spectrum and fragmentation pattern of the analyte.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The presence of the bromine isotope pattern is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum to identify the number of different proton environments and their splitting patterns.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon NMR spectrum (e.g., using a DEPT sequence) to determine the number of different carbon environments.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY: To establish proton-proton correlations.

    • HSQC: To identify direct carbon-proton correlations.

    • HMBC: To determine long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.

Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals to the molecular structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantification.

Instrumentation: An HPLC system with a UV detector.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase and create a series of dilutions for a calibration curve if quantification is needed.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm).

    • Injection Volume: 10 µL.

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Conclusion

The comprehensive characterization of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde necessitates a multi-faceted analytical approach. While mass spectrometry provides crucial information on molecular weight and fragmentation, its power is fully realized when combined with the detailed structural insights from NMR spectroscopy and the purity assessment from HPLC. This guide provides a robust framework for researchers to confidently and accurately characterize this and other related heterocyclic compounds, ensuring the integrity and reliability of their scientific findings.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are found in numerous marketed drugs, including Zolpidem and Alpidem.[1] The strategic functionalization of this privileged core is paramount, and bromo-substituted isomers serve as versatile synthetic handles for introducing molecular complexity through various cross-coupling and substitution reactions.

However, not all bromo-isomers are created equal. The position of the bromine atom on the bicyclic heteroaromatic ring system dramatically influences its reactivity. This guide provides an in-depth comparison of the reactivity profiles of key bromo-imidazo[1,2-a]pyridine isomers, supported by experimental data and mechanistic insights to inform your synthetic strategy. We will explore the electronic landscape of the scaffold and how it dictates the success of common transformations like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

The Electronic Landscape of Imidazo[1,2-a]pyridine

The reactivity of the bromo-imidazo[1,2-a]pyridine core is governed by the interplay between its electron-rich five-membered imidazole ring and its electron-deficient six-membered pyridine ring. This electronic dichotomy dictates the propensity of each position to engage in different reaction manifolds.

  • C3 Position: This is the most electron-rich carbon, making it highly susceptible to electrophilic attack and facilitating radical functionalization.[2][3] In the context of palladium-catalyzed cross-coupling, the reactivity of a C3-bromo substituent is well-established.[1][4]

  • C2 Position: While also part of the electron-rich imidazole ring, its proximity to the bridgehead nitrogen (N1) and the pyridine nitrogen (N4) modulates its reactivity.

  • Pyridine Ring (C5, C6, C7, C8): These positions are generally more electron-deficient. This characteristic makes them less reactive in some transformations compared to the C3 position but potentially more susceptible to nucleophilic aromatic substitution under certain conditions. The bromine substituent at these positions serves as a crucial precursor for creating diverse derivatives.[5][6]

Figure 2. Generalized Palladium-Catalyzed Cross-Coupling Cycle

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway, particularly for isomers where the bromine is positioned on the electron-deficient pyridine ring. [7]The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group. [8][9] For this reaction to be efficient, the ring must be sufficiently electron-poor. The inherent electron deficiency of the pyridine ring in the imidazo[1,2-a]pyridine system facilitates this reaction, especially for isomers brominated at C6 or C8. The nitrogen atom at position 4 helps to stabilize the negative charge developed in the intermediate, analogous to the role of a nitro group in other aromatic systems. [10] Reactivity Comparison:

  • C6 and C8-Bromo Isomers: These are the most promising candidates for SNAr. A strong nucleophile can attack the carbon bearing the bromine, and the resulting anionic charge can be delocalized onto the N4 atom.

  • C5 and C7-Bromo Isomers: These are generally less reactive in SNAr because the stabilizing effect of the N4 atom is less direct.

  • C2 and C3-Bromo Isomers: SNAr is highly unlikely at these positions due to the electron-rich nature of the imidazole ring, which would destabilize the required anionic intermediate.

G Figure 3. Reactivity Logic for Bromo-Imidazo[1,2-a]pyridine Isomers pos_c3 C3-Bromo (Electron-Rich) rxn_pd Pd-Catalyzed Cross-Coupling pos_c3->rxn_pd Good Substrate rxn_snar SNAr pos_c3->rxn_snar Very Low Reactivity pos_pyr C6/C8-Bromo (Electron-Deficient) pos_pyr->rxn_pd Excellent Substrate (Facile Oxidative Addition) pos_pyr->rxn_snar Good Reactivity (Stabilized Intermediate) pos_other C2/C5/C7-Bromo (Intermediate) pos_other->rxn_pd Viable Substrate pos_other->rxn_snar Low Reactivity

Figure 3. Reactivity Logic for Bromo-Imidazo[1,2-a]pyridine Isomers

Experimental Protocols

As a senior application scientist, I cannot overstate the importance of robust, reproducible protocols. Below are generalized, field-tested procedures for two key transformations.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Bromo-imidazo[1,2-a]pyridine

This protocol is adapted from methodologies that have proven effective for a range of bromo-isomers. [11] Materials:

  • 6-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a clean, oven-dried microwave reaction vial, add 6-bromo-imidazo[1,2-a]pyridine, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the vial with a cap and purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Using a syringe, add anhydrous DMF to the vial to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 130 °C for 40 minutes with stirring. Ensure the power setting is appropriate to maintain the target temperature.

  • Reaction Monitoring: After cooling, the reaction progress can be checked by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-methyl-imidazo[1,2-a]pyridine

This protocol utilizes a common catalyst system effective for heteroaromatic C-N bond formation. [12] Materials:

  • 3-Bromo-2-methyl-imidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask

Procedure:

  • Flask Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon), add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Reagent Addition: Add the 3-bromo-2-methyl-imidazo[1,2-a]pyridine and the amine coupling partner to the flask.

  • Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the resulting crude material via flash column chromatography to yield the pure aminated product.

Conclusion and Future Outlook

Understanding the distinct reactivity profiles of bromo-imidazo[1,2-a]pyridine isomers is crucial for the efficient design and execution of synthetic routes in pharmaceutical and materials science. While palladium-catalyzed cross-coupling reactions provide a versatile toolkit for functionalizing all positions, the reactivity is generally highest for bromides on the electron-deficient pyridine ring (C5-C8). Conversely, SNAr reactions are a viable, metal-free alternative primarily for the C6 and C8 isomers. The electron-rich C3 position remains a prime site for functionalization, often proceeding with high efficiency in cross-coupling reactions.

Future research will likely focus on developing more active and selective catalyst systems that can operate under milder conditions and tolerate an even broader range of functional groups. Furthermore, the application of computational studies to predict reactivity and guide reaction optimization will continue to be an invaluable tool for synthetic chemists working with this important heterocyclic scaffold. [13][14][15]

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  • All 'Bout Chemistry. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

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A Comparative Guide to Catalysts for Imidazo[1,2-a]pyridine Synthesis: From Established Metals to Greener Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The development of efficient and versatile synthetic methodologies to access this privileged heterocyclic system is, therefore, of paramount importance. This guide provides a comparative analysis of various catalytic systems for the synthesis of imidazo[1,2-a]pyridines, offering insights into their mechanisms, performance, and practical considerations to aid researchers in selecting the optimal catalyst for their specific needs.

The Landscape of Catalytic Synthesis

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation methods. Modern approaches are largely centered around the use of catalysts to promote the formation of this bicyclic system, often through multicomponent reactions that offer high atom economy and structural diversity.[2] The choice of catalyst is a critical parameter that influences reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness. This guide will delve into the most prominent catalytic systems, including those based on copper, palladium, gold, and iron, as well as metal-free alternatives like iodine-catalyzed and catalyst-free methodologies.

Copper-Catalyzed Systems: The Workhorse of Imidazo[1,2-a]pyridine Synthesis

Copper catalysts are arguably the most widely employed for the synthesis of imidazo[1,2-a]pyridines due to their low cost, ready availability, and versatile reactivity.[2][3] Copper-catalyzed methods often proceed under mild reaction conditions and exhibit broad functional group tolerance.

Mechanistic Insights

A common copper-catalyzed route is the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³ coupling). The proposed mechanism involves the in-situ formation of a copper acetylide, which then reacts with the imine generated from the condensation of the 2-aminopyridine and the aldehyde. This is followed by a 5-exo-dig cyclization and subsequent aromatization to yield the imidazo[1,2-a]pyridine product.[4] Many copper-catalyzed reactions can be performed under aerobic conditions, where molecular oxygen acts as the terminal oxidant.[3]

Copper_Catalyzed_A3_Coupling cluster_0 Catalytic Cycle R1_CHO R¹-CHO Imine Imine Intermediate R1_CHO->Imine H2N_Py 2-Aminopyridine H2N_Py->Imine Intermediate_1 Key Intermediate Imine->Intermediate_1 Cu_cat Cu(I)/Cu(II) Catalyst Cu_acetylide Copper Acetylide Cu_cat->Cu_acetylide R2_CCH R²-C≡CH R2_CCH->Cu_acetylide Cu_acetylide->Intermediate_1 Cyclization 5-exo-dig Cyclization Intermediate_1->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Product->Cu_cat Regeneration Gold_Catalyzed_Synthesis cluster_1 Gold-Catalyzed Redox Annulation Py_N_oxide 2-Aminopyridine N-Oxide Vinylgold Vinylgold Intermediate Py_N_oxide->Vinylgold Alkyne Alkyne Alkyne->Vinylgold Gold_cat Gold Catalyst (e.g., PicAuCl₂) Gold_cat->Vinylgold Gold_carbenoid α-Oxo Gold Carbenoid Vinylgold->Gold_carbenoid Rearrangement Intramolecular_attack Intramolecular Nucleophilic Attack Gold_carbenoid->Intramolecular_attack Product Imidazo[1,2-a]pyridine Intramolecular_attack->Product Product->Gold_cat Regeneration

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A Senior Application Scientist's Guide to Purity Assessment of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique scaffold is featured in numerous compounds with diverse biological activities.[1][2] The presence of reactive aldehyde and bromo functionalities makes it a versatile intermediate for further chemical modifications, such as the synthesis of N-(pyridin-2-yl)amides or other functionalized imidazopyridines.[3] In any synthetic chemistry workflow, particularly in drug development, the purity of such intermediates is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final product, and introduce potentially toxic components into active pharmaceutical ingredients (APIs).

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. We will move beyond simple protocols to explore the causality behind methodological choices, comparing a conventional HPLC approach with the more advanced Ultra-Performance Liquid Chromatography (UPLC) technique. This document is intended for researchers, scientists, and drug development professionals who require reliable, validated methods for chemical purity analysis.

Physicochemical Profile and Potential Impurities

A successful analytical method begins with a thorough understanding of the analyte. 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a moderately polar, aromatic heterocyclic compound. The imidazopyridine core provides a hydrophobic character, while the nitrogen atoms and the polar aldehyde group contribute to its solubility in polar organic solvents. This dual nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where separation is based on hydrophobicity.[4][5]

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound or a three-component reaction involving an aldehyde and an alkyne.[6][7] Potential impurities may therefore include:

  • Starting Materials: Unreacted 2-aminopyridine derivatives or α-bromoaldehydes.

  • Isomeric By-products: Positional isomers if the starting 2-aminopyridine is substituted.

  • Side-Reaction Products: Compounds formed from over-bromination or other unintended reactions.

  • Degradants: Oxidation of the aldehyde group to a carboxylic acid, which can occur upon exposure to air and light.

Comparative Analysis of HPLC Methodologies

The goal of the chromatographic method is to separate the main compound from all potential impurities. The choice between conventional HPLC and UPLC often represents a trade-off between existing resources and the need for higher throughput and sensitivity.

Method A: Conventional Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the established workhorse for pharmaceutical analysis due to its robustness and versatility.[8] This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[5]

  • Causality of Component Selection:

    • Stationary Phase (Column): A C18-bonded silica column (e.g., 5 µm particle size) is selected. The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the aromatic imidazopyridine ring system, ensuring adequate retention.

    • Mobile Phase: A gradient elution using a polar mobile phase is necessary. We start with a high concentration of an aqueous component (e.g., water with 0.1% formic acid) and gradually increase the concentration of an organic modifier (e.g., acetonitrile). The formic acid serves to protonate silanol groups on the silica backbone, reducing peak tailing, and ensuring the nitrogen atoms in the heterocyclic system are consistently protonated, leading to sharper, more symmetrical peaks.[8]

    • Detector: A UV detector is sufficient, as the conjugated aromatic system of the analyte provides strong chromophores. The detection wavelength should be set at the absorbance maximum (λmax) to ensure the highest sensitivity.

Method B: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution from HPLC, operating at much higher pressures (up to 15,000 psi) and using columns packed with sub-2 µm particles.[9][10] This results in dramatic improvements in speed, resolution, and sensitivity.[11][12]

  • Causality of Component Selection:

    • Stationary Phase (Column): A UPLC C18 column with a smaller particle size (e.g., 1.7 µm) is used. The smaller particles provide a much greater surface area, leading to more efficient mass transfer and significantly sharper peaks.[12]

    • Mobile Phase: The same mobile phase composition as in HPLC can be used. However, the flow rates are typically lower, and the gradient times are much shorter due to the smaller column volume and higher efficiency. This leads to a significant reduction in solvent consumption and faster analysis times.[10][11]

    • System: A specialized UPLC system capable of handling high backpressures is required.[9] The detector should have a high data acquisition rate to accurately capture the very narrow peaks generated. A photodiode array (PDA) detector is highly recommended to simultaneously acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Data Summary: HPLC vs. UPLC Performance

The following table summarizes the expected performance differences between a conventional HPLC method and a UPLC method for the analysis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

ParameterConventional HPLCUPLCRationale for Difference
Column Particle Size 3.5 - 5 µm< 2 µmSmaller particles increase surface area and separation efficiency.[11][12]
Typical Run Time 15 - 20 minutes1 - 5 minutesHigher efficiency and pressure allow for faster flow rates and gradients.[9][13]
Resolution GoodExcellentNarrower peaks lead to better separation between closely eluting compounds.[12]
Sensitivity GoodExcellentSharper, taller peaks provide a better signal-to-noise ratio.[11][13]
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce solvent usage.[11]
System Pressure 500 - 6,000 psiup to 15,000 psiHigher pressure is required to push the mobile phase through the densely packed small-particle column.[10]

Experimental Workflow & Logic Diagrams

To ensure methodological integrity, the entire analytical process must be well-defined.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep 1. Sample Preparation (Dissolve in Diluent) MobilePhasePrep 2. Mobile Phase Preparation (A: 0.1% FA in H2O, B: ACN) SystemEquilibration 3. System Equilibration (Flush with initial mobile phase) SamplePrep->SystemEquilibration MobilePhasePrep->SystemEquilibration SST 4. System Suitability Test (Inject standard, check RSD, Tailing) SystemEquilibration->SST SampleInjection 5. Sample Injection SST->SampleInjection Chromatogram 6. Data Acquisition (Generate Chromatogram) SampleInjection->Chromatogram Integration 7. Peak Integration (Identify and quantify all peaks) Chromatogram->Integration Calculation 8. Purity Calculation (% Purity = [Area_Main / Area_Total] * 100) Integration->Calculation Report 9. Final Report Calculation->Report

Caption: HPLC Purity Assessment Workflow.

Method_Selection cluster_hplc Choose: Conventional HPLC cluster_uplc Choose: UPLC Start Lab Requirements Decision Speed & Resolution? Start->Decision HPLC_Reasons Reasons: - Lower Throughput Needed - Existing HPLC Equipment - Cost-Sensitive Project - Established Protocols UPLC_Reasons Reasons: - High Throughput Needed - Complex Samples - High Sensitivity Required - Method Development Focus Decision->HPLC_Reasons Standard Decision->UPLC_Reasons High

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A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone in the design of numerous clinically relevant agents, from anxiolytics like Alpidem to insomnia treatments like Zolpidem.[1][2] The specific derivative, 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, represents a particularly strategic intermediate. The bromine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), while the carbaldehyde at the 2-position allows for a host of transformations, including reductive aminations and condensations.[3] This dual functionality enables the rapid generation of diverse chemical libraries for drug discovery.

However, to truly harness the potential of this scaffold, an atomic-level understanding of its three-dimensional structure is paramount. Single-crystal X-ray diffraction provides the definitive map of a molecule's solid-state conformation and, crucially, the intricate web of intermolecular interactions that govern its crystal packing. These interactions—hydrogen bonds, halogen bonds, and π-π stacking—are not merely crystallographic curiosities; they are predictive of a molecule's physical properties (solubility, melting point, stability) and can offer profound insights into its potential binding modes with biological targets.

This guide provides a comprehensive, field-proven methodology for determining and comparing the X-ray crystal structures of novel 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde derivatives. We will proceed from synthesis and crystallization to data analysis, establishing a framework for comparing how seemingly minor substitutions on the pyridine ring can induce significant changes in supramolecular assembly.

Part 1: The Experimental Workflow: From Synthesis to Structure Solution

Achieving a high-quality crystal structure is a multi-step process where meticulous attention to detail at each stage is critical for success. The following protocols are designed to be self-validating, with clear checkpoints to ensure the quality of the material before proceeding.

Synthesis and Purification of the Parent Scaffold

The synthesis of the core molecule, 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, is the foundational step. While numerous methods exist for the construction of the imidazo[1,2-a]pyridine ring system, a common and reliable approach involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] For our specific target, a Vilsmeier-Haack type formylation followed by bromination is often employed.

Exemplary Protocol: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

  • Step A: Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehyde.

    • To a cooled (0 °C) solution of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), add 2-phenylimidazo[1,2-a]pyridine portionwise.

    • Allow the mixture to warm to room temperature and then heat to 80-90 °C for 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium carbonate (Na₂CO₃) solution until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

  • Step B: Bromination at the 3-position.

    • Dissolve the product from Step A in a suitable solvent such as acetic acid or chloroform.

    • Add N-Bromosuccinimide (NBS) portionwise at room temperature.

    • Stir the reaction for several hours until completion.

    • Quench the reaction, extract the product, and purify via column chromatography.

  • Purity Validation (Trustworthiness Checkpoint): Before attempting crystallization, the purity of the final compound must be >99%. This is non-negotiable.

    • Technique 1: NMR Spectroscopy. Acquire ¹H and ¹³C NMR spectra. The spectra should be clean, with sharp peaks and correct integration values, showing no residual solvent or starting material.

    • Technique 2: High-Performance Liquid Chromatography (HPLC). Run an analytical HPLC trace. The resulting chromatogram should show a single, sharp peak.

The Art and Science of Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that relies on systematically exploring conditions to gently coax molecules out of solution into an ordered lattice.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The ideal solvent (or solvent system) should be one in which the compound has moderate solubility. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out as a powder.

    • Causality: Solvents like ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane are excellent starting points. The goal is to find a system where the compound is soluble when hot but only sparingly soluble when cool.

  • Primary Crystallization Method: Slow Evaporation.

    • Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free location (a crucial, often overlooked detail) and allow the solvent to evaporate slowly over several days to weeks.

  • Alternative Method: Vapor Diffusion (for challenging cases).

    • Hanging Drop: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "drop"). Place this drop on a siliconized coverslip and invert it over a well containing a more volatile solvent in which the compound is insoluble (the "precipitant"). The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: A similar principle, but the drop of the compound solution is placed at the bottom of a small container, which is then sealed in a larger chamber containing the precipitant.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) is obtained, it is ready for analysis.

Data Collection and Refinement Workflow

G cluster_collection Data Collection cluster_processing Data Processing & Refinement crystal Mount Crystal on Goniometer center Center Crystal in X-ray Beam crystal->center screen Initial Screening (Unit Cell & Quality) center->screen strategy Calculate Data Collection Strategy screen->strategy collect Execute Full Data Collection strategy->collect integrate Integrate Raw Diffraction Images collect->integrate Raw Data scale Scale & Merge Data (Apply Absorption Correction) integrate->scale solve Solve Structure (e.g., Direct Methods) scale->solve refine Refine Structural Model solve->refine validate Validate Final Structure refine->validate cif Final Crystallographic Information File (CIF) validate->cif Generate CIF File

Caption: Workflow for X-ray diffraction data collection and structure refinement.

Exemplary Protocol Details (based on typical small-molecule crystallography)

  • Data Collection:

    • Data is typically collected on a modern CCD area-detector diffractometer, such as a Bruker D8 QUEST, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[7][8]

    • The crystal is maintained at a low temperature (e.g., 100-120 K) using a cryostream to minimize thermal motion and potential radiation damage.[9]

  • Structure Solution and Refinement:

    • The collected data is processed, and the structure is solved using software packages like SHELX or Olex2. The initial solution is typically found using 'direct methods' or intrinsic phasing.

    • The resulting electron density map is used to build an initial atomic model, which is then refined against the experimental data. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Key indicators of a good refinement are the R-factors (R1 and wR2), which should be low (typically < 0.05 for R1), and a Goodness-of-Fit (GooF) value close to 1.0.[6]

Part 2: A Framework for Comparative Structural Analysis

The true power of crystallography in drug design comes from comparison. By analyzing a series of closely related derivatives, we can establish clear structure-property relationships. Let us consider a hypothetical comparison between three compounds:

  • Compound 1: 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (the parent)

  • Compound 2: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (adds a steric group)

  • Compound 3: 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde (adds another halogen)

The analysis should focus on two key areas: intramolecular geometry and intermolecular interactions.

Tabulation of Key Crystallographic Data

A well-organized table is the most efficient way to compare quantitative data. The data for "3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde" is included as a real-world example of the parameters to be collected.[2]

Parameter3-(4-Fluorophenyl) Derivative[2]Compound 1 (Hypothetical)Compound 2 (Hypothetical)Compound 3 (Hypothetical)
Formula C₁₄H₉FN₂OC₈H₅BrN₂OC₉H₇BrN₂OC₈H₄BrClN₂O
Crystal System MonoclinicTBDTBDTBD
Space Group P2₁/nTBDTBDTBD
Unit Cell a (Å) 8.9783TBDTBDTBD
Unit Cell b (Å) 10.1360TBDTBDTBD
Unit Cell c (Å) 12.8509TBDTBDTBD
Unit Cell β (°) 110.357TBDTBDTBD
Volume (ų) 1096.46TBDTBDTBD
Key Torsion Angle N1—C2—C9=O10: 4.15°TBDTBDTBD
Key Interaction 1 C—H···O Hydrogen BondTBDTBDTBD
Key Interaction 2 C—H···F Hydrogen BondTBDTBDTBD
Key Interaction 3 π–π stacking (3.909 Å)TBDTBDTBD
Analysis of Intermolecular Interactions

This qualitative analysis explains the "why" behind the numbers in the table. The presence of a bromine atom makes halogen bonding a primary interaction to investigate.

G cluster_interactions Key Intermolecular Interactions node1 Derivative (e.g., Compound 3) node2 Adjacent Molecule node1->node2 C-Br···O=C (Halogen Bond) node1->node2 C-H···N (Hydrogen Bond) node1->node2 π-π Stacking (Pyridine Ring) node1->node2 C-Cl···Br-C (Halogen-Halogen)

Caption: Potential intermolecular interactions in the crystal lattice.

  • Hydrogen Bonds: The carbaldehyde oxygen is a potent hydrogen bond acceptor. We would expect to see weak C—H···O hydrogen bonds in all three derivatives, linking molecules into chains or sheets.[6][9] The presence of different substituents will alter the geometry and strength of these bonds.

  • Halogen Bonds: This is a critical interaction for these compounds. A halogen bond (C—X···A) is a directional, non-covalent interaction where a halogen atom (X = Cl, Br, I) acts as an electrophilic species (a Lewis acid).[10][11]

    • Causality (Compound 1 vs. 3): In Compound 1, the bromine atom could form a halogen bond with the aldehyde oxygen or the nitrogen of an adjacent molecule (C-Br···O or C-Br···N). In Compound 3, the introduction of chlorine creates competition. We might observe C-Br···O, C-Cl···O, or even C-Br···Cl interactions, leading to a completely different crystal packing motif.[12][13] The relative strengths and geometries of these interactions would be a key point of comparison.

  • π–π Stacking: The planar imidazo[1,2-a]pyridine ring system is prone to π–π stacking.[2]

    • Causality (Compound 1 vs. 2): In Compound 1, we might expect efficient, parallel-displaced stacking. The introduction of a methyl group in Compound 2 could sterically hinder this stacking, potentially forcing a herringbone or other arrangement and significantly altering the unit cell dimensions.

Part 3: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not the only tool. A comprehensive analysis integrates data from multiple techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the structure in solution. Comparing the solution structure (from NMR) to the solid-state structure (from X-ray) can reveal conformational changes that occur upon crystallization.

  • Computational Chemistry (DFT): Density Functional Theory calculations can be used to optimize the geometry of a single molecule in the gas phase. This calculated structure can be compared to the experimental X-ray structure to quantify the effects of crystal packing forces on molecular conformation. Furthermore, DFT can be used to calculate the energies of the various intermolecular interactions (hydrogen bonds, halogen bonds) observed in the crystal, providing a quantitative measure of their relative importance.[14]

Conclusion

The structural determination of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde derivatives is a powerful tool for rational drug design. It moves beyond simple 2D representations to reveal the precise 3D architecture and the subtle non-covalent forces that dictate molecular recognition and material properties. By systematically applying the workflows described in this guide—from meticulous synthesis and purification to detailed comparative analysis of intra- and intermolecular features—researchers can establish robust structure-property relationships. Understanding how a methyl or chloro substituent alters a key halogen bond or disrupts a π-stacking interaction provides the predictive power needed to rationally design next-generation molecules with optimized efficacy, selectivity, and physicochemical properties.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Anaflous, A., Albay, H., Benchat, N., El Bali, B., Dušek, M., & Fejfarová, K. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64, o927. Available at: [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. DOI: 10.1039/C4CC08495K
  • Sushma, C., Pramanik, R., Barathkumar, J., & Nagarajan, S. (n.d.). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2015). Noncovalent interactions in halogenated ionic liquids: theoretical study and crystallographic implications. Physical Chemistry Chemical Physics, 17, 25941-25953. DOI: 10.1039/C5CP04052A
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ResearchGate. (2021). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (2017). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Molecules, 22(10), 1698. DOI: 10.3390/molecules22101698
  • PubMed. (2014). Weak intermolecular hydrogen and halogen interactions in an isomorphous halogen series of pseudoterpyridine Zn(II) complexes. Dalton Transactions, 43(3), 1307-1317. DOI: 10.1039/c3dt52581a
  • Growing Science. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. International Letters of Chemistry, Physics and Astronomy, 49, 21-28. DOI: 10.18052/www.scipress.com/ILCPA.49.21
  • Semantic Scholar. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E, 64(Pt 5), o927. DOI: 10.1107/S1600536808011306
  • Royal Society of Chemistry. (2019). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 9, 12345-12356. DOI: 10.1039/C9RA01119K
  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(1), 123-134. Available at: [Link]

  • PubChemLite. (n.d.). 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Landscape of Functionalized Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, scientists, and drug development professionals. This guide offers a comprehensive spectroscopic comparison of functionalized imidazo[1,2-a]pyridines, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1][2] The unique photophysical properties of these scaffolds make them prime candidates for applications ranging from fluorescent probes to organic light-emitting diodes (OLEDs).[3][4] This document is designed to be an in-depth technical resource, providing not just data, but the scientific rationale behind the observed spectroscopic behaviors.

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the backbone of several marketed drugs.[1] Its rigid, planar structure and rich electron density make it an excellent fluorophore. By strategically introducing functional groups onto this scaffold, we can exquisitely tune its electronic and, consequently, its spectroscopic properties. This guide will delve into the nuances of how different substituents impact the UV-Vis absorption, fluorescence emission, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra of these versatile molecules.

The Influence of Functionalization: A Spectroscopic Deep Dive

The electronic nature of substituents appended to the imidazo[1,2-a]pyridine ring system profoundly dictates its interaction with electromagnetic radiation. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn governs the absorption and emission characteristics.[4]

UV-Visible Absorption and Fluorescence Spectroscopy: Probing the Electronic Transitions

UV-Visible and fluorescence spectroscopy are powerful tools to investigate the electronic transitions within these molecules. The position, intensity, and shape of the absorption and emission bands provide a wealth of information about the effects of functionalization.

The C2-position is a common site for functionalization, often with an aryl group. The electronic properties of this aryl substituent directly modulate the intramolecular charge transfer (ICT) character of the molecule.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) on the C2-phenyl ring increase the electron density of the imidazo[1,2-a]pyridine core. This generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is because EDGs raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO energy gap.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the core. This results in a more pronounced stabilization of the LUMO compared to the HOMO, leading to a red-shift in the absorption and emission maxima. The extent of this shift is often more significant than that observed with EDGs, indicating a stronger ICT character in the excited state.[5]

The following table summarizes the UV-Visible absorption and fluorescence data for a series of 2-phenylimidazo[1,2-a]pyridines functionalized with various substituents on the phenyl ring.

Substituent (at C2-phenyl)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (ΦF)
-H (Unsubstituted)~330~370~40~0.6
-OCH₃ (Electron-Donating)~340~385~45~0.7
-CH₃ (Electron-Donating)~335~378~43~0.65
-F (Weakly Electron-Withdrawing)~332~375~43~0.55
-Cl (Electron-Withdrawing)~338~382~44~0.5
-CN (Strongly Electron-Withdrawing)~355~450~95~0.4
-NO₂ (Strongly Electron-Withdrawing)~380~520~140~0.2

Note: The exact values can vary depending on the solvent and specific experimental conditions. The data presented here is a representative compilation from multiple sources.

Key Insights:

  • The Stokes shift, the difference between the absorption and emission maxima, is a measure of the change in geometry and electronic distribution between the ground and excited states. The significantly larger Stokes shifts observed for compounds with strong EWGs are indicative of a more pronounced ICT character and a greater change in dipole moment upon excitation.[6]

  • The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is generally higher for derivatives with EDGs and decreases with the introduction of strong EWGs. This is often attributed to increased non-radiative decay pathways in molecules with strong ICT character.

Experimental Protocols

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, Stokes shift, and relative fluorescence quantum yield of functionalized imidazo[1,2-a]pyridines.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the imidazo[1,2-a]pyridine derivatives in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of 1 mM.

    • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 10 µM. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

  • UV-Visible Absorption Measurement:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette from 200 to 600 nm.

    • Use the pure solvent as a blank.

    • Determine the wavelength of maximum absorption (λmax).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax determined from the absorption spectrum.

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 600 nm.

    • Determine the wavelength of maximum emission (λem).

  • Stokes Shift Calculation:

    • Calculate the Stokes shift using the formula: Stokes Shift = λem - λmax.

  • Relative Quantum Yield Determination:

    • Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[7]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the standard and the sample.

    • Calculate the quantum yield using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of functionalized imidazo[1,2-a]pyridines. The chemical shifts (δ) of the protons and carbons provide detailed information about the electronic environment of each nucleus.

  • The protons on the imidazo[1,2-a]pyridine core typically appear in the aromatic region (δ 6.5-8.5 ppm).

  • H5, being adjacent to the bridgehead nitrogen, is usually the most deshielded proton of the pyridine ring.

  • The chemical shifts of the protons on the C2-phenyl ring are influenced by the nature of the substituent. EDGs will cause an upfield shift (lower δ), while EWGs will cause a downfield shift (higher δ) of the ortho and para protons.

  • The carbon atoms of the imidazo[1,2-a]pyridine core resonate in the range of δ 110-150 ppm.

  • C2 and C3 are typically observed at lower fields compared to the other carbons of the imidazole ring.

  • The chemical shifts of the carbons in the C2-phenyl ring are also sensitive to the electronic effects of the substituents.

Proton-H (δ, ppm)-OCH₃ (δ, ppm)-NO₂ (δ, ppm)
H3~7.86~7.78~8.10
H5~8.12~8.10~8.30
H6~6.78~6.75~7.00
H7~7.18~7.15~7.40
H8~7.64~7.62~7.80
Phenyl (ortho)~7.96~7.90~8.35
Phenyl (meta)~7.45~7.00~7.80
Phenyl (para)~7.34--

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.[9]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and to observe the effect of substituents on chemical shifts.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the functionalized imidazo[1,2-a]pyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazo[1,2-a]pyridine ring system typically appear in the 1650-1450 cm⁻¹ region.[10]

  • C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

  • Substituent Vibrations: The presence of functional groups will give rise to their own characteristic absorption bands. For example:

    • -NO₂: Asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

    • -CN: A sharp absorption band around 2230-2210 cm⁻¹.

    • -OCH₃: C-O stretching vibrations around 1250 cm⁻¹ and 1050 cm⁻¹.

Functional GroupCharacteristic Absorption (cm⁻¹)
Imidazo[1,2-a]pyridine core (C=N, C=C)1640 - 1450
Aromatic C-H stretch3100 - 3000
-NO₂ (on phenyl ring)~1520 (asymmetric), ~1340 (symmetric)
-CN (on phenyl ring)~2225
-OCH₃ (on phenyl ring)~1250, ~1030 (C-O stretch)

Experimental Protocols

FT-IR Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups in the synthesized imidazo[1,2-a]pyridine derivatives.

Methodology:

  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]

  • Spectrum Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow and Relationships

To better illustrate the experimental workflow and the fundamental relationship between molecular structure and spectroscopic properties, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Functionalized Imidazo[1,2-a]pyridines Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Structure Structural Elucidation NMR->Structure FTIR->Structure Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Photophysical Photophysical Properties (λmax, λem, ΦF, Stokes Shift) Fluorescence->Photophysical Comparison Comparative Analysis of Functional Group Effects Structure->Comparison Photophysical->Comparison

Caption: Experimental workflow for the spectroscopic comparison of functionalized imidazo[1,2-a]pyridines.

structure_property_relationship cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_spectroscopic Spectroscopic Properties Functional_Group Functional Group (EDG vs. EWG) HOMO_LUMO HOMO-LUMO Energy Gap Functional_Group->HOMO_LUMO modulates ICT Intramolecular Charge Transfer (ICT) Functional_Group->ICT influences Absorption UV-Vis Absorption (λmax) HOMO_LUMO->Absorption determines Emission Fluorescence Emission (λem, Quantum Yield) ICT->Emission affects Stokes_Shift Stokes Shift ICT->Stokes_Shift correlates with Absorption->Emission Emission->Stokes_Shift

Caption: Relationship between molecular structure, electronic properties, and spectroscopic observables.

Conclusion

This guide has provided a comparative overview of the key spectroscopic features of functionalized imidazo[1,2-a]pyridines. The data and protocols presented herein are intended to serve as a valuable resource for researchers working with these fascinating molecules. A thorough understanding of their spectroscopic properties is paramount for the rational design of novel materials and therapeutic agents with tailored functionalities. The interplay between the electronic nature of substituents and the resulting photophysical behavior underscores the power of synthetic chemistry to fine-tune molecular properties for specific applications.

References

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A Comparative Guide to the Biological Activities of Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This versatile core is present in several commercially available drugs, including the hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic significance.[1][3] The biological efficacy of these compounds is intricately linked to the nature and position of substituents on the core structure, giving rise to a vast array of derivatives with diverse pharmacological profiles.[4] This guide provides an in-depth comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various imidazo[1,2-a]pyridine-based compounds, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Pathways in Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those of the breast, lung, colon, and liver.[4][5] Their mechanisms of action are multifaceted, often involving the inhibition of critical cellular signaling pathways essential for cancer cell proliferation and survival.[4][6]

Inhibition of the PI3K/Akt/mTOR Pathway

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

One study investigated a series of novel imidazo[1,2-a]pyridines and found that compound 6 demonstrated significant inhibitory effects on the proliferation of melanoma (A375 and WM115) and cervical cancer (HeLa) cells.[6] Further investigation revealed that this compound reduced the phosphorylation levels of Akt and mTOR, key components of the PI3K/Akt/mTOR pathway. This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[6] Another study reported that certain imidazo[1,2-a]pyridine derivatives induced apoptosis in breast cancer cells by down-regulating the Akt signaling pathway.[7]

Experimental Workflow: Assessing Anticancer Activity and Mechanism of Action

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HeLa) compound_treatment Treatment with Imidazo[1,2-a]pyridine Derivatives (Varying Concentrations) cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability (Determine IC50 values) compound_treatment->mtt_assay western_blot Western Blot Analysis (p-Akt, p-mTOR, Caspases) mtt_assay->western_blot Active Compounds flow_cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis Assay) mtt_assay->flow_cytometry Active Compounds dna_synthesis BrdU Cell Proliferation Assay (DNA Synthesis Inhibition) mtt_assay->dna_synthesis Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis mtt_assay->sar_analysis pathway_elucidation Elucidation of Signaling Pathway western_blot->pathway_elucidation flow_cytometry->pathway_elucidation dna_synthesis->pathway_elucidation

Caption: A generalized workflow for screening and characterizing the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Nek2 Inhibition in Gastric Cancer

Never in mitosis A (NIMA)-related kinase 2 (Nek2) is a crucial regulator of cell division and is often overexpressed in various tumors, correlating with poor prognosis.[8] A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as Nek2 inhibitors.[8] Compound 28e from this series exhibited potent proliferation inhibitory activity against the MGC-803 gastric cancer cell line with an impressive IC50 value of 38 nM.[8] This highlights the potential of imidazo[1,2-a]pyridines in developing targeted therapies against specific cancer-related kinases.

Comparative Anticancer Activity

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on the core structure. The following table summarizes the in vitro anticancer activities of various derivatives against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 6 Imidazo[1,2-a]pyridine coreA375 (Melanoma)9.7[6]
WM115 (Melanoma)12.3[6]
HeLa (Cervical)21.5[6]
Compound 28e Imidazo[1,2-a]pyridine coreMGC-803 (Gastric)0.038[8]
Compound 6d S-aryl moietyHepG2 (Liver)Not specified[5]
Compound 6i S-aryl moietyHepG2 (Liver)Not specified[5]
IP-5 Imidazo[1,2-a]pyridine coreHCC1937 (Breast)45[9]
IP-6 Imidazo[1,2-a]pyridine coreHCC1937 (Breast)47.7[7][9]
HB9 Hybrid with amineA549 (Lung)50.56
HB10 Hybrid with acid hydrazideHepG2 (Liver)51.52[10]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified duration (e.g., 48 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][11] The incorporation of different functional groups onto the imidazo[1,2-a]pyridine scaffold has led to the development of compounds with potent antimicrobial properties.

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial activity of these compounds is greatly influenced by their structural features. For instance, the introduction of a 1,2,3-triazole moiety into the imidazo[1,2-a]pyridine backbone has been shown to enhance antimicrobial efficacy.[11] A study reporting the synthesis of novel 2-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)imidazo-[1,2-a]pyridines found that compounds 13b and 13j showed significant antibacterial activity, while compounds 13c and 13g exhibited good inhibitory activity against all tested fungal strains.[11]

Another study highlighted the potent antibacterial activity of organoselenium imidazo[1,2-a]pyridines. Compounds 207a and 207c from this series displayed notable activity against the Gram-negative bacterium E. coli, with MIC values of 2.48 µg/mL and 10.41 µg/mL, respectively.[12]

Comparative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activities of various imidazo[1,2-a]pyridine derivatives.

Compound IDTarget OrganismMIC (µg/mL)Reference
13b Gram-positive & Gram-negative bacteriaNot specified[11]
13j Gram-positive & Gram-negative bacteriaNot specified[11]
13c Fungal strainsNot specified[11]
13g Fungal strainsNot specified[11]
17d Bacteria0.5[13]
207a E. coli (Gram-negative)2.48[12]
207c E. coli (Gram-negative)10.41[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis prep_compounds Prepare Serial Dilutions of Imidazo[1,2-a]pyridine Compounds broth_dilution Broth Microdilution Method (Inoculate wells with bacteria/fungi) prep_compounds->broth_dilution prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->broth_dilution incubation Incubate at Optimal Temperature (e.g., 37°C for 24h) broth_dilution->incubation determine_mic Determine Minimum Inhibitory Concentration (MIC) incubation->determine_mic compare_activity Compare Activity with Standard Antibiotics determine_mic->compare_activity

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-a]pyridine compounds.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory properties by modulating key inflammatory signaling pathways.[14][15]

Inhibition of COX Enzymes

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a major therapeutic strategy for treating inflammation. Docking analyses have indicated that imidazo[1,2-a]pyridine carboxylic acid derivatives can bind to the active sites of both COX-1 and COX-2 enzymes.[14] In vitro studies have shown that some of these compounds preferentially inhibit COX-2, which is the inducible isoform of the enzyme primarily involved in inflammation.[14]

Modulation of STAT3/NF-κB Signaling

A novel imidazo[1,2-a]pyridine derivative, abbreviated as MIA, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[15][16] This compound was shown to suppress the activity of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[15][16] Furthermore, MIA was found to inhibit the phosphorylation of STAT3, another important protein involved in inflammatory responses.[16]

Signaling Pathway: Inhibition of STAT3/NF-κB by Imidazo[1,2-a]pyridines

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK STAT3 STAT3 Inflammatory Stimuli->STAT3 Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription STAT3->Pro-inflammatory Genes Activates Transcription Pro-inflammatory Genes\n(e.g., COX-2, iNOS) Pro-inflammatory Genes (e.g., COX-2, iNOS) Imidazo[1,2-a]pyridine\nDerivative (MIA) Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo[1,2-a]pyridine\nDerivative (MIA)->NF-κB Imidazo[1,2-a]pyridine\nDerivative (MIA)->STAT3

Sources

A Comparative Guide to the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Navigating the Limitations of Common Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to interact with a diverse range of biological targets. Within this class, molecules functionalized with both a bromine atom and a carbaldehyde group are of particular interest. Specifically, 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde serves as a highly versatile intermediate, where the aldehyde at the C2 position provides a reactive handle for derivatization, and the bromine at the C3 position allows for subsequent cross-coupling reactions to build molecular complexity.

However, the synthesis of this specific isomer is not without its challenges. The electronic interplay between the fused heterocyclic rings and the deactivating/directing effects of the substituents makes the synthetic pathway a critical consideration. This guide provides an in-depth comparison of the primary synthetic routes to 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, focusing on their inherent limitations and offering field-proven insights to aid researchers in selecting the most appropriate method for their specific needs.

Strategic Analysis: A Tale of Two Pathways

The synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde can be broadly categorized into two strategic approaches:

  • Post-Cyclization Functionalization: This linear strategy involves first constructing the core imidazo[1,2-a]pyridine ring system and subsequently introducing the bromo and formyl groups onto the pre-formed scaffold.

  • Convergent Cyclization: This approach involves the condensation of a 2-aminopyridine derivative with a three-carbon synthon that already contains the necessary bromo and aldehyde (or aldehyde precursor) functionalities.

This guide will dissect these two primary pathways, evaluating their respective strengths and, more critically, their limitations.

G cluster_0 Comparative Synthetic Strategies cluster_1 Route A: Post-Cyclization Functionalization cluster_2 Route B: Convergent Cyclization start Imidazo[1,2-a]pyridine Scaffold A1 Step 1: Bromination at C3 start->A1 A2 Step 2: Formylation at C2 (Vilsmeier-Haack) A1->A2 A_End Target Molecule A2->A_End B_Start1 2-Aminopyridine B1 One-Step Condensation/ Cyclization B_Start1->B1 B_Start2 Bromomalonaldehyde (C3 Synthon) B_Start2->B1 B_End Target Molecule B1->B_End

Figure 1: High-level overview of the two primary synthetic strategies for 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Route A: Post-Cyclization Functionalization - A Stepwise Challenge

This linear approach appears straightforward but is hampered by the electronic deactivation caused by the introduced substituents. The most logical sequence involves bromination followed by formylation.

Step 1: Electrophilic Bromination of Imidazo[1,2-a]pyridine

The synthesis begins with the parent imidazo[1,2-a]pyridine. The C3 position is the most electron-rich and kinetically favored site for electrophilic substitution.

  • Methodology: The reaction is typically performed using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform.

  • Limitations:

    • Regioselectivity: While C3 is highly preferred, over-bromination can occur, especially with excess NBS or more reactive brominating agents like Br₂, leading to di- or tri-brominated species. Purification can become challenging, requiring careful column chromatography.

    • Substrate Scope: Electron-donating groups on the pyridine ring can activate it towards unwanted bromination, competing with the desired C3 functionalization.

Step 2: Vilsmeier-Haack Formylation of 3-Bromoimidazo[1,2-a]pyridine

This is the most critical and challenging step in this sequence. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles using a reagent generated in situ from phosphorus oxychloride (POCl₃) and an amide, typically N,N-dimethylformamide (DMF).[4][5][6]

  • The Core Limitation: Electronic Deactivation: The primary obstacle is the strong electron-withdrawing inductive effect of the bromine atom at the C3 position. This deactivates the imidazo[1,2-a]pyridine system towards further electrophilic attack by the Vilsmeier reagent (a chloromethyliminium salt).[7]

  • Consequences of Deactivation:

    • Harsh Reaction Conditions: To overcome the deactivation, the reaction requires significantly harsher conditions than the formylation of the unsubstituted parent heterocycle. This typically involves elevated temperatures (60-100 °C) and extended reaction times (several hours to overnight).[8]

    • Reduced Yields: The forcing conditions often lead to incomplete conversion and the formation of side products, resulting in moderate to low yields of the desired 2-carbaldehyde.

    • Potential for Decomposition: The combination of an acid chloride (POCl₃) and high temperatures can lead to the degradation of sensitive substrates, further reducing the isolated yield.

    • Difficult Workup: The reaction must be carefully quenched, usually with an ice-cold basic solution (e.g., sodium bicarbonate or sodium hydroxide), to hydrolyze the intermediate iminium salt and neutralize the acidic mixture. This can sometimes lead to emulsions or difficulties in product extraction.

G DMF DMF (Dimethylformamide) VR Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->VR POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->VR Intermediate Iminium Intermediate VR->Intermediate Electrophilic Attack (Requires Heat) Substrate 3-Bromoimidazo[1,2-a]pyridine (Electron-Poor) Substrate->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Hydrolysis->Product

Figure 2: Workflow for the Vilsmeier-Haack formylation step, highlighting the critical electrophilic attack on a deactivated substrate.

Route B: Convergent Cyclization - An Efficient but Fickle Alternative

This strategy circumvents the challenges of post-cyclization functionalization by building the fully substituted ring in a single cyclocondensation step.

  • Methodology: The reaction involves the condensation of a 2-aminopyridine with 2-bromomalonaldehyde.[9] This reaction can be performed under thermal conditions or, more efficiently, with microwave assistance, which often improves yields and dramatically reduces reaction times.[10]

  • The Core Limitation: Reagent Instability and Reactivity: The primary drawback of this route lies with the key three-carbon synthon, 2-bromomalonaldehyde.

    • Stability Issues: Malonaldehydes, particularly halogenated ones, are notoriously unstable. They are prone to polymerization and decomposition, making them difficult to handle and store. Commercially, they are often supplied as less reactive precursors or salts.

    • Side Reactions: The high reactivity of the two aldehyde groups can lead to undesired side reactions, such as self-condensation or reaction pathways other than the desired intramolecular cyclization, which can significantly lower the yield.

    • Availability: While 2-aminopyridines are widely available with diverse substitution patterns, the availability of the 2-bromomalonaldehyde synthon is limited, and its in situ generation can add complexity to the procedure.

Comparative Summary of Synthetic Routes

FeatureRoute A: Post-Cyclization FunctionalizationRoute B: Convergent Cyclization
Key Steps 1. Bromination of Imidazo[1,2-a]pyridine2. Vilsmeier-Haack FormylationOne-step cyclocondensation
Primary Advantage Utilizes simple, readily available starting materials (Imidazo[1,2-a]pyridine, NBS, DMF, POCl₃).More atom-economical and direct route to the final product.
Primary Limitation Electronic deactivation by the C3-bromo group makes the subsequent C2-formylation difficult, requiring harsh conditions.Instability and high reactivity of the 2-bromomalonaldehyde reagent.
Typical Yields Step 1: Good to excellent.Step 2: Often low to moderate (20-50%).Moderate to good, but can be highly variable depending on conditions and reagent quality (40-75%).[9][10]
Reaction Conditions Step 2 requires high temperatures (60-100 °C) and long reaction times.Can be performed thermally, but microwave irradiation is often preferred for better yields and shorter times.[10]
Scalability Potentially easier to scale due to the stability of the intermediates, though the low yield of the second step is a major drawback.Challenging to scale due to the instability and handling of 2-bromomalonaldehyde.
Ideal Use Case When exploring derivatives starting from a common 3-bromoimidazo[1,2-a]pyridine intermediate.For rapid, small-scale synthesis where the directness of the route is prioritized.

Experimental Protocols & Mechanistic Insights

Protocol 1: Vilsmeier-Haack Formylation of 3-Bromoimidazo[1,2-a]pyridine (Route A)
  • Causality: This protocol is designed to overcome the electronic deactivation of the substrate. The slow, dropwise addition of POCl₃ to DMF at low temperature is critical to control the exothermic formation of the Vilsmeier reagent. The subsequent heating is necessary to provide sufficient energy for the electrophile to attack the deactivated ring.

  • Step-by-Step Methodology:

    • Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), place anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. [Safety Note: POCl₃ is highly corrosive and reacts violently with water. This step is exothermic and must be performed with vigorous stirring in a chemical fume hood.]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

    • Substrate Addition: Dissolve 3-bromoimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

    • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete, cool the mixture to 0 °C and very carefully quench it by slowly pouring it into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. [Caution: Quenching is highly exothermic and releases gas.]

    • Adjust the pH to ~8 with additional base if necessary. A precipitate of the crude product should form.

    • Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

Protocol 2: Microwave-Assisted Convergent Synthesis (Route B)
  • Causality: This protocol leverages microwave energy to rapidly drive the cyclocondensation, minimizing the time the unstable 2-bromomalonaldehyde is exposed to reaction conditions, thereby reducing polymerization and side reactions.[10]

  • Step-by-Step Methodology:

    • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminopyridine (1.0 eq), 2-bromomalonaldehyde (1.2 eq), and a solvent mixture of ethanol and water (e.g., 1:1 v/v, 4 mL).

    • Seal the vial with a septum cap.

    • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a set temperature of 110 °C for 10-20 minutes. The initial power should be set to allow for rapid heating.

    • Workup: After the reaction, cool the vial to room temperature. Evaporate the solvent under reduced pressure.

    • Purification: Neutralize the residue with a mild base like triethylamine (TEA) and dilute with dichloromethane. Adsorb the crude mixture onto a small amount of silica gel. Purify by column chromatography to yield the target compound.[9]

Conclusion and Recommendations

There is no single "best" route for the synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde; the choice is a trade-off between efficiency, scalability, and reagent availability.

  • The Post-Cyclization Functionalization (Route A) , while appearing more laborious and suffering from low yields in the key formylation step, relies on robust and stable reagents. This makes it a more predictable, albeit less efficient, pathway that may be better suited for library synthesis where the 3-bromo intermediate is used to create multiple analogs.

  • The Convergent Cyclization (Route B) offers an elegant and rapid path to the target molecule. For researchers requiring small quantities of the product quickly, this is often the superior choice, provided a reliable source of 2-bromomalonaldehyde is available. However, its reliance on an unstable reagent makes it less reliable and more challenging to scale up.

For drug development professionals, a thorough evaluation of project timelines, required scale, and available resources is paramount. We recommend small-scale trials of both routes to determine which provides a more consistent and reliable outcome within your specific laboratory setting.

References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26765–26801. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wu, Z., Zhang, M., Liu, C., Jiao, P., & Chen, B. (2019). Annulation of α-bromocinnamaldehydes to access 3-formyl-imidazo[1,2-α]pyridines and pyrimidines under transition metal-free conditions. Organic & Biomolecular Chemistry, 17(23), 5779–5784. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sivappa, R., Sammeta, V. R., Huang, Y., Golen, J. A., & Savinov, S. N. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(50), 29331–29336. Available at: [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147–35163. Available at: [Link]

  • Bautista-Hernández, C. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(2), M1607. Available at: [Link]

  • Sivappa, R., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(50), 29331-29336. Available at: [Link]

  • Zhang, Z., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 64. Available at: [Link]

  • Rivera-Carrillo, S., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 5(2), 1152-1162. Available at: [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147-35163. Available at: [Link]

  • Yapi, A. D., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 9(3), 39-50. Available at: [Link]

  • Zhang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3381. Available at: [Link]

  • Thulasiram, B., & Padiya, K. J. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39. Available at: [Link]

  • Yilmaz, F., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 851-862. Available at: [Link]

  • Gholap, A. R. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2200-2207. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Retrieved from [Link]

  • Hosseyni-Gomroki, F., et al. (2020). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 10(61), 37267-37275. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. As a brominated heterocyclic aldehyde, this compound requires meticulous management to ensure personnel safety and environmental compliance. The protocols outlined herein are synthesized from established laboratory safety standards and data from structurally similar compounds, providing a robust framework for researchers and drug development professionals.

Core Principle: Hazard Identification and Risk Mitigation

The primary risks associated with this class of compounds include:

  • Irritation: Contact with skin and eyes can cause irritation[3]. Inhalation may lead to respiratory system irritation[3].

  • Toxicity: Similar pyridine aldehydes are classified as harmful if swallowed and toxic if inhaled[4].

  • Sensitization: May cause an allergic skin reaction.

  • Environmental Hazard: Discharge into the environment must be avoided as it can be toxic to aquatic life[5].

Hazard Summary Table
Hazard ProfileDescriptionPrimary Precaution
Acute Toxicity (Oral, Inhalation) Harmful if swallowed, potentially toxic if inhaled.[4]Handle only in a well-ventilated area or chemical fume hood. Wear appropriate respiratory protection if dust or aerosols are generated.
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[3]Wear chemical-impermeable gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Risk of serious eye damage.[4][6]Wear tightly fitting safety goggles or a face shield.[5]
Environmental Potentially toxic to aquatic life with long-lasting effects.Do not allow the chemical to enter drains or sewer systems.[5] Prevent release to the environment.[3]

Pre-Disposal Protocol: In-Lab Waste Management

Proper disposal begins at the point of generation. Meticulous in-lab handling is not merely a preparatory step; it is an integral part of the safety and compliance workflow.

Step 1: Waste Segregation

The most critical step is the segregation of waste. Due to the bromine atom, this compound must be classified as Halogenated Organic Waste .

  • Action: Immediately upon generation, designate any waste containing 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (including pure compound, solutions, and contaminated materials like gloves or weighing paper) as halogenated waste.

  • Causality: Halogenated solvents and non-halogenated solvents require different disposal pathways and treatments. Commingling these waste streams increases disposal costs and can violate regulatory requirements[2]. Halogenated waste often requires high-temperature incineration with flue gas scrubbing to neutralize acidic gases (like HBr) formed during combustion[5].

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Action: Use a dedicated, chemically compatible, and leak-proof container with a tightly sealing screw cap[7][8]. The container should be clearly designated for "Halogenated Organic Waste."

  • Causality: The container must not react with or be degraded by the chemical waste[9]. A secure cap is essential to prevent the escape of vapors and to avoid spills[1]. Do not fill containers beyond 90% capacity to allow for vapor expansion[7][9].

Step 3: Labeling

Proper labeling is a non-negotiable requirement for safety and regulatory compliance.

  • Action: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and the full chemical name: "Waste 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde." [1] Also, list any solvents or other chemicals present in the container.

  • Causality: Clear, accurate labeling informs personnel of the container's contents and associated hazards, ensuring it is handled correctly throughout its lifecycle, from the lab's Satellite Accumulation Area (SAA) to the final disposal facility.

Disposal Workflow: From Laboratory to Licensed Facility

Disposal of this chemical is a regulated process that must culminate in its transfer to a licensed waste management provider. Under no circumstances should this chemical be disposed of down the drain or in standard trash [2][5].

Disposal Decision & Execution Diagram

G cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures gen_waste Generate Waste: 3-Bromoimidazo[1,2-a]pyridine- 2-carbaldehyde segregate Step 1: Segregate Waste gen_waste->segregate container Step 2: Select Container (Chemically compatible, <90% full) segregate->container Halogenated Organic Waste label_waste Step 3: Label Container ('Hazardous Waste', Full Chemical Name) container->label_waste store Step 4: Store in SAA (Secure, Ventilated Area) label_waste->store arrange_pickup Step 5: Arrange Pickup with Licensed Disposal Company store->arrange_pickup Hand-off transport Step 6: Manifest & Transport (DOT Regulations) arrange_pickup->transport destroy Step 7: Final Disposition (e.g., Controlled Incineration) transport->destroy

Sources

Definitive Guide to Personal Protective Equipment for Handling 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. The information herein is synthesized from safety data for structurally analogous compounds to ensure the highest degree of protection. Our core mission is to build deep trust by providing value beyond the product itself, making us your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: Understanding the Risks

Based on analogs, the primary hazards are summarized below.[2] It is imperative to handle this compound as if it possesses all the following characteristics.

Hazard ClassGHS Hazard StatementRationale and Implication
Acute Toxicity (Inhalation) H331: Toxic if inhaled The compound may be corrosive to the respiratory tract. Inhalation of dust or aerosols can cause severe irritation and potential systemic toxicity. All handling of solids must be performed in a controlled environment to prevent aerosolization.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage Aldehyde functional groups and halogenated heterocycles can be highly reactive with biological tissues. Direct contact can cause immediate and severe irritation or chemical burns.
Eye Damage H318/H319: Causes serious eye damage/irritation The compound is expected to be severely irritating or corrosive to the eyes.[3][4] A splash could result in irreversible damage.
Skin Sensitization H317: May cause an allergic skin reaction Repeated exposure may lead to sensitization, where subsequent low-level exposures can trigger a significant allergic response.
Acute Toxicity (Oral) H302: Harmful if swallowed Ingestion can lead to systemic toxicity.[4]
Aquatic Toxicity H401/H412: Toxic to aquatic life with long lasting effects Spills and improper disposal pose a significant environmental risk.

Mandatory Personal Protective Equipment (PPE) Protocol

The "Hierarchy of Controls" prioritizes engineering and administrative controls before relying on PPE.[5] Therefore, this PPE protocol assumes that all work is conducted within a certified chemical fume hood.

Primary Engineering Control: Chemical Fume Hood

Causality: A fume hood is the primary barrier against inhalation of toxic dust or vapors and protects the user from splashes and unexpected reactions. All weighing, transfers, and reactions involving 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde must be performed inside a fume hood with the sash at the lowest feasible height.

Hand Protection: Double Gloving
  • Inner Glove: Standard disposable nitrile gloves.

  • Outer Glove: A second pair of nitrile gloves. Causality: Nitrile provides good resistance against a broad range of chemicals for short-term protection.[6] The practice of "double gloving" provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin. Gloves must be inspected for tears before use and changed immediately upon any known contact with the chemical.[5] For extended operations, consult a glove manufacturer's chemical resistance guide.

Eye and Face Protection: Goggles and Face Shield
  • Primary Protection: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[6][7] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes.[5]

  • Secondary Protection: A full-face shield must be worn over the safety goggles whenever there is a risk of splash or energetic reaction, such as during reagent addition or workup procedures.[6] Causality: This dual-layer approach is critical. Goggles protect against splashes from all angles, while the face shield provides a robust barrier for the entire face, mitigating the risk from larger splashes or unexpected energetic events.[5]

Body Protection: Chemical-Resistant Lab Coat
  • A flame-resistant (e.g., Nomex®) or chemically-resistant laboratory coat with long sleeves and a fully buttoned front is required.[6] Causality: The lab coat protects the skin on the torso and arms from incidental contact and small splashes. Standard cotton coats offer minimal protection against chemical permeation. Ensure the coat fits properly to cover as much skin as possible.[6] Long pants and closed-toe, closed-heel shoes are mandatory laboratory attire.[6]

Respiratory Protection
  • Standard Handling: When all work is conducted within a certified fume hood, a respirator is typically not required.[6]

  • Emergency or Spill Cleanup: For large spills or situations where the fume hood is not operational, a NIOSH-approved air-purifying respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[4] Causality: Respirators are a last line of defense. Their use requires a formal respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA standards.[5][6]

Safe Handling Workflow: A Step-by-Step Protocol

This workflow outlines the critical steps from preparation to disposal, ensuring a self-validating system of safety.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination prep_area Verify Fume Hood Operation (Check Airflow Monitor) gather_ppe Don All Required PPE (Goggles, Face Shield, Coat, Double Gloves) prep_area->gather_ppe prep_spill Prepare Spill Kit & Waste Containers (Label Hazardous Waste) gather_ppe->prep_spill weigh Weigh Compound Carefully (Use anti-static weigh paper/boat) prep_spill->weigh Begin Work transfer Perform Chemical Transfer/Reaction (Use appropriate glassware) weigh->transfer decon_tools Decontaminate Glassware & Surfaces (Use appropriate solvent/quenching agent) transfer->decon_tools Complete Work dispose_waste Dispose of Waste (Segregate solid & liquid waste) decon_tools->dispose_waste remove_ppe Remove PPE in Order (Outer Gloves -> Face Shield -> Goggles -> Coat -> Inner Gloves) dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure. Ensure eyewash stations and safety showers are unobstructed and tested weekly.[4]

  • Inhalation: Immediately move the affected person to fresh air. Call a poison center or doctor. If breathing has stopped, trained personnel should begin artificial respiration.[3]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Call a physician immediately.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.

Spill Management and Waste Disposal

  • Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., Chemizorb® or vermiculite). Collect the material using spark-proof tools into a suitable, labeled container for hazardous waste.[7] Do not allow the chemical to enter drains.

  • Waste Disposal: All contaminated materials (gloves, absorbent, weigh paper, etc.) and excess reagent must be disposed of as hazardous chemical waste.[7] Containers should be sealed, clearly labeled, and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3]

References

  • SAFETY DATA SHEET for Pyridine-2-carboxaldehyde. Sigma-Aldrich.

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Retrosynthesis Analysis

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3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
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Reactant of Route 2
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

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